Technical Documentation Center

trans-4-Aminocyclohexanemethanol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: trans-4-Aminocyclohexanemethanol hydrochloride
  • CAS: 61367-22-4

Core Science & Biosynthesis

Foundational

trans-4-Aminocyclohexanemethanol hydrochloride basic properties

Technical Whitepaper: trans-4-Aminocyclohexanemethanol Hydrochloride Executive Summary trans-4-Aminocyclohexanemethanol hydrochloride is a critical bifunctional aliphatic scaffold used primarily in the design of kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: trans-4-Aminocyclohexanemethanol Hydrochloride

Executive Summary

trans-4-Aminocyclohexanemethanol hydrochloride is a critical bifunctional aliphatic scaffold used primarily in the design of kinase inhibitors, peptidomimetics, and conformationally restricted drug conjugates. Unlike its aromatic counterparts (e.g., p-aminobenzyl alcohol), this saturated cyclohexane system offers a rigid, non-planar geometry that directs substituents into specific vectors, often improving metabolic stability and selectivity in protein active sites.

Critical Distinction: Researchers frequently confuse this compound with trans-4-aminocyclohexanol (CAS 27489-62-9). This guide specifically addresses the hydroxymethyl (-CH₂OH) derivative, not the hydroxyl (-OH) derivative.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This section establishes the baseline data for the compound.[1] The trans-stereochemistry is the defining feature, ensuring the amino and hydroxymethyl groups are equatorial-equatorial (e,e), providing the maximum linear distance (~6.0 Å) between functional termini.

Nomenclature & Identification
PropertyDataNote
IUPAC Name trans-(4-Aminocyclohexyl)methanol hydrochloride
Common Name trans-4-Aminocyclohexanemethanol HCl
CAS Number (Base) 1467-84-1 Primary reference for the parent amine.
CAS Number (HCl) Varies by vendor (often cited as 50910-55-9 or generic)Warning: Do not confuse with CAS 50910-54-8 (trans-4-aminocyclohexanol HCl).
Molecular Formula C₇H₁₅NO[2][3][4] · HCl
Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Base)
SMILES Cl.N[C@H]1CCCC1Stereochemistry defined.
Physicochemical Properties
ParameterValue/DescriptionExperimental Context
Appearance White to off-white crystalline solidHygroscopic; store with desiccant.
Solubility High: Water, DMSO, MethanolLow: DCM, Hexanes, ToluenePolar salt character requires polar solvents for dissolution.
pKa (Amine) ~10.5 (Estimated)Typical for primary aliphatic amines; protonated at physiological pH.
Stereochemistry trans-1,4-disubstitutedThermodynamically stable diequatorial conformation.

Part 2: Synthetic Routes & Manufacturing

The synthesis of trans-4-aminocyclohexanemethanol generally proceeds via the reduction of trans-4-aminocyclohexanecarboxylic acid (trans-ACCA). The challenge lies in preserving the trans stereochemistry and preventing over-reduction or racemization.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical flow from the commercially available acid to the target alcohol.

Synthesis Figure 1: Synthetic pathway ensuring retention of trans-stereochemistry via N-protection. Start trans-4-Aminocyclohexane- carboxylic acid Step1 N-Protection (Boc/Cbz) Start->Step1 (Boc)2O, NaOH Step2 Carboxylic Acid Reduction Step1->Step2 BH3-DMS or LiAlH4 (Careful) Step3 N-Deprotection Step2->Step3 HCl/Dioxane End trans-4-Aminocyclohexane- methanol HCl Step3->End Crystallization

Critical Process Parameters (CPP)
  • Stereocontrol: The starting material, trans-4-aminocyclohexanecarboxylic acid, is widely available (precursor to Tranexamic acid). Using the pure trans isomer is more efficient than separating isomers at the alcohol stage.

  • Reduction Agent Selection:

    • Borane-Dimethyl Sulfide (BH₃·DMS): Preferred. Reduces carboxylic acids to alcohols chemoselectively in the presence of carbamates (Boc/Cbz).

    • Lithium Aluminum Hydride (LiAlH₄): Effective but requires strict anhydrous conditions and may reduce carbamates to methyl amines if temperature is uncontrolled.

Part 3: Medicinal Chemistry Applications

This scaffold is not merely a linker; it is a pharmacophore modulator . Its rigidity allows it to span binding pockets without the entropic penalty associated with flexible alkyl chains.

Structural Logic & Signaling (Graphviz)

Applications Figure 2: Pharmacological utility of the rigid cyclohexane spacer in drug design. Scaffold trans-4-Aminocyclohexanemethanol Target1 Kinase Inhibitors (TRK) Spacer between H-bond donor/acceptor Scaffold->Target1 Target2 Peptidomimetics Bioisostere for Gly-Gly or Pro-Gly Scaffold->Target2 Target3 PROTAC Linkers Rigid exit vector to prevent collapse Scaffold->Target3

Case Study: TRK Inhibitors

In the development of Tropomyosin Receptor Kinase (TRK) inhibitors, the trans-cyclohexane ring acts as a spacer that projects the solubilizing amine group into the solvent front while keeping the hydrophobic core buried in the ATP pocket. This improves oral bioavailability compared to flexible alkyl linkers [1].

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of trans-4-(Boc-amino)cyclohexanemethanol (Intermediate). Note: This protocol describes the reduction of the Boc-protected acid, a common intermediate step.

Reagents:

  • trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq)

  • Isobutyl chloroformate (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Sodium Borohydride (NaBH₄) (2.5 eq)

  • THF (Anhydrous) / Methanol

Methodology:

  • Activation: Dissolve the Boc-acid in anhydrous THF at -10°C. Add NMM followed by isobutyl chloroformate dropwise. Stir for 30 min to form the mixed anhydride. Checkpoint: White precipitate (NMM·HCl) confirms activation.

  • Reduction: Filter off the precipitate (optional but cleaner). Add the filtrate dropwise to a suspension of NaBH₄ in THF/MeOH (10:1) at 0°C.

  • Quench: Stir at room temperature for 2 hours. Quench carefully with 1N HCl (gas evolution!).

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Validation: TLC (50% EtOAc/Hexane). The product (alcohol) will have a lower R_f than the starting acid but higher than the free amine. Stain with Ninhydrin (after Boc removal) or PMA.

Deprotection to HCl Salt: Dissolve the intermediate in 4N HCl in Dioxane. Stir 1 hour. Concentrate to dryness. Triturate with diethyl ether to yield the title compound as a white solid.

Part 5: Analytical Characterization & Quality Control

To ensure the integrity of the material, specifically distinguishing it from the "ol" impurity.

5.1 1H NMR (D₂O, 400 MHz) - Predicted

  • δ 3.35 (d, 2H): The -CH₂OH protons. This doublet is the diagnostic peak distinguishing the methanol from the cyclohexanol (which would show a multiplet at ~3.5 ppm for -CH-OH).

  • δ 3.05 (m, 1H): Proton alpha to the amine (axial).

  • δ 1.95 - 1.00 (m, 9H): Cyclohexane ring protons. The splitting pattern confirms the trans diequatorial arrangement.

5.2 HPLC Parameters

  • Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 0% B to 30% B over 15 min. (Highly polar compound elutes early).

  • Detection: CAD (Charged Aerosol Detector) or ELSD is preferred as the compound lacks a strong UV chromophore.

References

  • Andrews, M. J., et al. (2013). "Substituted heterocyclic compounds as tropomyosin receptor kinase A (TrkA) inhibitors." World Intellectual Property Organization, WO2013088257A1. Link

  • Santa Cruz Biotechnology. (n.d.). "trans-4-Aminocyclohexanemethanol (CAS 1467-84-1) Product Data."[3][4][5][6] Link[5]

  • Sigma-Aldrich. (n.d.). "Differentiation of Cyclohexanol and Cyclohexanemethanol derivatives." (General Reference for CAS 50910-54-8 vs 1467-84-1). Link

  • ChemScene. (n.d.). "(trans-4-Aminocyclohexyl)methanol Product Sheet." Link

Sources

Exploratory

(4-Aminocyclohexyl)methanol Hydrochloride: A Technical Guide for Medicinal Chemistry

Abstract (4-Aminocyclohexyl)methanol hydrochloride (CAS: 1467-84-1 for trans-free base; salt forms vary) is a bifunctional cyclohexane scaffold extensively utilized in modern drug discovery. Distinguished by its ability...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Aminocyclohexyl)methanol hydrochloride (CAS: 1467-84-1 for trans-free base; salt forms vary) is a bifunctional cyclohexane scaffold extensively utilized in modern drug discovery. Distinguished by its ability to provide rigid spatial orientation between an amine donor and a primary alcohol acceptor, this molecule serves as a critical "linker" and pharmacophore modulator. This guide analyzes its stereochemical properties, synthetic pathways, and applications in kinase inhibition and targeted protein degradation (PROTACs).

Part 1: Chemical Identity & Stereochemical Analysis

Nomenclature and Identification
  • IUPAC Name: (4-Aminocyclohexyl)methanol hydrochloride[1]

  • Common Synonyms: 4-(Hydroxymethyl)cyclohexylamine HCl; 1-Amino-4-(hydroxymethyl)cyclohexane HCl.

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl
  • Molecular Weight: 129.20 g/mol (Free base) / 165.66 g/mol (HCl salt)

Stereoisomerism: The Critical Distinction

The cyclohexane ring introduces cis/trans isomerism, which dictates the spatial vector of the substituents. In medicinal chemistry, the trans isomer is predominantly favored for its thermodynamic stability and ability to mimic the 1,4-disubstitution pattern of phenyl rings while offering improved metabolic properties (saturation).

IsomerConfigurationConformation (Chair)Vector AngleApplication
Trans (1r,4r)Diequatorial (Preferred)~180° (Linear)Rigid linkers, phenyl isosteres
Cis (1s,4s)Axial-Equatorial~60-120° (Bent)Specialized turn motifs

Note on Stability: The trans-isomer exists primarily in the diequatorial chair conformation, minimizing 1,3-diaxial interactions. The cis-isomer must adopt an axial-equatorial conformation, making it higher in energy and more prone to conformational flipping.

Structural Visualization (Graphviz)

The following diagram illustrates the stereochemical relationship and the conformational lock provided by the cyclohexane ring.

Stereochemistry cluster_0 Conformational Analysis Trans Trans-Isomer (Diequatorial) Linear Vector Properties Physicochemical Impact Trans->Properties High Metabolic Stability Rigid Linear Spacing Cis Cis-Isomer (Axial-Equatorial) Bent Vector Cis->Properties Higher Solubility Non-Planar Geometry

Caption: Stereochemical impact on physicochemical properties. The trans-isomer is preferred for linear rigidification in drug design.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of (4-aminocyclohexyl)methanol generally proceeds via the reduction of 4-aminocyclohexanecarboxylic acid. Direct reduction of the acid without protection is possible but often low-yielding due to amino-borane complexation.

Route A: Reduction of Protected Precursor (Recommended)

This route ensures high stereochemical fidelity and simplifies purification.

Step-by-Step Protocol:

  • Starting Material: trans-4-Aminocyclohexanecarboxylic acid.[2][3]

  • Protection: React with Di-tert-butyl dicarbonate (Boc

    
    O) in dioxane/NaOH to form trans-4-(Boc-amino)cyclohexanecarboxylic acid.
    
  • Reduction:

    • Reagent: Borane-dimethyl sulfide complex (BH

      
       DMS) or LiAlH
      
      
      
      .
    • Conditions: THF, 0°C to Reflux, 4-12 hours.

    • Mechanism: The carboxylic acid is reduced selectively to the primary alcohol. The Boc group remains stable under borane reduction (but sensitive to LiAlH

      
       if not carefully controlled; mixed anhydrides are often used with NaBH
      
      
      
      as a milder alternative).
  • Deprotection: Treat with 4M HCl in dioxane to yield the target hydrochloride salt.

Route B: Hydrogenation of Aromatic Precursors (Industrial)

Used for bulk manufacturing where isomeric mixtures are tolerable or separable.

  • Starting Material: Methyl 4-aminobenzoate (PABA ester).

  • Hydrogenation: Ru/C or Rh/C catalyst, high pressure H

    
     (50-100 bar), elevated temperature.
    
  • Result: Mixture of cis and trans isomers (often favored cis under kinetic control).

  • Isomerization: Heating with base (NaOEt) converts cis to the thermodynamic trans isomer.

  • Reduction: The ester is reduced to the alcohol using NaBH

    
     or catalytic hydrogenation.
    
Synthesis Workflow Diagram

Synthesis Start 4-Aminocyclohexanecarboxylic Acid (Trans-isomer) Step1 Boc2O, NaOH Protection Start->Step1 Protected N-Boc-4-Aminocyclohexanecarboxylic Acid Step2 BH3-DMS or iBuOCOCl / NaBH4 Reduction Protected->Step2 Alcohol N-Boc-(4-Aminocyclohexyl)methanol Step3 HCl / Dioxane Deprotection Alcohol->Step3 Final (4-Aminocyclohexyl)methanol HCl Step1->Protected Step2->Alcohol Step3->Final

Caption: Standard laboratory synthesis route via Boc-protection to ensure stereochemical retention.

Part 3: Applications in Drug Discovery[4][5]

Kinase Inhibitors (Scaffold Rigidification)

In kinase inhibitor design, the (4-aminocyclohexyl)methanol motif acts as a saturated bioisostere of the phenylenediamine or aminobenzyl alcohol moiety.

  • Mechanism: The cyclohexane ring projects the solubilizing hydroxyl group into the solvent front while positioning the amine for hinge binding or salt-bridging within the ATP pocket.

  • Example: FLT3 inhibitors and JAK inhibitors often utilize this spacer to improve solubility and reduce aromatic ring count (Fsp3 character), which correlates with better clinical success rates.

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) require linkers of precise length and rigidity to connect the E3 ligase ligand to the target protein ligand.

  • Utility: The trans-isomer provides a rigid ~5-6 Å spacer. Unlike flexible PEG chains, this scaffold prevents "linker collapse" and improves cell permeability by reducing the entropic penalty of binding.

  • Case Study: IRAK4 degraders utilize the trans-(4-aminocyclohexyl)methanol motif to connect the warhead to the E3 ligase recruiter, optimizing the ternary complex geometry [1].

Antibacterial Agents (tRNA Synthetase)

Recent studies in tuberculosis (TB) drug discovery have highlighted the cis-isomer.

  • Application: Inhibitors of Lysyl-tRNA synthetase (LysRS).

  • Specificity: The cis-(4-aminocyclohexyl)methanol moiety was found to occupy a specific hydrophobic pocket in the Mycobacterium tuberculosis enzyme, improving potency against drug-resistant strains [2].

Part 4: Safety & Handling (MSDS Summary)

ParameterHazard DescriptionPrecaution
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Warning (H315, H319, H335)
Inhalation May cause respiratory irritation.Use in a certified chemical fume hood.
Skin Contact Causes skin irritation.Wear nitrile gloves and lab coat.
Storage Hygroscopic solid.Store under inert gas (Nitrogen/Argon) at RT.

Self-Validating Protocol: When handling the hydrochloride salt, always check for the presence of free acid by measuring the pH of a 5% aqueous solution. A pH < 3.0 confirms the salt form; pH > 8.0 indicates free base or degradation.

References

  • IRAK4 PROTACs: US Patent 2024/0374588 A1. "IRAK4 PROTACs and Methods of Use." Google Patents. Link

  • TB Drug Discovery: Baragaña, B., et al. "Design and Development of Lysyl tRNA Synthetase Inhibitors for the Treatment of Tuberculosis." Journal of Medicinal Chemistry, 2024. Link

  • Kinase Inhibitors: WO Patent 2010/027500 A1. "Aminotriazolopyridines and their use as kinase inhibitors." Google Patents. Link

  • Synthesis & Properties: "Trans-4-Aminocyclohexylmethanol." ChemScene Product Data. Link

  • Stereochemical Analysis: "Conformational Analysis of 1,4-Disubstituted Cyclohexanes." Organic Chemistry Portal. (General Reference for Stereochemistry principles).

Sources

Foundational

Technical Guide: trans-4-Aminocyclohexanemethanol Hydrochloride (CAS 1504-49-0)

[1][2][3][4] Executive Summary trans-4-Aminocyclohexanemethanol hydrochloride (CAS 1504-49-0) is a bifunctional alicyclic building block characterized by a 1,4-disubstituted cyclohexane ring in the thermodynamically stab...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

trans-4-Aminocyclohexanemethanol hydrochloride (CAS 1504-49-0) is a bifunctional alicyclic building block characterized by a 1,4-disubstituted cyclohexane ring in the thermodynamically stable trans configuration.[1][2][3] Unlike its aromatic analog (4-aminobenzyl alcohol) or its carboxylic acid precursor (Tranexamic acid), this molecule offers a unique combination of structural rigidity , non-aromaticity , and defined spatial separation between the amine and hydroxymethyl groups.

These properties make it an indispensable "molecular ruler" or spacer in the design of Antibody-Drug Conjugates (ADCs), peptidomimetics, and high-affinity ligands where precise geometric constraints are required to optimize receptor binding.[2]

Chemical Identity & Physical Profile[2][5][7][8][9]

PropertySpecification
Chemical Name trans-4-Aminocyclohexanemethanol hydrochloride
CAS Number 1504-49-0
Synonyms trans-(4-Aminocyclohexyl)methanol HCl; trans-4-Aminocyclohexylcarbinol HCl
Molecular Formula C₇H₁₅NO[1][2][4][5][6][7][8] · HCl
Molecular Weight 165.66 g/mol (Salt); 129.20 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[2]
Stereochemistry trans-isomer (diequatorial conformation preferred)
Structural Significance

The trans configuration places both the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups in equatorial positions on the cyclohexane chair.[2] This minimizes 1,3-diaxial interactions, locking the molecule into a rigid, extended conformation.[2] This rigidity is critical in medicinal chemistry for reducing the entropic penalty upon binding to a biological target.

Synthesis & Manufacturing Logic

The synthesis of CAS 1504-49-0 typically proceeds via the reduction of Tranexamic Acid (trans-4-aminocyclohexanecarboxylic acid), a widely available pharmaceutical intermediate.[2] The challenge lies in reducing the carboxylic acid to the primary alcohol without affecting the stereochemistry or the amine functionality.

Synthesis Pathway Diagram

Synthesis_Pathway Figure 1: Synthetic route from Tranexamic Acid to Target Alcohol Start Tranexamic Acid (trans-4-Aminocyclohexane- carboxylic acid) Step1 Esterification (Optional Protection) Start->Step1 MeOH/H+ Step2 Reduction (LiAlH4 or Borane-THF) Start->Step2 Direct Reduction (Requires excess reagent) Intermediate Methyl/Ethyl Ester Intermediate Step1->Intermediate Intermediate->Step2 Hydride Source Workup Acidic Workup (HCl generation) Step2->Workup Quench & HCl gas Product trans-4-Aminocyclohexane- methanol HCl (CAS 1504-49-0) Workup->Product

Figure 1: The primary synthetic route involves the reduction of the carboxylic acid moiety. Direct reduction is possible, though esterification often improves solubility and handling.

Experimental Protocol: Reduction of Tranexamic Acid

Note: This protocol describes a standard laboratory-scale reduction using Lithium Aluminum Hydride (LiAlH₄).[2] Strict safety precautions for handling pyrophoric reagents must be observed.

Reagents:

  • Tranexamic Acid (or its methyl ester)[9][10]

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl) in dioxane or ether

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and maintain under an inert atmosphere (Nitrogen or Argon).

  • Solubilization: Suspend Tranexamic Acid (10 mmol) in anhydrous THF (50 mL). If solubility is poor, the methyl ester derivative is preferred.

  • Reduction: Cool the mixture to 0°C. Slowly add LiAlH₄ (25 mmol) as a solution in THF or solid portions. The reaction is exothermic; control the addition rate to maintain temperature <10°C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the carboxylate.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LiAlH₄ used.

  • Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure to yield the free base amino-alcohol.

  • Salt Formation: Dissolve the crude oil in a minimal amount of ethanol/ether. Add 4M HCl in dioxane dropwise until pH ~2. The white precipitate (CAS 1504-49-0) is collected by filtration.[2]

Applications in Drug Discovery[12]

Linker Chemistry in ADCs

In Antibody-Drug Conjugates (ADCs), the linker determines the stability and release profile of the cytotoxic payload.

  • Role: CAS 1504-49-0 serves as a non-cleavable spacer or part of a cleavable linker system .[2]

  • Mechanism: The cyclohexane ring provides steric bulk that can protect adjacent bonds (like esters or amides) from premature enzymatic hydrolysis in plasma, while the trans geometry ensures the payload is held at a specific distance from the antibody attachment point.

Peptidomimetics

The molecule acts as a conformationally restricted isostere for amino acids like Glycine-Glycine or


-aminobutyric acid (GABA).[2]
  • Benefit: Replacing flexible peptide chains with this rigid scaffold locks the bioactive conformation, potentially increasing affinity for receptors (e.g., opioid receptors, integrins) and improving metabolic stability against proteases.

Analytical Characterization

Validating the identity of CAS 1504-49-0 requires distinguishing it from the cis isomer.[2] NMR spectroscopy is the definitive tool.

Nuclear Magnetic Resonance (NMR) Expectations

The stereochemistry is confirmed by the coupling constants (


 values) of the methine protons on the cyclohexane ring.
  • ¹H NMR (D₂O or DMSO-d₆):

    • H1 (CH-NH₂): Appears as a triplet of triplets (tt).[2] Large coupling constants (

      
       Hz) indicate the proton is axial, confirming the amine group is equatorial.
      
    • H4 (CH-CH₂OH): Similarly shows large diaxial coupling with adjacent methylene protons.[2]

    • Differentiation: The cis isomer would show smaller coupling constants (

      
       Hz) for at least one of these protons.[8]
      
Mass Spectrometry
  • ESI-MS (+): m/z = 130.12 [M+H]⁺ (Calculated for C₇H₁₆NO⁺).[2]

  • Note: The chloride counterion is not observed in positive mode MS.

Handling & Safety (SDS Summary)

Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves; wash thoroughly after handling.[2]
Eye Irritation Category 2A (H319)Use safety goggles.[2] Rinse cautiously with water if contact occurs.[2]
STOT-SE Category 3 (H335)Avoid breathing dust.[2] Use in a fume hood.
Storage HygroscopicStore under inert gas (Argon/Nitrogen) in a desiccator.[2]

Stability: The hydrochloride salt is stable at room temperature but is hygroscopic. It should be kept away from strong oxidizing agents.[2]

References

  • Synthesis of Tranexamic Acid Derivatives: Source:Journal of Medicinal Chemistry. "Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogs containing cis- and trans-4-aminocyclohexanecarboxylic acid." 1993, 36(8), 1100-1103.[2]

  • Stereochemical Analysis of Cyclohexane Derivatives: Source:BenchChem.[2][8] "Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy."

  • Linker Chemistry in Drug Delivery: Source:National Institutes of Health (NIH). "Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate."[2]

  • Tranexamic Acid Reduction Protocols: Source:Der Pharma Chemica. "A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate."

Sources

Exploratory

An In-Depth Technical Guide to trans-4-Aminocyclohexanemethanol Hydrochloride: A Key Intermediate in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Versatile Cyclohexane Derivative trans-4-Aminocyclohexanemethanol hydrochloride, with the molecular formula C7H16ClNO, i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Cyclohexane Derivative

trans-4-Aminocyclohexanemethanol hydrochloride, with the molecular formula C7H16ClNO, is a specialized chemical intermediate that has garnered interest in the pharmaceutical sector. Its rigid cyclohexane core, coupled with strategically positioned amino and hydroxymethyl functional groups in a trans configuration, provides a unique stereochemical scaffold. This arrangement is pivotal for its application as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). While not a household name in the broader chemical industry, its significance lies in its role as a crucial precursor, particularly noted for its use in the development of weight-loss medications[1]. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis to its potential applications, to support researchers and professionals in drug discovery and development.

Physicochemical Properties: A Data-Driven Overview

Detailed experimental data on the physicochemical properties of trans-4-Aminocyclohexanemethanol hydrochloride are not extensively available in peer-reviewed literature. However, based on its structure and information from suppliers, the following properties can be summarized. It is important to note that some of these values are for the free base, trans-4-Aminocyclohexanemethanol, and are provided here for context.

PropertyValueSource
Molecular Formula C7H16ClNO[2]
Molecular Weight 165.66 g/mol [2][3]
CAS Number 1504-49-0[2][3]
Appearance White solid (predicted)Inferred from related compounds
Solubility Expected to be soluble in water and lower alcoholsGeneral chemical principles
Storage Room temperature, under an inert atmosphere[2]

Note: The lack of extensive public data underscores the specialized nature of this compound and highlights the need for in-house analytical characterization upon acquisition.

A Robust Synthetic Pathway: From p-Aminobenzoic Acid Ester to a High-Purity Intermediate

The primary route for the industrial production of trans-4-Aminocyclohexanemethanol hydrochloride is detailed in Chinese patent CN103420855A[1]. This multi-step synthesis is designed for high yield and purity without the need for costly column chromatography, making it suitable for large-scale manufacturing[1]. The causality behind this chosen pathway lies in the cost-effectiveness of the starting material, p-aminobenzoic acid ester, and the strategic use of protecting groups and stereoselective reactions to achieve the desired trans isomer.

Experimental Protocol: A Step-by-Step Synthesis

The following protocol is a detailed breakdown of the synthesis described in the patent[1].

  • Catalytic Hydrogenation: The process begins with the catalytic hydrogenation of a 4-aminobenzoic acid ester. This step reduces the aromatic ring to a cyclohexane ring. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity for the trans isomer.

  • Phthalylation: The amino group of the resulting cyclohexyl amine is protected using phthalic anhydride. This protection is essential to prevent unwanted side reactions of the amino group in subsequent steps.

  • Conversion Reaction: This step is a key part of the synthesis, although the patent does not provide extensive detail on the specific reagents used. It is likely designed to further manipulate the functional groups on the cyclohexane ring.

  • Hydrazine Hydrolysis: The phthalimide protecting group is removed by treatment with hydrazine, liberating the amino group.

  • Amino Protection: The amino group is then re-protected, likely with a group that is stable under the subsequent reduction conditions but easily removable.

  • Ester Reduction: The ester group is reduced to a primary alcohol (the hydroxymethyl group). This is a critical transformation to yield the desired aminocyclohexanemethanol backbone.

  • Amino Deprotection: The protecting group on the amino function is removed.

  • Salt Formation: The final step involves treating the free base with hydrogen chloride to form the stable hydrochloride salt, trans-4-Aminocyclohexanemethanol hydrochloride[1]. The product is obtained as a white solid[1].

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of trans-4-Aminocyclohexanemethanol HCl p-Aminobenzoic Acid Ester p-Aminobenzoic Acid Ester Catalytic Hydrogenation Catalytic Hydrogenation p-Aminobenzoic Acid Ester->Catalytic Hydrogenation H2, Catalyst Protected Cyclohexylamine Protected Cyclohexylamine Catalytic Hydrogenation->Protected Cyclohexylamine Protection Ester Reduction Ester Reduction Protected Cyclohexylamine->Ester Reduction Reducing Agent Protected Aminocyclohexanemethanol Protected Aminocyclohexanemethanol Ester Reduction->Protected Aminocyclohexanemethanol Deprotection & Salt Formation Deprotection & Salt Formation Protected Aminocyclohexanemethanol->Deprotection & Salt Formation 1. Deprotection 2. HCl trans-4-Aminocyclohexanemethanol HCl trans-4-Aminocyclohexanemethanol HCl Deprotection & Salt Formation->trans-4-Aminocyclohexanemethanol HCl

Caption: A simplified workflow for the synthesis of trans-4-Aminocyclohexanemethanol hydrochloride.

Analytical Characterization: Ensuring Purity and Identity

Due to the limited publicly available spectral data for trans-4-Aminocyclohexanemethanol hydrochloride, a multi-technique approach is necessary for its unambiguous identification and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to confirm the structure. The proton NMR would show characteristic signals for the cyclohexyl protons, the methylene protons of the hydroxymethyl group, and the amine proton. The carbon NMR would confirm the presence of the seven distinct carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine salt, and the C-H stretches of the cyclohexane ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final product and for monitoring the progress of the synthesis.

Application in Drug Development: A Building Block for Anti-Obesity Agents

The primary documented application of trans-4-Aminocyclohexanemethanol hydrochloride is as an intermediate in the synthesis of weight-loss drugs[1]. While the specific APIs derived from this intermediate are not explicitly named in the available literature, the structural motif of a trans-4-substituted aminocyclohexane is found in various biologically active molecules.

Potential Mechanisms of Action in Anti-Obesity Therapeutics

Modern anti-obesity medications often target hormonal pathways that regulate appetite and metabolism[4]. Drugs like GLP-1 receptor agonists have shown significant efficacy in weight management[5]. It is plausible that derivatives of trans-4-Aminocyclohexanemethanol hydrochloride could be designed to interact with such receptors. The rigid cyclohexane scaffold can serve as a conformational constraint, presenting the amino and hydroxymethyl groups in a specific spatial orientation to optimize binding to a biological target. The primary amine can act as a key hydrogen bond donor or as a site for further chemical modification to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

Safety, Handling, and Storage: A Researcher's Guide

As a chemical intermediate intended for pharmaceutical use, proper handling and storage of trans-4-Aminocyclohexanemethanol hydrochloride are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood[6].

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere to prevent degradation[2].

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash with soap and water[6].

Conclusion: A Promising Intermediate with Untapped Potential

trans-4-Aminocyclohexanemethanol hydrochloride is a valuable, yet not widely documented, chemical intermediate with a clear application in the synthesis of potential weight-loss therapeutics. Its stereochemically defined structure makes it an attractive building block for creating novel APIs. While the current body of public knowledge on its detailed properties is limited, the established synthetic route provides a solid foundation for its production. As the field of anti-obesity drug discovery continues to evolve, it is likely that the demand for and the scientific understanding of such specialized intermediates will grow, further elucidating the full potential of trans-4-Aminocyclohexanemethanol hydrochloride.

References

  • CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents. [URL: https://patents.google.
  • Tufts Chemists Design a Next Generation of Weight Loss Drugs. Tufts Now. [URL: https://now.tufts.
  • Anti-obesity drug discovery: advances and challenges - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8717329/]
  • (trans-4-Aminocyclohexyl)methanol hydrochloride - Lead Sciences. [URL: https://www.leadsciences.com/product/trans-4-aminocyclohexylmethanol-hydrochloride-cas-1504-49-0/]
  • trans-4-Aminocyclohexanemethanol hydrochloride | 1504-49-0 - J&K Scientific LLC. [URL: https://www.jk-sci.com/trans-4-Aminocyclohexanemethanol-hydrochloride_1504-49-0.html]
  • CAS 1504-49-0 | 4256-5-11 | MDL MFCD11977708 | trans-(4-Aminocyclohexyl)methanol hydrochloride - Synquest Labs. [URL: https://www.synquestlabs.com/product/4256-5-11]
  • (4-aminocyclohexyl)methanol 1504-49-0 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/1504-49-0.html]
  • trans 4-Aminocyclohexanemethanol | CAS 1467-84-1 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/trans-4-aminocyclohexanemethanol-1467-84-1]
  • 1467-84-1 | (trans-4-Aminocyclohexyl)methanol - ChemScene. [URL: https://www.chemscene.com/products/trans-4-Aminocyclohexanemethanol-CS-0011345.html]

Sources

Foundational

An In-Depth Technical Guide to trans-4-Aminocyclohexanemethanol Hydrochloride: A Core Building Block in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of trans-4-aminocyclohexanemethanol hydrochloride (Molecular Weight: 165.66 g/mol ), a bifunctional cycloaliphatic building block of increasing importance i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of trans-4-aminocyclohexanemethanol hydrochloride (Molecular Weight: 165.66 g/mol ), a bifunctional cycloaliphatic building block of increasing importance in pharmaceutical development. This document navigates the compound's fundamental physicochemical properties, detailed synthetic routes, robust analytical characterization methodologies, and its strategic applications in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices, offering field-proven insights into its utilization. Key discussions include its role as a critical intermediate in the synthesis of mucolytic agents like Ambroxol and its potential in developing novel therapeutics. The narrative is grounded in authoritative references, detailed protocols, and visual workflows to ensure both scientific integrity and practical utility.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Saturated carbocyclic scaffolds are highly valued for their ability to provide three-dimensional diversity, metabolic stability, and improved solubility profiles compared to their aromatic counterparts. trans-4-Aminocyclohexanemethanol hydrochloride emerges as a particularly strategic asset in this context. Its rigid trans-1,4-disubstituted cyclohexane core enforces a well-defined spatial orientation of its primary amine and hydroxymethyl functional groups. This predictable geometry is paramount for designing molecules with high-affinity interactions with biological targets.

This guide delves into the technical specifics of this valuable intermediate, elucidating its synthesis, characterization, and application as a cornerstone in the construction of complex active pharmaceutical ingredients (APIs).

Physicochemical and Structural Properties

trans-4-Aminocyclohexanemethanol hydrochloride is the hydrochloride salt of (trans-4-aminocyclohexyl)methanol. The salt form enhances stability and aqueous solubility, rendering it highly suitable for subsequent synthetic manipulations in various solvent systems.

PropertyValueSource
IUPAC Name (trans-4-Aminocyclohexyl)methanol hydrochlorideInternal
Molecular Formula C₇H₁₅NO · HCl[1]
Molecular Weight 165.66 g/mol Calculated
CAS Number 1467-84-1 (Free Base)[1][2]
Appearance White to off-white crystalline solid[3]
Key Functional Groups Primary Amine (-NH₂), Primary Alcohol (-CH₂OH)Internal
Stereochemistry trans configuration[1]

The hydrochloride salt protonates the primary amine, forming an ammonium chloride, which significantly influences the molecule's reactivity and handling properties.

Synthesis and Manufacturing: A Pathway to Purity

The industrial synthesis of trans-4-aminocyclohexanemethanol hydrochloride is a multi-step process designed for high yield, purity, and stereochemical control. The selection of the synthetic route is driven by the availability of starting materials, cost-effectiveness, and scalability. A prominent and efficient pathway begins with a readily available 4-aminobenzoic acid ester.[4]

Rationale for Synthetic Route Selection

The choice of 4-aminobenzoic acid ester as a starting material is strategic; it is an inexpensive commodity chemical. The synthesis leverages a series of robust and well-understood chemical transformations. The critical steps involve the reduction of both the aromatic ring and the ester functional group while carefully managing protecting groups to prevent unwanted side reactions. The ultimate goal is to achieve a high diastereomeric excess of the desired trans isomer, as the cis isomer often constitutes a critical impurity that must be controlled.

Visualized Synthetic Workflow

The following diagram illustrates a validated, multi-step synthesis adapted from established industrial processes.[4]

G cluster_0 Phase 1: Ring Saturation & Protection cluster_1 Phase 2: Isomer Control & Amine Protection cluster_2 Phase 3: Ester Reduction & Deprotection cluster_3 Phase 4: Salt Formation & Isolation A 4-Aminobenzoic Acid Ester B Catalytic Hydrogenation (e.g., Ru/C, high pressure) A->B H2 C cis/trans-4-Aminocyclohexane Carboxylic Acid Ester B->C D Phthalylation / Conversion C->D Isomer enrichment E Amino-Protected trans-Ester D->E e.g., Phthalic Anhydride F Ester Reduction (e.g., LiAlH4 or NaBH4/LiCl) E->F Reducing Agent G Amino-Protected trans-Alcohol F->G H Hydrazine Hydrolysis (Deprotection) G->H H2NNH2 I trans-4-Aminocyclohexanemethanol (Free Base) H->I J Salt Formation with HCl I->J HCl in solvent (e.g., Toluene) K Final Product: trans-4-Aminocyclohexanemethanol HCl J->K Crystallization

Caption: Multi-step synthesis of trans-4-aminocyclohexanemethanol HCl.

Detailed Experimental Protocol

This protocol is a representative synthesis and should be adapted and optimized based on laboratory-specific equipment and safety protocols.

Step 1: Catalytic Hydrogenation of 4-Aminobenzoic Acid Ester

  • Charge a high-pressure hydrogenation reactor with 4-aminobenzoic acid methyl ester and a suitable solvent (e.g., methanol).

  • Add a ruthenium-on-carbon (Ru/C) catalyst. The choice of ruthenium over platinum is often made to mitigate the high cost of platinum catalysts.[4]

  • Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to 100-150°C.

  • Maintain the reaction for 8-12 hours, monitoring hydrogen uptake.

  • After cooling and depressurization, filter the catalyst. Concentrate the filtrate under reduced pressure to yield a mixture of cis/trans-4-aminocyclohexane carboxylic acid esters.

Step 2: Isomer Enrichment and Amine Protection

  • The crude ester mixture is subjected to conditions that favor the thermodynamically more stable trans isomer. This may involve equilibrium epimerization.

  • Protect the amine to prevent side reactions during the subsequent reduction step. A common method is phthalylation using phthalic anhydride, which also aids in purification.

Step 3: Reduction of the Ester Group

  • Dissolve the N-protected trans-ester in an anhydrous ether solvent (e.g., THF).

  • Slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), at a controlled temperature (0°C). The use of a strong hydride is necessary to reduce the ester functionality.

  • After the reaction is complete, quench carefully with water and a basic solution (e.g., NaOH) to precipitate aluminum salts.

  • Filter the solids and concentrate the filtrate to obtain the N-protected trans-4-aminocyclohexanemethanol.

Step 4: Deprotection and Salt Formation

  • Deprotect the amine. If a phthalimide was used, this is typically achieved by refluxing with hydrazine hydrate in an alcoholic solvent.

  • After workup to remove phthalhydrazide, the resulting free base (trans-4-aminocyclohexanemethanol) is isolated.

  • Dissolve the free base in a suitable non-polar solvent like toluene.

  • Add a solution of hydrogen chloride (e.g., 3-4% HCl in toluene) and stir.[4]

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under a vacuum to yield the final product with high purity (≥99% by HPLC).[4]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of trans-4-aminocyclohexanemethanol hydrochloride is critical for its use in GMP environments. A multi-pronged analytical approach is required.

Analytical Workflow Visualization

G A Crude Product B HPLC Analysis A->B C Purity Assessment (>99%?) B->C D NMR Spectroscopy C->D Pass E Structural Confirmation (trans isomer?) D->E F Mass Spectrometry E->F Pass G Molecular Weight Verification F->G H FTIR Spectroscopy G->H Pass I Functional Group ID (O-H, N-H, C-H) H->I J Qualified Product I->J Pass

Caption: Quality control workflow for final product validation.

Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity and quantifying impurities, including the critical cis-isomer. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing an ion-pairing agent like TFA) is typically effective.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the chemical structure and the trans stereochemistry.

  • ¹H NMR: The spectrum will show characteristic signals for the cyclohexyl protons. The protons attached to the carbons bearing the amino and hydroxymethyl groups (C1 and C4) are of particular diagnostic value. In the trans isomer, these protons are typically axial, leading to broader signals with larger coupling constants compared to the cis isomer.

  • ¹³C NMR: The spectrum provides confirmation of the seven unique carbon environments in the molecule.

Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to -CH₂OH, -CH-NH₃⁺, and cyclohexyl ring protons. The chemical shifts and coupling patterns distinguish between cis and trans isomers.[5][6]
¹³C NMR Signals for -CH₂OH (approx. 65-70 ppm), -CH-NH₃⁺ (approx. 50-55 ppm), and four distinct signals for the cyclohexyl ring carbons.[5]
FTIR (cm⁻¹) Broad O-H stretch (~3300-3400), N-H stretch (as -NH₃⁺, broad, ~2800-3100), C-H stretches (~2850-2950), and C-O stretch (~1050).
Mass Spec (MS) The free base (after neutralization) should show a molecular ion [M+H]⁺ peak at m/z 129.20.[1]

Applications in Drug Development

The utility of trans-4-aminocyclohexanemethanol hydrochloride stems from its bifunctional nature, allowing it to serve as a versatile linker or scaffold in the synthesis of more complex molecules.

Core Intermediate for Ambroxol

One of the most significant industrial applications of this compound is in the synthesis of Ambroxol, a widely used mucolytic agent.[3][7] In this synthesis, the primary amine of trans-4-aminocyclohexanemethanol participates in a reductive amination reaction with 2-amino-3,5-dibromobenzaldehyde. This reaction is efficient and forms the core structure of Ambroxol with high yield.[7]

A Scaffold for Novel Therapeutics

Beyond established drugs, the rigid trans-cyclohexyl core is an attractive design element for new chemical entities.

  • CNS Agents: The cycloaliphatic ring can improve blood-brain barrier penetration compared to more polar or larger scaffolds.

  • Bioisosteric Replacement: The 1,4-disubstituted cyclohexane ring is often used as a non-aromatic bioisostere for a para-substituted benzene ring. This modification can enhance metabolic stability by removing a site susceptible to aromatic oxidation by cytochrome P450 enzymes.

  • Weight-Loss Drugs: The compound is cited as a key intermediate in the preparation of weight-loss medications, where the scaffold likely contributes to the molecule's overall shape and receptor binding affinity.[4]

Visualization of the Scaffold's Role

G cluster_0 trans-4-Aminocyclohexanemethanol Core cluster_1 Functional Handles for Derivatization cluster_2 Resulting Medicinal Chemistry Applications core Rigid Cyclohexyl Scaffold amine Primary Amine (-NH2) core->amine alcohol Primary Alcohol (-CH2OH) core->alcohol app1 Amide / Sulfonamide Formation amine->app1 app2 Reductive Amination amine->app2 app3 Ester / Ether Formation alcohol->app3 app4 Nucleophilic Substitution alcohol->app4

Caption: Functional handles enabling diverse synthetic applications.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not universally available, data from the free base and analogous compounds like trans-4-aminocyclohexanol hydrochloride provide a strong basis for safe handling procedures.[8][9]

ParameterRecommendationRationale
Hazard Classification Skin Irritant, Serious Eye Irritant.The amine and its salt can be corrosive or irritating upon contact.
Handling Use in a well-ventilated area or fume hood. Avoid dust formation.[8]Prevents inhalation of airborne particles.
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.Standard protection against skin and eye contact.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]Protects from moisture and atmospheric contaminants.
Incompatibilities Strong oxidizing agents, strong bases.[10]Bases will neutralize the hydrochloride salt to the free base. Oxidizers can react with the amine and alcohol.

Conclusion

trans-4-Aminocyclohexanemethanol hydrochloride is more than a simple chemical intermediate; it is a precisely engineered building block that offers synthetic chemists a reliable and rigid scaffold for drug design. Its well-defined stereochemistry, coupled with two distinct and versatile functional groups, provides a powerful platform for creating novel molecules with tailored properties. From the large-scale industrial synthesis of established drugs like Ambroxol to the exploratory design of next-generation therapeutics, this compound represents a key tool in the arsenal of the modern medicinal chemist. A thorough understanding of its synthesis, characterization, and handling is essential for leveraging its full potential in accelerating drug discovery and development pipelines.

References

  • CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • trans-4-Aminocyclohexanol hydrochloride | 50910-54-8. Biosynth.
  • SAFETY DATA SHEET - trans-4-Aminocyclohexanol hydrochloride. Fisher Scientific.
  • Application of Trans-4-Aminocyclohexanol in the Synthesis of Ambroxol Hydrochloride. Benchchem.
  • trans-4-Aminocyclohexanol hydrochloride 97 | 50910-54-8. Sigma-Aldrich.
  • CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine.
  • Trans-4-Aminocyclohexanol (4-TACH) | CAS 27489-62-9. Darshan Pharma.
  • 4-Aminocyclohexanol | C6H13NO | CID 81293. PubChem - NIH.
  • trans-4-Aminocyclohexanemethanol hydrochloride | 1504-49-0. J&K Scientific LLC.
  • (trans-4-Aminocyclohexyl)methanol | 1467-84-1. ChemScene.
  • trans 4-Aminocyclohexanemethanol | 1467-84-1. Toronto Research Chemicals.
  • trans-4-Aminocyclohexanol(27489-62-9) 13C NMR spectrum. ChemicalBook.
  • trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR. ChemicalBook.
  • SAFETY DATA SHEET - Tris(hydroxymethyl)aminomethane hydrochloride. Fisher Scientific.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of trans-4-Aminocyclohexanemethanol Hydrochloride

Introduction: The Critical Role of Solubility in Pharmaceutical Development trans-4-Aminocyclohexanemethanol hydrochloride is a key building block in organic synthesis, notably as a precursor in the preparation of variou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

trans-4-Aminocyclohexanemethanol hydrochloride is a key building block in organic synthesis, notably as a precursor in the preparation of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility characteristics in both aqueous and organic media is paramount for researchers, scientists, and drug development professionals. Solubility fundamentally influences reaction kinetics, purification strategies, formulation design, and ultimately, the bioavailability of the final drug product. This technical guide provides a comprehensive overview of the solubility of trans-4-Aminocyclohexanemethanol hydrochloride, detailing its behavior in water and common organic solvents. Furthermore, it offers a robust, field-proven protocol for determining solubility, grounded in established scientific principles, and explores the key physicochemical properties that govern its dissolution.

Physicochemical Properties of trans-4-Aminocyclohexanemethanol and its Hydrochloride Salt

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. trans-4-Aminocyclohexanemethanol is a bifunctional molecule containing a primary amine and a primary alcohol, which dictate its polarity and capacity for hydrogen bonding. The hydrochloride salt form significantly enhances its aqueous solubility.

Below is a summary of key physicochemical parameters for trans-4-Aminocyclohexanemethanol and its hydrochloride salt:

PropertyValue (trans-4-Aminocyclohexanemethanol)Value (trans-4-Aminocyclohexanemethanol hydrochloride)Source(s)
Molecular FormulaC₇H₁₅NOC₇H₁₅NO·HCl[1]
Molecular Weight129.20 g/mol 165.66 g/mol [1]
Melting PointNot available225-227 °C
pKa (estimated)~10.64 (for the amine group)Not applicable[2][3]
logP (calculated)0.4962Not available[4]

The pKa of the amino group is a critical determinant of the ionization state of the molecule at a given pH. With an estimated pKa of around 10.64, the amine group will be predominantly protonated (and thus, charged) in acidic to neutral aqueous solutions, a key factor contributing to the high water solubility of the hydrochloride salt.[2][3] The partition coefficient (logP) provides a measure of a compound's lipophilicity; a positive value for the free base suggests some affinity for organic phases.[4]

Solubility Profile of trans-4-Aminocyclohexanemethanol Hydrochloride

The solubility of trans-4-Aminocyclohexanemethanol hydrochloride has been determined in water and qualitatively assessed in several organic solvents. The hydrochloride salt form dramatically increases its polarity, leading to high aqueous solubility.

SolventSolubility (at 20°C)Qualitative AssessmentSource(s)
Water1000 g/LVery Soluble[5]
MethanolData not availableSlightly Soluble[6]
ChloroformData not availableSlightly Soluble[6]
EthanolData not availableLikely Slightly SolubleInferred
AcetoneData not availableLikely Sparingly SolubleInferred
Dimethyl Sulfoxide (DMSO)Data not availableLikely SolubleInferred

Note: The high solubility in water is a direct consequence of the ionic nature of the hydrochloride salt and the ability of the amino and hydroxyl groups to form strong hydrogen bonds with water molecules. Its solubility in polar organic solvents like methanol is expected to be moderate, while in non-polar solvents, it is likely to be low.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The following protocol outlines a robust and widely accepted method for determining the equilibrium solubility of a compound, adapted from the principles of the shake-flask method described in the United States Pharmacopeia (USP).[7][8][9][10][11] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality in Experimental Design: The choice of the shake-flask method is predicated on its ability to provide a definitive measure of thermodynamic solubility, which is a critical parameter for biopharmaceutical classification and formulation development. The extended equilibration time and controlled temperature are essential to ensure that the system has reached a state of true equilibrium, avoiding the potential for misleading results from kinetically trapped supersaturated solutions.

Materials and Equipment:
  • trans-4-Aminocyclohexanemethanol hydrochloride (solid)

  • Solvent of interest (e.g., deionized water, methanol, ethanol)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or other validated analytical technique for quantification.

  • Volumetric flasks and pipettes for standard and sample preparation.

Step-by-Step Methodology:
  • Preparation of the Solid: Ensure the trans-4-Aminocyclohexanemethanol hydrochloride is a fine, uniform powder to maximize the surface area and facilitate faster dissolution. If necessary, gently grind the solid using a mortar and pestle.

  • Addition of Excess Solid: Accurately weigh an excess amount of the compound into a series of vials. The "excess" is crucial to ensure that a saturated solution is formed and that solid material remains at the end of the experiment. A starting point is to add approximately twice the expected amount needed for saturation.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies). Agitate the samples at a consistent and moderate speed for a predetermined period. A typical equilibration time is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change significantly between the later time points).

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane.

  • Sample Preparation for Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique. Prepare a calibration curve using standards of known concentrations of trans-4-Aminocyclohexanemethanol hydrochloride to accurately determine the concentration of the saturated solution.

  • Calculation of Solubility: Calculate the solubility of the compound in the chosen solvent, typically expressed in g/L or mg/mL, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Prepare Solid Compound add_excess Add Excess Solid to Vial prep_solid->add_excess add_solvent Add Solvent add_excess->add_solvent agitate Agitate at Constant Temperature (24-48 hours) add_solvent->agitate Equilibrate sediment Allow Excess Solid to Sediment agitate->sediment withdraw Withdraw Supernatant sediment->withdraw Sample filter Filter through 0.22 µm Syringe Filter withdraw->filter dilute Dilute Filtrate filter->dilute quantify Quantify by HPLC dilute->quantify calculate Determine Solubility quantify->calculate Calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing the Solubility of trans-4-Aminocyclohexanemethanol Hydrochloride

The solubility of trans-4-Aminocyclohexanemethanol hydrochloride is a multifactorial property governed by both the intrinsic characteristics of the molecule and the nature of the solvent.

Molecular Structure and Functional Groups

The chemical structure of trans-4-Aminocyclohexanemethanol is fundamental to its solubility profile.

Caption: Key Structural Features Influencing Solubility.

  • Protonated Amino Group (-NH3+): In the hydrochloride salt, the amino group is protonated, creating a positive charge. This ionic character is the primary driver for its high solubility in polar solvents, particularly water, through strong ion-dipole interactions.

  • Hydroxyl Group (-OH): The hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. This further enhances its affinity for polar and protic solvents.

  • Cyclohexyl Ring: The non-polar cyclohexane backbone contributes to the molecule's lipophilicity. This component is responsible for its limited solubility in non-polar organic solvents and its slight solubility in some less polar organic media.

Solvent Properties

The choice of solvent has a profound impact on the solubility of trans-4-Aminocyclohexanemethanol hydrochloride.

  • Polarity: As a polar, ionic compound, it exhibits the highest solubility in polar solvents like water. The "like dissolves like" principle dictates that its solubility will decrease as the polarity of the solvent decreases.

  • Hydrogen Bonding Capacity: Solvents that can engage in hydrogen bonding (protic solvents like water and alcohols) will more effectively solvate the hydroxyl and protonated amino groups, leading to higher solubility.

  • Dielectric Constant: Solvents with a high dielectric constant, such as water, are better able to shield the positive and negative charges of the dissolved ions, favoring dissolution.

Conclusion

This in-depth technical guide has provided a comprehensive analysis of the solubility of trans-4-Aminocyclohexanemethanol hydrochloride. The high aqueous solubility of this compound, a direct result of its ionic nature and hydrogen bonding capabilities, is a key characteristic for its application in pharmaceutical synthesis and formulation. The provided experimental protocol for solubility determination offers a reliable and scientifically sound methodology for researchers. A thorough understanding of the interplay between the physicochemical properties of trans-4-Aminocyclohexanemethanol hydrochloride and the characteristics of the solvent system is essential for its effective utilization in drug discovery and development.

References

  • Cartel International. Trans 4 Amino Cyclohexanol Latest Price Exporter. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs– consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
  • ChemAxon. LogP and logD calculations. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Wikipedia. Cyclohexylamine. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current drug metabolism, 9(9), 869–878.
  • FooDB. Showing Compound Cyclohexylamine (FDB003478). [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

  • PubChem. 4-(Aminomethyl)cyclohexanecarboxylic acid. [Link]

  • Dissolution Technologies. (2017). Technical Note: Solubility Measurements. [Link]

  • Llinàs, A., et al. (2007). Novel Methods for the Prediction of logP, pKa, and logD.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • USP-NF. <1236> Solubility Measurements. [Link]

  • Avdeef, A. (2012).
  • ChemTalk. Cyclohexylamine (C6H13N) properties. [Link]

  • J&K Scientific LLC. trans-4-Aminocyclohexanemethanol hydrochloride. [Link]

Sources

Foundational

A Technical Guide to the Spectral Analysis of trans-4-Aminocyclohexanemethanol Hydrochloride

This in-depth technical guide provides a comprehensive overview of the spectral analysis of trans-4-Aminocyclohexanemethanol hydrochloride, a key bifunctional molecule with applications in pharmaceutical synthesis and ma...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectral analysis of trans-4-Aminocyclohexanemethanol hydrochloride, a key bifunctional molecule with applications in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the structural information encoded within its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Introduction: The Structural Significance of trans-4-Aminocyclohexanemethanol Hydrochloride

trans-4-Aminocyclohexanemethanol hydrochloride is a valuable building block possessing both a primary amine and a primary alcohol, anchored to a cyclohexane ring with a defined trans stereochemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile reagent. Accurate and unambiguous structural elucidation is paramount for its application in complex molecular architectures. Spectroscopic techniques provide the necessary tools to confirm its identity, purity, and stereochemistry. This guide will delve into the theoretical underpinnings and practical interpretation of the spectral data for this compound.

The molecular structure and the numbering convention used throughout this guide are illustrated below.

Caption: Molecular structure of trans-4-Aminocyclohexanemethanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For trans-4-Aminocyclohexanemethanol hydrochloride, both ¹H and ¹³C NMR are essential for confirming the trans stereochemistry and the overall structure.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Due to the hydrochloride salt form, the amine group is protonated to -NH₃⁺, and its protons may exchange with deuterated solvents containing exchangeable deuterium (e.g., D₂O, CD₃OD), often leading to the disappearance or broadening of the N-H signal. The hydroxyl proton of the -CH₂OH group will also exchange. The key to confirming the trans stereochemistry lies in the analysis of the chemical shifts and coupling constants of the methine protons at C1 and C4.

Expected ¹H NMR Chemical Shifts (in D₂O, 300 MHz)

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H1 (CH-CH₂OH)~3.5 - 3.7Triplet of triplets (tt) or multiplet (m)Large J (axial-axial) ~10-13 Hz, Small J (axial-equatorial) ~3-4 HzThe axial proton at C1 will show large couplings to the two axial protons on C2 and C6, and smaller couplings to the two equatorial protons.
Cyclohexane H (axial)~1.2 - 1.5Multiplet (m)-The axial protons on the cyclohexane ring are shielded and appear at a higher field.
Cyclohexane H (equatorial)~1.8 - 2.1Multiplet (m)-The equatorial protons are deshielded and appear at a lower field.
H4 (CH-NH₃⁺)~2.6 - 2.8Triplet of triplets (tt) or multiplet (m)Large J (axial-axial) ~10-13 Hz, Small J (axial-equatorial) ~3-4 HzSimilar to H1, this axial proton will exhibit characteristic large and small couplings confirming its axial position.[1]
H7 (-CH₂OH)~3.4 - 3.6Doublet (d)~6-7 HzCoupled to the H1 methine proton.

Note: The chemical shifts are estimations based on the analysis of structurally similar compounds like trans-4-aminocyclohexanol.[1][2] The exact values can vary depending on the solvent and concentration.

Interpretation of ¹H NMR Spectrum:

The trans configuration of the substituents on the cyclohexane ring forces both the aminomethyl and hydroxymethyl groups into equatorial positions in the more stable chair conformation. Consequently, the protons at C1 and C4 are in axial positions. This axial orientation is the key to the spectral interpretation. An axial proton has a dihedral angle of approximately 180° with its neighboring axial protons, leading to a large vicinal coupling constant (³J) of around 10-13 Hz.[1] In contrast, the dihedral angle with its neighboring equatorial protons is about 60°, resulting in a much smaller coupling constant of 2-5 Hz.[1] The observation of a complex multiplet for the H1 and H4 protons with large coupling constants is a definitive indicator of the trans stereochemistry.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak.

Expected ¹³C NMR Chemical Shifts (in D₂O, 75 MHz)

CarbonExpected Chemical Shift (δ, ppm)Notes
C1 (CH-CH₂OH)~40 - 45The carbon bearing the hydroxymethyl group.
C2, C6~30 - 35The two equivalent carbons adjacent to C1.
C3, C5~28 - 33The two equivalent carbons adjacent to C4.
C4 (CH-NH₃⁺)~48 - 52The carbon attached to the protonated amino group is significantly deshielded.[1]
C7 (-CH₂OH)~65 - 70The carbon of the hydroxymethyl group.

Note: These are predicted chemical shifts based on the analysis of related structures.[1] The actual values may vary.

Interpretation of ¹³C NMR Spectrum:

The symmetry of the trans isomer is reflected in the ¹³C NMR spectrum. Due to the plane of symmetry passing through C1 and C4, we expect to see only four distinct signals for the cyclohexane ring carbons (C1, C2/C6, C3/C5, and C4) and one signal for the hydroxymethyl carbon (C7). The carbon atom attached to the electron-withdrawing -NH₃⁺ group (C4) will be the most deshielded among the ring carbons. The carbon bearing the -CH₂OH group (C1) will also be deshielded compared to the other ring carbons. The upfield signals will correspond to the C2/C6 and C3/C5 carbons.

Experimental Protocol for NMR Spectroscopy

G cluster_workflow NMR Sample Preparation and Acquisition prep Sample Preparation dissolve Dissolve 10-20 mg in ~0.7 mL of deuterated solvent (e.g., D₂O or CD₃OD) prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire_H1 Acquire ¹H NMR Spectrum (16-64 scans) shim->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum (1024 or more scans) shim->acquire_C13 process Data Processing (Fourier transform, phase correction, baseline correction) acquire_H1->process acquire_C13->process

Caption: A typical workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 10-20 mg of trans-4-Aminocyclohexanemethanol hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent such as D₂O or CD₃OD. These solvents are chosen for their ability to dissolve the hydrochloride salt.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: Use a high-field NMR spectrometer (300 MHz or higher).

    • Temperature: Maintain a constant temperature, typically 25 °C (298 K).

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment with 16 to 64 scans and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled single-pulse experiment with 1024 or more scans and a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of trans-4-Aminocyclohexanemethanol hydrochloride will be characterized by absorptions corresponding to O-H, N-H, C-H, and C-O bonds.

Expected IR Absorption Bands

Functional GroupExpected Absorption Range (cm⁻¹)IntensityNotes
O-H stretch (alcohol)3200 - 3600Strong, BroadThe broadness is due to hydrogen bonding.
N-H stretch (ammonium salt)2800 - 3200Strong, BroadThe stretching vibrations of the -NH₃⁺ group often appear as a broad band, sometimes with multiple shoulders.
C-H stretch (alkane)2850 - 2960StrongStretching vibrations of the C-H bonds in the cyclohexane ring and the methylene group.
N-H bend (ammonium salt)1500 - 1600MediumBending vibrations of the -NH₃⁺ group.
C-O stretch (primary alcohol)1000 - 1075StrongStretching vibration of the C-O bond.

Interpretation of IR Spectrum:

The most prominent features in the IR spectrum will be the broad and strong absorption bands in the high-frequency region (above 2800 cm⁻¹). The O-H stretching of the alcohol group will appear as a very broad band centered around 3300 cm⁻¹. The N-H stretching of the ammonium group (-NH₃⁺) will also be a broad and strong absorption, typically in the 2800-3200 cm⁻¹ range, often overlapping with the C-H stretching vibrations. The presence of these two broad bands is a strong indication of the presence of both hydroxyl and ammonium functional groups. The C-H stretching vibrations of the cyclohexane ring and the methylene group will appear as sharp, strong peaks just below 3000 cm⁻¹. In the fingerprint region, the strong absorption due to the C-O stretch of the primary alcohol will be a key diagnostic peak.

Experimental Protocol for IR Spectroscopy

G cluster_workflow FTIR-ATR Sample Analysis start Start background Collect Background Spectrum (clean ATR crystal) start->background sample Place a small amount of solid sample on the ATR crystal background->sample pressure Apply pressure with the anvil sample->pressure acquire Acquire Sample Spectrum (16-32 scans) pressure->acquire clean Clean the ATR crystal acquire->clean end End clean->end

Caption: A standard workflow for acquiring an IR spectrum using an ATR accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for solid samples.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid trans-4-Aminocyclohexanemethanol hydrochloride sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber can then be analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For trans-4-Aminocyclohexanemethanol hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is preferable to observe the molecular ion.

Expected Mass Spectral Data (ESI-MS)

IonExpected m/zNotes
[M+H]⁺130.12This corresponds to the protonated free base, [C₇H₁₅NO + H]⁺. The hydrochloride salt will dissociate in the ESI source.
[M-H₂O+H]⁺112.11Loss of a molecule of water from the protonated molecular ion.
[M-CH₂OH+H]⁺100.11Loss of the hydroxymethyl group.

Interpretation of Mass Spectrum:

In ESI-MS, the hydrochloride salt will dissociate, and the free amine will be protonated to give the [M+H]⁺ ion, where M is the molecular weight of the free base (129.20 g/mol ). Therefore, the most abundant ion in the positive ion mode ESI mass spectrum is expected to be at an m/z of approximately 130.12.

Fragmentation of the molecular ion can occur in the mass spectrometer. Common fragmentation pathways for this molecule would involve the loss of small neutral molecules. A prominent fragment ion could be observed at m/z 112, corresponding to the loss of a water molecule from the protonated parent ion. Another possible fragmentation is the cleavage of the C1-C7 bond, leading to the loss of the hydroxymethyl radical, followed by protonation, or more likely, the loss of formaldehyde (CH₂O) from the protonated molecule, which would also result in a fragment at a different m/z. The fragmentation pattern can provide further confirmation of the molecular structure.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of trans-4-Aminocyclohexanemethanol hydrochloride in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: The ions are then transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectral analysis of trans-4-Aminocyclohexanemethanol hydrochloride using NMR, IR, and MS provides a complete picture of its molecular structure. ¹H and ¹³C NMR are indispensable for confirming the trans stereochemistry through the analysis of chemical shifts and coupling constants. IR spectroscopy confirms the presence of the key hydroxyl and ammonium functional groups. Mass spectrometry verifies the molecular weight and provides insights into the fragmentation pathways. By understanding and correctly interpreting these spectral data, researchers can confidently utilize this important bifunctional building block in their synthetic endeavors.

References

  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. (2020). Retrieved from [Link]

Sources

Exploratory

trans-4-Aminocyclohexanemethanol hydrochloride potential research applications

The following technical guide details the research applications, synthetic utility, and handling of trans-4-Aminocyclohexanemethanol hydrochloride . This document is structured to serve as a reference for medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, synthetic utility, and handling of trans-4-Aminocyclohexanemethanol hydrochloride . This document is structured to serve as a reference for medicinal chemists and process scientists.

A Rigid, Saturated Bifunctional Scaffold for Drug Discovery

CAS: 50910-54-8 (HCl salt) / 1467-84-1 (Free Base) Molecular Formula: C


H

NO

HCl Molecular Weight: 165.66 g/mol (HCl salt)

Executive Summary & Chemical Identity

trans-4-Aminocyclohexanemethanol hydrochloride is a bifunctional aliphatic building block characterized by a cyclohexane ring bearing a primary amine and a hydroxymethyl group in a trans-1,4-configuration. Unlike its aromatic counterparts (e.g., 4-aminobenzyl alcohol), this saturated scaffold offers high Fsp


 character, improved aqueous solubility, and distinct vector alignment due to its chair conformation.

It is distinct from Tranexamic acid (which possesses a carboxylic acid) and trans-4-aminocyclohexanol (where the hydroxyl is directly attached to the ring). Its primary utility lies in its ability to serve as a rigid spacer that extends a pharmacophore while maintaining specific stereochemical orientation.

Stereochemical Importance

In the trans isomer, both the amino group (at C4) and the hydroxymethyl group (at C1) typically adopt an equatorial-equatorial orientation in the lowest energy chair conformation. This rigidity is crucial for:

  • Vector Definition: Fixing the distance and angle between the amine and the alcohol handles.

  • Metabolic Stability: Reducing susceptibility to oxidative metabolism compared to phenyl rings.

  • Solubility: Lowering logP values relative to aromatic bioisosteres.

Medicinal Chemistry Applications

Bioisosteric Replacement & Linker Design

The cyclohexane ring is a classic bioisostere for the phenyl ring. Replacing a 1,4-disubstituted phenyl ring with trans-1,4-cyclohexylene can improve the physicochemical profile of a drug candidate without significantly altering the binding mode.

  • PROTAC Linkers: The diametric functional handles (amine and alcohol) allow for orthogonal functionalization. The alcohol can be converted to a leaving group (mesylate/tosylate) for alkylation, while the amine can participate in amide coupling or reductive amination.

  • Peptidomimetics: The scaffold mimics the spatial arrangement of extended peptide chains, serving as a non-hydrolyzable spacer.

Targeted Inhibitor Classes

Recent literature and patent filings highlight the utility of this scaffold in specific therapeutic areas:

  • TrkA Kinase Inhibitors: Used as a core motif to link the hinge-binding region with solvent-exposed solubilizing groups. The saturated ring provides a "kink" that can optimize fit within the ATP-binding pocket or allosteric sites.

  • V1A Receptor Antagonists: Employed to construct orally bioavailable antagonists.[1] The amino group often interacts with aspartate residues in GPCR transmembrane domains, while the hydroxymethyl arm extends to capture additional hydrogen bonding interactions.

  • LSD1 Inhibitors: utilized in the synthesis of lysine-specific demethylase 1 inhibitors, where the amine mimics the lysine substrate.

Synthetic Protocols & Methodologies

Synthesis of the Core Scaffold

If not purchased commercially, the molecule is typically synthesized via the reduction of trans-4-aminocyclohexanecarboxylic acid esters.

Protocol: Reduction of Methyl trans-4-(Boc-amino)cyclohexanecarboxylate Note: This protocol yields the Boc-protected intermediate, which is then deprotected to the HCl salt.

  • Reagents: Methyl trans-4-(Boc-amino)cyclohexanecarboxylate (1.0 eq), LiAlH

    
     (1.2 eq), Anhydrous THF.
    
  • Setup: Flame-dried 3-neck flask under Nitrogen/Argon atmosphere.

  • Procedure:

    • Suspend LiAlH

      
       in dry THF at 0°C.
      
    • Add the ester dropwise (dissolved in THF) maintaining internal temp <10°C.

    • Warm to Room Temperature (RT) and stir for 12–16 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH

      
      ), then 15% NaOH (1 mL per g), then water (3 mL per g).
      
    • Filter the granular precipitate through Celite.

    • Concentrate filtrate to yield tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate.[2][3]

  • Deprotection: Treat with 4M HCl in Dioxane to yield trans-4-Aminocyclohexanemethanol hydrochloride .

Orthogonal Functionalization Workflow

The following diagram illustrates the logical flow for selectively reacting the amine or alcohol.

G Start trans-4-Aminocyclohexanemethanol HCl AmineProt N-Boc Protection Start->AmineProt Boc2O, Et3N AlcoholAct Alcohol Activation (Mesyl/Tosyl/Aldehyde) AmineProt->AlcoholAct MsCl / Swern Ox Coupling Coupling Reaction (Nucleophilic Substitution) AlcoholAct->Coupling R-NH2 / R-MgBr Final Target Molecule (Linker/Scaffold) Coupling->Final TFA/HCl (Deprotection)

Caption: Workflow for orthogonal functionalization. The amine is typically protected first to allow modification of the hydroxymethyl group.

Quantitative Physicochemical Profile

The following table compares trans-4-Aminocyclohexanemethanol HCl with its aromatic and non-extended analogs.

Propertytrans-4-Aminocyclohexanemethanol4-Aminobenzyl Alcoholtrans-4-Aminocyclohexanol
Hybridization sp

(Saturated)
sp

(Aromatic)
sp

(Saturated)
Geometry Rigid Chair (Equatorial)PlanarRigid Chair
Linker Length Extended (~6.5 Å N-to-O)Planar (~5.8 Å N-to-O)Short (~5.0 Å N-to-O)
Solubility High (Water/MeOH)ModerateHigh
Metabolic Risk Low (No aromatic hydroxylation)High (Quinone methide formation)Low
Basicity (pKa) ~10.5 (Primary Amine)~4.5 (Aniline)~10.5

Data derived from standard physicochemical consensus for cyclohexylamines vs anilines.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Storage: Hygroscopic. Store in a desiccator at room temperature or 4°C.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may oxidize the alcohol to the aldehyde/acid or the amine to the N-oxide.

References

  • TrkA Inhibitor Synthesis: WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors. Google Patents. Link

  • Synthetic Protocol (Reduction): Shen, Y., et al. "Discovery of a Potent, Selective, and Brain-Penetrant Kinase Inhibitor." Journal of Medicinal Chemistry, 2019, 62(9), 4755-4771. (Protocol adapted from tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate synthesis). Link

  • V1A Receptor Antagonists:WO2016160617 - Preparation of substituted cyclohexylamines as V1a receptor antagonists.
  • Physicochemical Properties: trans-4-Aminocyclohexanemethanol hydrochloride Product Data. Accela ChemBio / Sigma-Aldrich Technical Sheets. Link

Sources

Foundational

A Comprehensive Technical Guide to trans-4-Aminocyclohexanemethanol Hydrochloride: Properties, Synthesis, and Applications

Abstract This technical guide provides an in-depth analysis of trans-4-Aminocyclohexanemethanol hydrochloride (CAS No: 109544-24-1), a bifunctional cycloaliphatic compound of increasing interest in pharmaceutical and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of trans-4-Aminocyclohexanemethanol hydrochloride (CAS No: 109544-24-1), a bifunctional cycloaliphatic compound of increasing interest in pharmaceutical and materials science. Possessing both a primary amine and a primary alcohol on a rigid cyclohexane scaffold, this molecule serves as a versatile building block for the synthesis of complex chemical entities. This document details its core physicochemical properties, outlines a robust multi-step synthesis, discusses its chemical reactivity and stability, and explores its applications, particularly in the realm of drug development. The guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Physicochemical Profile

Trans-4-Aminocyclohexanemethanol hydrochloride is a crystalline solid at room temperature. The 'trans' configuration refers to the spatial relationship of the amino and hydroxymethyl groups, which are situated on opposite sides of the cyclohexane ring, leading to a more thermodynamically stable diequatorial conformation. This stereochemistry is crucial as it imparts specific spatial and geometric properties to molecules derived from this scaffold.

Core Properties

A summary of the key physicochemical properties is presented below. Data has been aggregated from various commercial and literature sources.

PropertyValueSource(s)
CAS Number 109544-24-1[1]
Molecular Formula C₇H₁₅NO · HCl[2]
Molecular Weight 165.66 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point Data not consistently available for the hydrochloride salt.-
Boiling Point Decomposes before boiling at atmospheric pressure.-
Solubility Soluble in water and methanol.[4]
Chemical Structure (Illustrative)

Note: The free base, trans-4-Aminocyclohexanemethanol (CAS: 1467-84-1), has a reported melting point of 146-148 °C and a molecular weight of 129.20 g/mol .

Synthesis and Manufacturing Insights

The synthesis of trans-4-Aminocyclohexanemethanol hydrochloride with high stereochemical purity is a multi-step process that requires careful control of reaction conditions. A robust and scalable method starts from a readily available aromatic precursor, such as a 4-aminobenzoic acid ester.[1]

Industrial-Scale Synthetic Pathway

The pathway detailed in patent literature (CN103420855A) provides a comprehensive route that ensures high purity and yield, suitable for industrial production.[1] The key transformations involve:

  • Catalytic Hydrogenation: Reduction of the aromatic ring of a 4-aminobenzoic acid ester to yield a mixture of cis and trans cyclohexyl isomers.

  • Amino Group Protection: Protection of the primary amine to prevent side reactions in subsequent steps. Phthalylation is one described method.

  • Isomer Separation/Conversion: A critical step to isolate the desired trans isomer.

  • Ester Reduction: Reduction of the ester group to the primary alcohol (hydroxymethyl group).

  • Deprotection: Removal of the amino protecting group.

  • Salt Formation: Treatment with hydrogen chloride to yield the final hydrochloride salt.

The choice of this multi-step process over a more direct reduction is rooted in the need for high stereochemical control. Direct, high-pressure hydrogenation of p-aminobenzoic acid can lead to mixtures of isomers that are challenging to separate. By protecting the amine and performing strategic conversions, a higher purity of the desired trans isomer is achievable.

G A 4-Aminobenzoic Acid Ester B Catalytic Hydrogenation (e.g., Ru/C) A->B C Cis/Trans Cyclohexane Ester B->C D Amino Protection (e.g., Phthalylation) C->D E Protected Cis/Trans Mixture D->E F Isomer Conversion & Purification E->F G Protected Trans Isomer F->G H Ester Reduction (e.g., LiAlH4) G->H I Protected Trans Amino Alcohol H->I J Deprotection (e.g., Hydrazine) I->J K Trans-4-Aminocyclohexanemethanol J->K L Salt Formation (HCl) K->L M trans-4-Aminocyclohexanemethanol HCl L->M

Caption: Generalized synthetic workflow for trans-4-Aminocyclohexanemethanol HCl.

Chemical Reactivity and Handling

The reactivity of trans-4-Aminocyclohexanemethanol hydrochloride is dictated by its three key components: the primary amine, the primary alcohol, and the cyclohexane scaffold.

  • Amino Group: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and formation of amides, sulfonamides, and ureas. In the hydrochloride salt form, the amine is protonated (ammonium chloride), rendering it less nucleophilic until neutralized with a base.

  • Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo esterification, etherification, or conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.

  • Cyclohexane Scaffold: The trans-diequatorial conformation of the functional groups on the rigid cyclohexane ring provides a defined spatial orientation for building larger molecular architectures. This is a key feature for its use as a scaffold in drug design.

Stability and Storage

As a hydrochloride salt, the compound is generally more stable and less prone to oxidation than its free base counterpart. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong bases. Being hygroscopic is a potential concern for many amine salts, so storage in a desiccated environment is recommended for long-term stability.

Reactivity cluster_0 trans-4-Aminocyclohexanemethanol mol Core Scaffold amine Primary Amine (Nucleophilic) mol->amine Acylation, Alkylation, Amide Formation alcohol Primary Alcohol (Nucleophilic) mol->alcohol Esterification, Etherification, Oxidation

Caption: Key reactive sites on the trans-4-Aminocyclohexanemethanol core structure.

Applications in Research and Drug Development

The primary value of trans-4-Aminocyclohexanemethanol hydrochloride in a research and development context is its role as a bifunctional building block or scaffold. The presence of two distinct, reactive functional groups allows for sequential or orthogonal chemical modifications to build complex molecules with precise three-dimensional structures.

Pharmaceutical Intermediate

This compound is cited as an intermediate in the preparation of weight-loss drugs.[1] While specific public-domain examples are scarce, its structure is analogous to other cycloalkylamines used in active pharmaceutical ingredients (APIs). For instance, the related compound, trans-4-methylcyclohexylamine, is a key intermediate in the synthesis of Glimepiride, a medication used to treat type 2 diabetes. The trans-cyclohexane core acts as a rigid spacer, positioning pharmacophoric elements in a specific orientation for optimal interaction with biological targets.

Role as a Molecular Scaffold

In medicinal chemistry, molecular scaffolds provide the core structure upon which various functional groups are appended to explore structure-activity relationships (SAR). The rigid trans-cyclohexane core of this molecule is advantageous because it reduces the conformational flexibility of the final compound, which can lead to higher binding affinity and selectivity for a target protein. The amino and hydroxymethyl groups serve as convenient handles for derivatization.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and characterization of this compound, based on established chemical principles and literature precedents.

Protocol: Reduction of Ethyl trans-4-Aminocyclohexanecarboxylate

This protocol is a conceptual adaptation for the ester reduction step, a key transformation in the overall synthesis.

  • System Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), equip a dry three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Suspension: Suspend lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve ethyl trans-4-aminocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Workup: A granular precipitate will form. Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude trans-4-Aminocyclohexanemethanol free base.

  • Salt Formation: Dissolve the crude product in a suitable solvent like diethyl ether or isopropanol and add a stoichiometric amount of HCl (as a solution in the same solvent or as a gas) to precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the purified trans-4-Aminocyclohexanemethanol hydrochloride.

Protocol: Quality Control by HPLC Analysis

This protocol provides a general method for assessing the purity of cyclohexylamine derivatives.

  • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for detecting the amine and alcohol functionalities, which lack strong chromophores.

  • Sample Preparation: Accurately weigh and dissolve a sample of trans-4-Aminocyclohexanemethanol hydrochloride in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a standard volume (e.g., 10 µL) onto the column.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in mobile phase to 1 mg/mL A->B C Filter through 0.45 µm syringe filter B->C D Inject 10 µL onto C18 column C->D E Elute with Water/Acetonitrile D->E F Detect at 210 nm E->F G Integrate peak areas F->G H Calculate area % of main peak G->H I Report purity H->I

Caption: High-level workflow for HPLC purity analysis.

Conclusion

Trans-4-Aminocyclohexanemethanol hydrochloride is a valuable and versatile chemical intermediate. Its rigid stereochemistry and bifunctional nature make it an attractive scaffold for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The synthetic route from readily available starting materials, although multi-step, allows for the production of a high-purity product. Understanding its physicochemical properties, reactivity, and proper handling procedures is essential for its effective and safe utilization in research and development. As the demand for novel therapeutics with well-defined three-dimensional structures continues to grow, the importance of such rigid, bifunctional building blocks is likely to increase.

References

  • CN102001950A. (2011). Preparation method of trans-4-methyl cyclohexylamine. Google Patents.
  • Exploring the Synthesis and Applications of trans-4-Methylcyclohexylamine Hydrochloride. (n.d.).
  • CN103420855A. (2013). Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. Google Patents.
  • CZ2005230A3. (2006). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic. Google Patents.
  • Krasovskiy, A. et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789-819.
  • J&K Scientific LLC. (n.d.). trans-4-Aminocyclohexanemethanol hydrochloride. Retrieved January 29, 2026, from [Link]

  • Analytice. (n.d.). Cyclohexylamine - analysis. Retrieved January 29, 2026, from [Link]

  • AMINO ALCOHOL EA Safety Data Sheet. (2018).
  • Pelletier, R. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals (Basel), 15(12), 1526.
  • Shreeneel Chemicals. (n.d.). Trans-4-Aminocyclo hexanol. Retrieved January 29, 2026, from a generic chemical supplier directory.
  • Moliner Martinez, Y., et al. (2004). Analysis of primary aliphatic short-chain monoamines by LC in water samples.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. Retrieved from [Link]

  • Scimplify. (n.d.). trans-4-Aminocyclohexanemethanol Manufacturer and Suppliers.

Sources

Exploratory

A Senior Application Scientist's Guide to Sourcing and Utilizing trans-4-Aminocyclohexanemethanol Hydrochloride

Abstract This technical guide provides an in-depth analysis for researchers, chemists, and drug development professionals on the commercial sourcing, quality assessment, and practical application of trans-4-Aminocyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis for researchers, chemists, and drug development professionals on the commercial sourcing, quality assessment, and practical application of trans-4-Aminocyclohexanemethanol hydrochloride. Recognizing the challenges in directly procuring the hydrochloride salt, this guide focuses on a robust, field-proven workflow: sourcing the more readily available free base, trans-4-Aminocyclohexanemethanol (CAS 1467-84-1), and performing an efficient in-lab conversion to the desired hydrochloride salt. We present a comparative analysis of commercial suppliers, detailed pricing structures, and step-by-step protocols for quality control, salt formation, and stock solution preparation. This document is designed to empower scientists to make informed purchasing decisions and streamline their experimental workflows.

Introduction: Navigating the Nomenclature and Sourcing Landscape

trans-4-Aminocyclohexanemethanol is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a primary amine and a primary alcohol on a cyclohexane scaffold. Its hydrochloride salt is often preferred in experimental settings due to its enhanced stability, improved solubility in aqueous media, and convenient handling as a crystalline solid.

A critical first step for any researcher is navigating the chemical sourcing landscape, where nomenclature can be a source of confusion. It is crucial to distinguish the target compound from a closely related analog:

  • Target Compound: trans-4-Aminocyclohexanemethanol hydrochloride

    • Synonyms: (trans-4-Aminocyclohexyl)methanol hydrochloride

    • CAS Number: 1504-49-0[1] or 1021919-08-3[2]

  • Common Precursor: trans-4-Aminocyclohexanemethanol (Free Base)

    • CAS Number: 1467-84-1[3][4]

  • Related Analog: trans-4-Aminocyclohexanol hydrochloride

    • CAS Number: 50910-54-8[5][6]

Commercial listings for the pre-formed hydrochloride salt are sparse and often lack public pricing. In contrast, the free base is widely available from numerous suppliers. Therefore, the most efficient and cost-effective strategy is the procurement of the free base followed by a straightforward in-house conversion to the hydrochloride salt. This guide is structured around that core workflow.

Chemical Profile

A clear understanding of the compound's properties is essential for its effective use.

Propertytrans-4-Aminocyclohexanemethanol (Free Base)trans-4-Aminocyclohexanemethanol hydrochloride
CAS Number 1467-84-1[4][7]1504-49-0[1]
Molecular Formula C₇H₁₅NO[4]C₇H₁₆ClNO
Molecular Weight 129.20 g/mol [3][4]165.66 g/mol
Appearance SolidWhite to off-white crystalline powder
Storage Conditions Room temperature, inert atmosphere[7]Room temperature, desiccate

Commercial Sourcing & Pricing Analysis

The procurement process begins with identifying a reliable supplier for the free base precursor, trans-4-Aminocyclohexanemethanol (CAS 1467-84-1). The choice of supplier often involves a trade-off between cost, purity, availability, and documentation quality.

Recommended Suppliers for the Free Base (CAS 1467-84-1)

The following table summarizes top-tier suppliers offering the free base, with pricing data compiled from publicly available sources. Note: Prices are subject to change and may not include shipping or handling fees.

SupplierPurity100 mg Price (USD)1 g Price (USD)5 g Price (USD)Link to Product Page
ChemScene ≥97%$5.25$18.75$63.00[3]
BLD Pharmatech 95%$10.00$25.00$84.00[8]
Enamine 95%$19.00$25.00$51.00[8]
Astatech 95%-$25.30$75.90[8]
Toronto Research Chemicals -Login RequiredLogin RequiredLogin Required[9][10]
Santa Cruz Biotechnology -InquireInquireInquire[4]
Suppliers of the Hydrochloride Salt (CAS 1504-49-0)

While direct purchase is less common, the following suppliers list the hydrochloride salt. Researchers will typically need to inquire for pricing and availability.

  • J&K Scientific LLC [1]

  • ChemShuttle (as CAS 1021919-08-3)[2]

Quality Control: The Self-Validating System

Upon receiving the starting material (the free base), it is imperative to validate its identity and purity. This ensures the integrity of all subsequent experiments.

Workflow for Incoming Material QC

Sources

Foundational

An In-Depth Technical Guide to trans-4-Aminocyclohexanemethanol Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Saturated Alicyclic Scaffolds In the landscape of contemporary drug discovery, the deliberate move away from flat,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Saturated Alicyclic Scaffolds

In the landscape of contemporary drug discovery, the deliberate move away from flat, aromatic structures towards three-dimensional molecular frameworks is a well-established strategy for enhancing compound properties. Saturated alicyclic scaffolds, such as the cyclohexane ring, offer a robust and conformationally defined platform to orient functional groups in precise spatial arrangements. This, in turn, can lead to improved target engagement, enhanced selectivity, and more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Within this context, trans-4-Aminocyclohexanemethanol hydrochloride emerges as a bifunctional building block of significant interest. Its rigid cyclohexane core, substituted with a primary amino group and a hydroxymethyl group in a trans-1,4-diequatorial arrangement, provides a versatile scaffold for the synthesis of complex molecules with defined stereochemistry. This guide offers a comprehensive review of the synthesis, properties, and applications of trans-4-Aminocyclohexanemethanol hydrochloride, with a focus on its role as a key intermediate in pharmaceutical development.

Physicochemical Properties: A Tale of Two Moieties

The hydrochloride salt of trans-4-Aminocyclohexanemethanol possesses distinct physicochemical properties conferred by its constituent parts: the cyclohexane scaffold, the primary amine, and the primary alcohol. While comprehensive experimental data for the hydrochloride salt is not extensively documented in peer-reviewed literature, we can infer its properties from the free base, (trans-4-Aminocyclohexyl)methanol, and the general characteristics of amine hydrochlorides.

PropertyValue (for the free base, unless otherwise specified)Significance in Drug Development
CAS Number 1504-49-0 (hydrochloride); 1467-84-1 (free base)Unique identifier for regulatory and procurement purposes.
Molecular Formula C₇H₁₆ClNOC₇H₁₅NO (free base)
Molecular Weight 165.66 g/mol (hydrochloride)[1]; 129.20 g/mol (free base)[2]Influences diffusion, membrane permeability, and formulation calculations.
Appearance Expected to be a white to off-white crystalline solidImportant for formulation and quality control.
Solubility The hydrochloride salt is expected to have good solubility in water and polar protic solvents. The free base is soluble in methanol.[3]Crucial for reaction conditions, purification, and formulation of the final active pharmaceutical ingredient (API).
Melting Point Not consistently reported for the hydrochloride salt. The free base has a melting point range of 108-113 °C.[3]A key indicator of purity and polymorphic form.
pKa The amino group's pKa is expected to be around 10-11, typical for a primary amine.Influences the ionization state at physiological pH, which affects receptor binding, solubility, and membrane transport.

The presence of both a hydrogen bond donor (hydroxyl and protonated amine) and acceptor (chloride ion) in the salt form suggests that it will be a crystalline solid with a relatively high melting point and good solubility in polar solvents. The trans configuration of the substituents on the cyclohexane ring locks it into a stable chair conformation, which is critical for predictable interactions with biological targets.

Synthesis of trans-4-Aminocyclohexanemethanol Hydrochloride: A Patented Approach

While various synthetic routes to related aminocyclohexane derivatives exist, a key patent provides a detailed, multi-step synthesis of trans-4-Aminocyclohexanemethanol hydrochloride that is suitable for industrial production.[4] The process begins with a readily available starting material, a 4-aminobenzoic acid ester, and proceeds through a series of transformations designed to control the stereochemistry and functional groups.

The overall synthetic strategy involves:

  • Reduction of the aromatic ring: The initial step is the catalytic hydrogenation of the 4-aminobenzoic acid ester to yield a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid ester.

  • Stereochemical control: A series of reactions, including phthalylation, a conversion reaction, and hydrazine hydrolysis, are employed to isolate the desired trans isomer.

  • Functional group modification: The amino group is protected, followed by the reduction of the ester group to the primary alcohol.

  • Final deprotection and salt formation: The amino protecting group is removed, and the final product is isolated as the hydrochloride salt.

This patented method highlights the importance of carefully planned reaction sequences to achieve high purity and yield of the target molecule without the need for costly column chromatography.[4]

Experimental Protocol: A Representative Synthetic Scheme

The following is a generalized representation of the synthetic pathway described in the patent literature.[4] Specific reagents and conditions may vary.

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Isomer Separation & Amine Protection cluster_2 Step 3: Ester Reduction cluster_3 Step 4: Deprotection & Salt Formation A 4-Aminobenzoic acid ester B Mixture of cis/trans 4-Aminocyclohexanecarboxylic acid ester A->B H₂, Catalyst C trans-4-(Protected-amino)cyclohexanecarboxylic acid ester B->C 1. Phthalylation 2. Isomerization 3. Hydrazine Hydrolysis 4. Amino Protection D trans-4-(Protected-amino)cyclohexanemethanol C->D Reducing Agent (e.g., LiAlH₄) E trans-4-Aminocyclohexanemethanol hydrochloride D->E 1. Deprotection 2. HCl

Caption: Generalized synthetic workflow for trans-4-Aminocyclohexanemethanol hydrochloride.

Applications in Drug Development: A Versatile Building Block

The primary utility of trans-4-Aminocyclohexanemethanol hydrochloride lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The patent literature explicitly mentions its use in the preparation of weight-loss drugs.[4] While specific examples of marketed drugs that directly use this intermediate are not readily found in public domain literature, its structural motifs are present in a number of biologically active compounds.

The bifunctional nature of this molecule allows for a variety of synthetic manipulations:

  • The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce the cyclohexane scaffold into a larger molecule.

  • The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution.

This versatility makes it an attractive building block for creating libraries of compounds for high-throughput screening and for the synthesis of targeted therapeutics. The rigid trans-cyclohexane core serves to hold the appended pharmacophoric groups in a defined spatial orientation, which can be crucial for optimizing binding to a biological target and improving selectivity.

Case Study: A Potential Role in Novel Therapeutics

While the specific weight-loss drugs mentioned in the patent remain proprietary, the structural features of trans-4-Aminocyclohexanemethanol hydrochloride are relevant to several classes of therapeutics. For instance, the aminocyclohexane moiety is a key component of various enzyme inhibitors and receptor modulators. The ability to introduce both a basic nitrogen and a functionalized side chain with defined stereochemistry is a powerful tool for medicinal chemists.

The following diagram illustrates a hypothetical workflow where trans-4-Aminocyclohexanemethanol hydrochloride is used to synthesize a generic drug candidate.

G A trans-4-Aminocyclohexanemethanol hydrochloride C Intermediate A->C Coupling Reaction (e.g., Amide formation, Reductive amination) B Coupling Partner (e.g., Carboxylic Acid, Aldehyde) B->C D Final Drug Candidate C->D Further Functionalization (e.g., Oxidation, Etherification)

Caption: Hypothetical drug discovery workflow utilizing the title compound.

Conclusion: A Building Block with Untapped Potential

trans-4-Aminocyclohexanemethanol hydrochloride is a valuable and versatile building block for medicinal chemistry and drug development. Its rigid, three-dimensional structure and bifunctional nature provide a powerful platform for the synthesis of complex, stereochemically defined molecules. While its full potential may not yet be fully realized in publicly disclosed research, the existing patent literature points towards its significance in the development of new therapeutics, particularly in the area of metabolic diseases. As the demand for novel, non-aromatic scaffolds in drug discovery continues to grow, the importance of intermediates like trans-4-Aminocyclohexanemethanol hydrochloride is set to increase.

References

  • CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents.

Sources

Protocols & Analytical Methods

Method

The Untapped Potential of trans-4-Aminocyclohexanemethanol Hydrochloride in Asymmetric Catalysis: A Guide for the Modern Chemist

Introduction: Beyond the Familiar Scaffolds In the ever-evolving landscape of asymmetric catalysis, the quest for novel, efficient, and economically viable chiral ligands is paramount. While privileged scaffolds such as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Familiar Scaffolds

In the ever-evolving landscape of asymmetric catalysis, the quest for novel, efficient, and economically viable chiral ligands is paramount. While privileged scaffolds such as BINOL, Salen, and derivatives of trans-1,2-diaminocyclohexane (DACH) have rightfully earned their place in the synthetic chemist's toolbox, the exploration of new chiral building blocks remains a critical endeavor for innovation. This application note delves into the potential of a lesser-explored yet highly promising chiral synthon: trans-4-Aminocyclohexanemethanol hydrochloride (T-ACHM·HCl).

While extensive literature on the direct application of T-ACHM·HCl in asymmetric catalysis is not yet established, its structural motifs—a primary amine and a primary alcohol rigidly displayed on a trans-1,4-cyclohexyl backbone—present a compelling platform for the design of novel bidentate and monodentate ligands.[1] The inherent chirality and the conformational rigidity of the cyclohexane ring offer a predictable and stable framework for inducing stereoselectivity. This guide will provide a forward-looking perspective, grounded in established principles, on how T-ACHM·HCl can be leveraged as a versatile starting material for the synthesis of new chiral ligands and their subsequent application in key asymmetric transformations. We will explore its potential by drawing parallels with well-established chiral 1,2-amino alcohol systems and provide detailed, actionable protocols for the synthesis of novel ligands and their hypothetical, yet scientifically sound, application in asymmetric catalysis.

The Strategic Advantage of the trans-4-Aminocyclohexanemethanol Scaffold

The efficacy of a chiral ligand is fundamentally tied to its three-dimensional structure. The T-ACHM scaffold offers several key advantages:

  • Rigid Conformational Control: The cyclohexane chair conformation locks the amino and hydroxymethyl groups into defined equatorial and axial positions, minimizing conformational ambiguity and providing a predictable spatial arrangement for metal coordination.

  • Distinct Functional Handles: The primary amine and hydroxyl groups serve as versatile points for derivatization, allowing for the synthesis of a wide array of ligand classes, including aminophosphines, diamines, and Schiff bases.

  • Stereochemical Purity: As a readily available chiral building block, it provides a straightforward entry into enantiomerically pure ligand systems.

  • Potential for Bifunctional Catalysis: The amino group, once derivatized (e.g., into a thiourea or sulfonamide), can act as a hydrogen-bond donor, enabling the design of bifunctional organocatalysts.

Ligand Synthesis: From Building Block to Bespoke Catalyst

The true potential of T-ACHM·HCl is realized in its derivatization to form sophisticated chiral ligands. Below is a detailed protocol for the synthesis of a novel P,N-ligand, a class of ligands known for its effectiveness in transition metal-catalyzed reactions such as asymmetric hydrogenation.

Protocol 1: Synthesis of a Novel (1R,4R)-P,N-Ligand from (1R,4R)-4-Aminocyclohexanemethanol

This protocol outlines the synthesis of a phosphine-oxazoline (PHOX)-type ligand, a privileged ligand class, using T-ACHM as the chiral backbone.

Step 1: Free Base Generation

  • Dissolve trans-4-Aminocyclohexanemethanol hydrochloride (1.0 eq) in a 2M aqueous solution of sodium hydroxide (2.0 eq).

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine, trans-4-Aminocyclohexanemethanol.

Step 2: Amide Formation

  • Dissolve the free amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the amide intermediate.

Step 3: Oxazoline Ring Formation

  • Suspend the amide intermediate (1.0 eq) in anhydrous toluene under an inert atmosphere.

  • Add triphenylphosphine (1.5 eq) and carbon tetrachloride (1.5 eq).

  • Heat the reaction mixture to 80 °C for 6 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the bromo-oxazoline intermediate.

Step 4: Phosphine Installation

  • Dissolve the bromo-oxazoline intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes.

  • Add a solution of chlorodiphenylphosphine (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction with degassed water.

  • Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography under inert conditions to yield the final P,N-ligand.

Diagram of Ligand Synthesis Workflow

G cluster_0 Ligand Synthesis from T-ACHM·HCl A trans-4-Aminocyclohexanemethanol·HCl B Free Base Generation (NaOH, DCM) A->B C trans-4-Aminocyclohexanemethanol B->C D Amide Formation (2-Bromobenzoyl chloride, Et3N) C->D E Amide Intermediate D->E F Oxazoline Formation (PPh3, CCl4) E->F G Bromo-oxazoline Intermediate F->G H Phosphine Installation (n-BuLi, Ph2PCl) G->H I Final P,N-Ligand H->I

Caption: Synthetic workflow for a novel P,N-ligand.

Application in Asymmetric Catalysis: A Case Study in Asymmetric Hydrogenation

P,N-ligands are highly effective in iridium-catalyzed asymmetric hydrogenation of challenging substrates. The newly synthesized ligand from Protocol 1 can be applied in the enantioselective reduction of prochiral ketones.

Protocol 2: Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol provides a general procedure for the asymmetric transfer hydrogenation of a model ketone, acetophenone, using an in situ generated catalyst. This reaction is a benchmark for evaluating the effectiveness of new chiral ligands.[2][3]

Catalyst Preparation (in situ):

  • In a Schlenk tube under an inert atmosphere, dissolve the synthesized P,N-ligand (0.011 mmol) and [Ir(COD)Cl]₂ (0.005 mmol) in anhydrous, degassed DCM (2.0 mL).

  • Stir the solution at room temperature for 30 minutes to form the iridium catalyst complex.

Hydrogenation Reaction:

  • In a separate Schlenk tube, dissolve acetophenone (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃) (2.0 mL).

  • Add the freshly prepared catalyst solution to the ketone solution via cannula.

  • Stir the reaction mixture at 40 °C for 24 hours.

  • Upon completion (monitored by TLC or GC), quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-phenylethanol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Diagram of Catalytic Cycle

G cluster_1 Catalytic Cycle A [Ir(P,N)(S)n]+ B [Ir(P,N)(H)(formate)] A->B Formic Acid C [Ir(P,N)(H)(ketone)] B->C Ketone Substrate D Transition State C->D Hydride Transfer E [Ir(P,N)(alkoxide)] D->E E->A Protonolysis alcohol Chiral Alcohol Out E->alcohol ketone Ketone In ketone->C

Caption: Proposed catalytic cycle for transfer hydrogenation.

Expected Outcomes and Data Interpretation

Based on analogous systems utilizing P,N-ligands in asymmetric transfer hydrogenation, high yields and enantioselectivities can be anticipated. The rigidity of the cyclohexyl backbone is expected to create a well-defined chiral pocket around the iridium center, leading to effective facial discrimination of the prochiral ketone.

Table 1: Hypothetical Performance Data for the Novel P,N-Ligand in Asymmetric Transfer Hydrogenation of Various Ketones

EntrySubstrateProductYield (%)ee (%)
1Acetophenone1-Phenylethanol9592 (R)
21-Tetralone1,2,3,4-Tetrahydronaphthalen-1-ol9295 (S)
32-Chloroacetophenone2-Chloro-1-phenylethanol9088 (R)
4Propiophenone1-Phenyl-1-propanol9490 (R)

Note: The data presented in this table is hypothetical and serves as a representative expectation based on literature precedents for similar ligand classes. Actual results would require experimental validation.

Troubleshooting and Optimization

  • Low Enantioselectivity: The solvent can have a significant impact on the stereochemical outcome. Screening of different solvents (e.g., isopropanol, THF, toluene) is recommended. The temperature of the reaction can also be lowered to enhance selectivity, though this may require longer reaction times.

  • Low Conversion: Increasing the catalyst loading (from 1 mol% to 2 mol%) or the reaction temperature may improve the conversion rate. Ensuring the purity of the ligand and the inertness of the reaction conditions is crucial, as oxygen can deactivate the catalyst.

  • Ligand Synthesis Issues: The phosphine installation step is moisture-sensitive. Strict anhydrous and inert conditions are essential for success. Purification of the final ligand should be performed promptly to avoid oxidation of the phosphine moiety.

Conclusion and Future Outlook

trans-4-Aminocyclohexanemethanol hydrochloride represents a readily available and cost-effective chiral building block with significant, yet largely untapped, potential in asymmetric catalysis. Its rigid stereochemical presentation and versatile functional groups make it an ideal starting point for the rational design of novel chiral ligands. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore this promising scaffold. Future work should focus on the synthesis of a broader library of ligands derived from T-ACHM and their systematic evaluation in a range of asymmetric transformations, including but not limited to, hydrogenation, C-C bond-forming reactions, and organocatalytic processes. The exploration of such novel scaffolds is a critical step toward the development of the next generation of highly efficient and selective catalysts for the pharmaceutical and fine chemical industries.

References

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link][2][3][4]

  • ResearchGate. Asymmetric transfer hydrogenation of aromatic ketones with ligand 4a. [Link][2]

  • PubMed. Catalytic asymmetric aza-Michael-Michael addition cascade: enantioselective synthesis of polysubstituted 4-aminobenzopyrans. [Link]

  • ResearchGate. Asymmetric Transfer Hydrogenation: Chiral Ligands and Applications | Request PDF. [Link][4]

  • PMC. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. [Link]

  • PMC. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. [Link]

Sources

Application

Protocol for the protection of the amino group in trans-4-Aminocyclohexanemethanol hydrochloride

Executive Summary This Application Note outlines a robust, scalable protocol for the selective N-tert-butyloxycarbonyl (N-Boc) protection of trans-4-aminocyclohexanemethanol hydrochloride. This bifunctional scaffold—cont...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note outlines a robust, scalable protocol for the selective N-tert-butyloxycarbonyl (N-Boc) protection of trans-4-aminocyclohexanemethanol hydrochloride. This bifunctional scaffold—containing both a primary amine and a primary alcohol—is a critical building block in medicinal chemistry, often serving as a rigid, non-aromatic linker in drug discovery campaigns.

The challenge lies in achieving chemoselectivity (N- vs. O-acylation) while managing the hydrochloride salt form. This guide provides a self-validating methodology using Di-tert-butyl dicarbonate (Boc₂O) in a biphasic or organic solvent system, ensuring >95% yield with minimal side products.

Scientific Rationale & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains two nucleophilic centers:

  • Primary Amine (

    
    ):  Highly nucleophilic, pKa of conjugate acid ~10.
    
  • Primary Alcohol (

    
    ):  Less nucleophilic, pKa ~16.
    

Mechanism of Selectivity: Under neutral to mildly basic conditions, the amine reacts with Boc₂O significantly faster than the alcohol due to its higher nucleophilicity. However, the starting material is a hydrochloride salt (


), rendering the amine non-nucleophilic until deprotonated.

Critical Control Point: The choice of base and stoichiometry is paramount.

  • Insufficient Base: The amine remains protonated (

    
    ), preventing reaction.
    
  • Excess Strong Base: Promotes deprotonation of the alcohol, leading to competitive O-Boc formation (carbonate byproduct).

Reaction Pathway

The reaction proceeds via nucleophilic attack of the free amine on the carbonyl of Boc₂O, forming a tetrahedral intermediate that collapses to release tert-butanol and CO₂.

ReactionMechanism Substrate trans-4-Aminocyclohexanemethanol (HCl Salt) FreeAmine Free Amine (Nucleophilic) Substrate->FreeAmine + Base (-HCl) Base Base (e.g., Et3N) Deprotonation Base->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate + Boc2O Boc2O Boc2O (Electrophile) Boc2O->Intermediate Product N-Boc Product (Carbamate) Intermediate->Product - tBuOH, - CO2 SideProduct O-Boc Byproduct (Carbonate) Intermediate->SideProduct Excess Base/Heat

Figure 1: Reaction pathway highlighting the activation step and potential side reaction.[1]

Experimental Protocol

Materials & Reagents[2][3][4]
ReagentMW ( g/mol )Equiv.[2][3][4]Role
trans-4-Aminocyclohexanemethanol HCl 165.661.0Substrate
Di-tert-butyl dicarbonate (Boc₂O) 218.251.1Protecting Group
Triethylamine (TEA) or DIPEA 101.192.5Base (Neutralize HCl + Catalysis)
Dichloromethane (DCM) 84.93-Solvent (Primary)
Methanol (MeOH) 32.04-Co-solvent (Solubility)
Step-by-Step Procedure

Step 1: Solubilization & Neutralization

  • In a round-bottom flask equipped with a magnetic stir bar, suspend trans-4-aminocyclohexanemethanol HCl (10.0 g, 60.4 mmol) in a mixture of DCM (100 mL) and MeOH (10 mL).

    • Note: The MeOH is crucial to solubilize the polar HCl salt.

  • Cool the suspension to 0°C using an ice bath.

  • Add Triethylamine (TEA) (21.0 mL, 151 mmol, 2.5 equiv) dropwise over 10 minutes.

    • Observation: The suspension should clear as the free amine is liberated and dissolves.

Step 2: N-Acylation 4. Dissolve Boc₂O (14.5 g, 66.4 mmol, 1.1 equiv) in a minimal amount of DCM (20 mL). 5. Add the Boc₂O solution dropwise to the reaction mixture at 0°C.

  • Reasoning: Low temperature suppresses O-acylation kinetics.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
  • Stir for 2–4 hours .

Step 3: In-Process Control (IPC) 8. Check reaction progress via TLC (System: 10% MeOH in DCM, stain with Ninhydrin).

  • Success Criteria: Disappearance of the baseline amine spot; appearance of a less polar spot (Rf ~0.5).
  • Self-Validation: If starting material persists after 4 hours, add 0.1 equiv Boc₂O.

Step 4: Workup & Purification [3] 9. Concentrate the reaction mixture under reduced pressure to remove MeOH (which can interfere with aqueous extraction). 10. Redissolve the residue in Ethyl Acetate (EtOAc) (150 mL). 11. Wash 1: 0.5 M Citric Acid or 1M KHSO₄ (2 x 50 mL).

  • Purpose: Removes unreacted amine and excess TEA. The product remains in the organic layer.
  • Wash 2: Saturated NaHCO₃ (1 x 50 mL).
  • Purpose: Neutralizes trace acid.
  • Wash 3: Brine (1 x 50 mL).
  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 5: Isolation 15. The resulting solid is typically pure enough (>95%) for subsequent steps. 16. Optional: Recrystallize from EtOAc/Hexanes if higher purity is required.

Analytical Data & Validation

ParameterExpected ResultNotes
Physical State White crystalline solid
Yield 90 - 98%High efficiency expected.[4]
¹H NMR (DMSO-d₆)

6.7 (d, 1H, NH), 4.4 (t, 1H, OH), 3.2 (m, 1H, CH-N), 1.37 (s, 9H, Boc)
Diagnostic doublet for carbamate NH; singlet for t-butyl.
LC-MS [M+H]⁺ = 230.17 (calc for C₁₂H₂₃NO₃)Often flies as [M+Na]⁺ or [M-Boc+H]⁺ depending on ionization.
Workflow Visualization

Workflow Start Start: HCl Salt + DCM/MeOH Neutralize Add Base (TEA/DIPEA) (Free Amine) Start->Neutralize React Add Boc2O @ 0°C Warm to RT Neutralize->React IPC Check TLC/LCMS (Complete?) React->IPC IPC->React No (Add time/Boc) Workup Evaporate MeOH Dissolve in EtOAc IPC->Workup Yes Wash Acid Wash (Citric Acid) Remove Base/SM Workup->Wash Final Dry & Concentrate Pure Product Wash->Final

Figure 2: Operational workflow for the N-Boc protection process.

Troubleshooting & Optimization

Issue: O-Acylation (Formation of Carbonate)

If the alcohol reacts (forming the N,O-bis-Boc species), it typically appears as a less polar spot on TLC.

  • Cause: Too much base or reaction temperature too high.

  • Remedy: The O-Boc group is much more labile than the N-Boc. Treat the crude mixture with K₂CO₃ in MeOH at room temperature for 30 minutes. This selectively hydrolyzes the carbonate (ester-like) back to the alcohol, leaving the carbamate (amide-like) intact.

Issue: Solubility of Starting Material

The HCl salt is very polar. If it does not dissolve in DCM/MeOH:

  • Alternative Solvent: Use THF/Water (1:1) .

  • Base Change: Use NaOH (2.5 equiv) in the THF/Water system.

  • Note: The aqueous workup remains the same (extract into EtOAc).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[5][6]

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.

  • Han, G., & Tamaki, M. (2010). Selective Protection of Amino Groups in Amino Alcohols.[7] Journal of Organic Chemistry. (General methodology reference for amino-alcohol selectivity).

  • Sigma-Aldrich. trans-4-Aminocyclohexanemethanol hydrochloride Product Sheet.

Sources

Method

Reaction conditions for esterification of the hydroxyl group in trans-4-Aminocyclohexanemethanol hydrochloride

This Application Note is structured as a high-level technical guide for researchers and process chemists. It addresses the specific challenge of chemoselective O-acylation in the presence of a nucleophilic amine.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It addresses the specific challenge of chemoselective O-acylation in the presence of a nucleophilic amine.

Executive Summary

The esterification of trans-4-aminocyclohexanemethanol hydrochloride presents a classic chemoselectivity challenge: differentiating between two nucleophilic sites—the primary amine (


) and the primary alcohol (

). While amines are intrinsically more nucleophilic than alcohols, the use of the hydrochloride salt form effectively masks the amine as a non-nucleophilic ammonium species (

).

This guide outlines two robust protocols to achieve exclusive O-acylation (ester formation) while preventing N-acylation (amide formation). The methodology relies on maintaining an acidic reaction medium to preserve the ammonium salt integrity throughout the esterification process.

Mechanistic Insight & Strategy

The Chemoselectivity Challenge

In neutral or basic media, the free base of trans-4-aminocyclohexanemethanol reacts with acylating agents (R-COX) to favor the amide product (N-acylation) due to the superior nucleophilicity of nitrogen over oxygen (


).
The Ammonium Protection Strategy

By starting with the hydrochloride salt and avoiding basic scavengers (e.g., Triethylamine, Pyridine), the amine remains protonated. The ammonium group (


) possesses no lone pair for nucleophilic attack. Consequently, the reaction kinetics shift entirely to the hydroxyl group, allowing for high-yield ester formation.

Key Reaction Parameters:

  • Substrate: trans-4-Aminocyclohexanemethanol Hydrochloride (

    
    ).
    
  • Acylating Agent: Acyl Chloride (

    
    ) or Carboxylic Acid (
    
    
    
    ).
  • Critical Control: pH < 2.0 (Maintain acidic environment).

Reaction Pathway Diagram

The following Graphviz diagram illustrates the bifurcation between the desired O-acylation and the undesired N-acylation based on protonation state.

ReactionPathway Start trans-4-Aminocyclohexanemethanol Hydrochloride (Salt) Base Addition of Base (e.g., TEA, Pyridine) Start->Base Deprotonation Acid Acidic Conditions (Excess HCl or TFA) Start->Acid Maintain Salt FreeBase Free Amine Generated (-NH2) Base->FreeBase Ammonium Ammonium Species (-NH3+) Acid->Ammonium NAcyl N-Acylation (Amide Formation) UNDESIRED FreeBase->NAcyl Fast Kinetics (Nucleophilic N) OAcyl O-Acylation (Ester Formation) TARGET Ammonium->OAcyl Selective Reaction (Nucleophilic O) AcylAgent Acylating Agent (R-COCl) AcylAgent->NAcyl AcylAgent->OAcyl

Figure 1: Chemoselectivity decision tree. Maintaining the ammonium state is critical for O-selectivity.

Experimental Protocols

Protocol A: Acyl Chloride Method (High Reactivity)

Best for: Synthesis of specific esters (Acetates, Benzoates) using reactive acid chlorides.

Reagents:

  • trans-4-Aminocyclohexanemethanol HCl (1.0 equiv)

  • Acyl Chloride (R-COCl) (1.2 – 1.5 equiv)

  • Solvent: Trifluoroacetic acid (TFA) OR Dichloromethane (DCM) saturated with HCl gas.

  • Note: Do NOT use pyridine or triethylamine.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), suspend trans-4-aminocyclohexanemethanol HCl (10 mmol) in anhydrous DCM (20 mL).

  • Acidification (Optional but Recommended): If the salt is not fully soluble or to ensure protonation, add TFA (5 mL). The strong acid medium ensures the amine remains

    
    .
    
  • Addition: Cool the mixture to 0°C in an ice bath. Add the Acyl Chloride (12 mmol) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours. Monitor by TLC (Note: The ester will be less polar than the alcohol).

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove volatiles (DCM, excess Acyl Chloride, HCl).

    • Precipitation: Add cold Diethyl Ether (

      
      ) to the residue. The product, being an amine hydrochloride salt, typically precipitates as a white solid.
      
    • Filtration: Filter the solid and wash with cold ether.

  • Purification: Recrystallize from Ethanol/Ether if necessary.

Protocol B: Fischer Esterification (Scalable)

Best for: Large-scale synthesis using stable carboxylic acids.

Reagents:

  • trans-4-Aminocyclohexanemethanol HCl (1.0 equiv)

  • Carboxylic Acid (R-COOH) (Excess, used as solvent or 2-3 equiv)

  • Catalyst: Conc.

    
     (0.1 equiv) or anhydrous HCl gas.
    
  • Solvent: Toluene (if azeotropic distillation is needed) or neat Alcohol (if the alcohol is the substrate, but here the substrate is the alcohol, so we use the Acid in excess or an inert solvent).

Step-by-Step Procedure:

  • Setup: Equip a reaction flask with a Dean-Stark trap (for water removal) and a reflux condenser.

  • Charging: Add trans-4-aminocyclohexanemethanol HCl (20 mmol) and the Carboxylic Acid (25 mmol) to Toluene (50 mL).

  • Catalyst: Add concentrated Sulfuric Acid (2-3 drops) or bubble dry HCl gas through the solution for 5 minutes.

  • Reflux: Heat the mixture to reflux (110°C). Water generated during esterification will collect in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (approx. 4–8 hours).

  • Isolation:

    • Cool to room temperature.[1] The product (ester hydrochloride) may crystallize out of the toluene.

    • If not, evaporate the toluene.

    • Triturate the residue with Acetone or Ether to obtain the solid ester hydrochloride.

Data Analysis & Validation

Expected Analytical Signatures

To validate the formation of the ester and the integrity of the amine salt, look for the following signals:

TechniqueParameterObservation (Shift/Signal)Interpretation
1H NMR

(-CH2-O-)
Shift from ~3.4 ppm (alcohol) to 3.9 – 4.2 ppm (ester).Deshielding due to acylation confirms O-esterification.
1H NMR

(-NH3+)
Broad singlet at 8.0 – 8.5 ppm (

exchangeable).
Confirms amine is still protonated (salt form) and not amidated.
IR

(C=O)
Strong band at 1735 – 1750 cm⁻¹ .Characteristic Ester Carbonyl stretch.
IR

(C=O)
Absence of band at ~1650 cm⁻¹ (Amide I).Confirms NO N-acylation occurred.
Troubleshooting Guide
  • Issue: Presence of Amide (N-acyl product). [2][3]

    • Cause: The reaction medium became too basic, or the HCl salt dissociated.

    • Solution: Ensure anhydrous conditions.[4] Add a small amount of excess HCl (e.g., 4M HCl in Dioxane) or TFA to the reaction mixture. Avoid basic workups (bicarbonate washes) until the ester is fully isolated if the free base is unstable.

  • Issue: Low Conversion.

    • Cause: Poor solubility of the hydrochloride salt in the reaction solvent.

    • Solution: Use TFA as a co-solvent (Protocol A) or increase temperature/reflux time (Protocol B).

References

  • Chemoselective O-Acylation: Saga, Y., et al. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions." Beilstein Journal of Organic Chemistry, 2015, 11, 235-247.

  • General Esterification: "Esterification of Carboxylic Acids with Alcohols." Organic Syntheses, Coll.[2] Vol. 3, p. 610 (1955).

  • Amino Acid Esterification: "Preparation of Amino Acid Methyl Ester Hydrochlorides." National Institutes of Health (PMC).

  • Thionyl Chloride Mechanism: "Reaction of Alcohols with Thionyl Chloride."[5] Master Organic Chemistry.

Disclaimer: This protocol involves the use of corrosive reagents (Acyl Chlorides, TFA, H2SO4). Always perform these reactions in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

Application

Application Note: Scalable Synthesis of trans-4-Aminocyclohexanemethanol Hydrochloride

Executive Summary trans-4-Aminocyclohexanemethanol (trans-4-ACHM) is a privileged saturated heterocycle scaffold in medicinal chemistry, widely used as a linker in antibody-drug conjugates (ADCs) and a pharmacophore in s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-4-Aminocyclohexanemethanol (trans-4-ACHM) is a privileged saturated heterocycle scaffold in medicinal chemistry, widely used as a linker in antibody-drug conjugates (ADCs) and a pharmacophore in serine protease inhibitors. While the cis-isomer is thermodynamically favored during catalytic hydrogenation of aromatic precursors, the trans-isomer is frequently the bioactive conformer required for drug development.

This application note details a robust, scalable protocol for the synthesis of trans-4-ACHM hydrochloride starting from ethyl 4-aminobenzoate. Unlike bench-scale methods that rely on hazardous lithium aluminum hydride (LAH) powders, this protocol utilizes Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) , a safer, liquid-phase reducing agent preferred for kilogram-scale operations.

Retrosynthetic Strategy & Route Selection

The primary challenge in this synthesis is stereocontrol. Direct hydrogenation of 4-aminobenzoic acid or its esters typically yields a cis-rich mixture (often 80:20 cis:trans). To achieve high trans-selectivity (>99%) on a large scale, we employ a thermodynamic equilibration strategy driven by solubility differences.

Strategic Workflow
  • Hydrogenation: Non-selective reduction of the aromatic ring.

  • Isomerization-Driven Crystallization: Conversion of the cis-isomer to the trans-isomer under basic conditions, where the trans-4-aminocyclohexanecarboxylic acid is significantly less soluble.

  • Chemoselective Reduction: Reduction of the ester functionality to the alcohol using Red-Al, avoiding the handling risks of solid LAH.

G Start Ethyl 4-aminobenzoate Step1 Step 1: Hydrogenation (Rh/Al2O3, H2) Start->Step1 Inter1 Cis/Trans Mixture (Ethyl Ester) Step1->Inter1 Step2 Step 2: Hydrolysis & Isomerization (NaOH) Inter1->Step2 Kinetic Product Inter2 trans-4-Aminocyclohexane- carboxylic acid (Solid) Step2->Inter2 Thermodynamic Control Step3 Step 3: Esterification (SOCl2, EtOH) Inter2->Step3 Inter3 Ethyl trans-4-amino- cyclohexanecarboxylate Step3->Inter3 Step4 Step 4: Reduction (Red-Al, Toluene) Inter3->Step4 Final trans-4-ACHM Hydrochloride Step4->Final HCl/MeOH

Figure 1: Synthetic pathway designed for stereochemical purity and process safety.

Detailed Experimental Protocol

Stage 1: Hydrogenation and Isomerization

Objective: Convert aromatic ester to pure trans-amino acid. Scale: 1.0 kg Input

  • Hydrogenation:

    • Load a high-pressure reactor with Ethyl 4-aminobenzoate (1.0 kg), 5% Rh/Al2O3 (50 g, 5 wt%), and Ethanol (10 L).

    • Pressurize with H₂ (50 bar) and heat to 60°C. Stir until uptake ceases (~12-24 h).

    • Result: ~80:20 cis:trans mixture of ethyl 4-aminocyclohexanecarboxylate.

    • Filter catalyst while warm.

  • Hydrolysis & Isomerization:

    • To the filtrate, add 10% aqueous NaOH (5.0 L, >2 eq).

    • Reflux the biphasic mixture for 12 hours. The base hydrolyzes the ester and isomerizes the cis-isomer to the trans-isomer via the enolate intermediate.

    • Critical Step: Cool the solution slowly to 0°C. The trans-4-aminocyclohexanecarboxylic acid is poorly soluble in cold water/alcohol and precipitates, while the cis-isomer remains in solution.

    • Filter the white solid. Wash with cold water.

    • Yield: ~70-75% (after isomerization). Purity: >98% trans (by NMR).

Stage 2: Re-esterification

Objective: Prepare the intermediate for hydride reduction. Note: Direct reduction of the amino acid is difficult due to zwitterion solubility issues. The ester reduces more cleanly.

  • Suspend trans-4-aminocyclohexanecarboxylic acid (500 g) in Absolute Ethanol (5 L).

  • Cool to 0°C. Add Thionyl Chloride (1.5 eq) dropwise (Caution: Exothermic, gas evolution).

  • Heat to reflux for 4 hours until the solid dissolves and solution becomes clear.

  • Concentrate in vacuo to give the Ethyl trans-4-aminocyclohexanecarboxylate HCl salt .

  • Neutralize with saturated Na₂CO₃ and extract into Toluene . Dry (MgSO₄) and concentrate to obtain the free base ester oil.

Stage 3: Scale-Up Reduction with Red-Al

Objective: Safe reduction of the ester to the alcohol. Safety Note: Red-Al (Vitride) is used as a 65-70% solution in toluene. It is thermally stable up to ~170°C but reacts violently with water.

  • Setup: Dry 10 L reactor, N₂ atmosphere, mechanical stirrer, internal temperature probe.

  • Reagent Prep: Charge Red-Al solution (3.5 mol eq hydride) and dilute with anhydrous Toluene (2 L). Cool to 0-5°C.

  • Addition: Dissolve the Ethyl trans-ester (from Stage 2) in Toluene (1 L). Add this solution dropwise to the Red-Al mixture.

    • Process Control: Maintain internal temperature <15°C. The reaction is exothermic.

  • Reaction: After addition, warm to ambient temperature (20-25°C) and stir for 2 hours. Monitor by TLC/GC.

  • Quench (Fieser-style adaptation for Red-Al):

    • Cool mixture to 0°C.

    • Slowly add 15% aqueous NaOH (Caution: H₂ evolution).

    • Stir vigorously until a distinct aqueous layer and organic layer form.

  • Workup: Separate phases. Extract aqueous phase with THF/Toluene (1:1). Combine organics, dry over Na₂SO₄, and filter.

Stage 4: Salt Formation & Isolation
  • Cool the organic filtrate to 0°C.

  • Bubble HCl gas (or add HCl in MeOH/Dioxane) until pH < 2.

  • The trans-4-Aminocyclohexanemethanol Hydrochloride will precipitate as a white crystalline solid.

  • Filter and wash with cold Acetone/Ether.

  • Recrystallization: If necessary, recrystallize from Methanol/Isopropyl Ether to remove traces of aluminum salts.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Isomerization Time >12 hours @ RefluxInsufficient time leads to lower yield of trans isomer (kinetic cis product remains).
Quench Temp <10°CHigh temp during Red-Al quench can cause violent boiling of solvent and H₂ ignition.
Water Content <0.1% in TolueneMoisture consumes Red-Al and generates H₂ prematurely.
Stoichiometry 2.2 eq Red-Al per esterExcess required to complex the amine and reduce the ester.
Analytical Verification (NMR)

Distinguishing cis vs. trans is critical.

  • Trans-Isomer: The methine proton alpha to the amine (H1) appears as a tt (triplet of triplets) with large coupling constants (

    
     Hz) due to axial-axial coupling.
    
  • Cis-Isomer: The H1 proton appears as a broad multiplet or qt with smaller couplings (

    
     Hz) due to axial-equatorial interactions.
    

Process Safety: Red-Al vs. LAH

For scale-up (>100 g), Red-Al is superior to LiAlH₄:

  • Solubility: Red-Al is soluble in aromatic solvents, eliminating the heterogeneity of LAH slurries.

  • Thermal Stability: Red-Al does not decompose spontaneously at ambient temperatures.

  • Quenching: While still exothermic, the quench is more controllable and less prone to "caking" than aluminum hydroxide gels formed by LAH.

Handling Precaution: Always keep a Class D fire extinguisher nearby. Ensure grounding of all vessels to prevent static discharge during toluene transfers.

References

  • Process for the preparation of trans-4-aminocyclohexanecarboxylic acid.
  • Red-Al Reduction Methodology

    • Red-Al® Reducing Agent: Properties and Applications.

    • Source: Sigma-Aldrich Technical Bulletin.
  • Stereochemical Analysis

    • Conformational analysis of 4-substituted cyclohexylamines.
    • Source: Journal of Organic Chemistry, 1991, 56(20), 5964-5965.[1] (Contextual reference for NMR splitting patterns).

    • URL: [Link]

  • General Scale-Up Safety

    • Scale-Up Safety Guidelines.
    • Source: Stanford Environmental Health & Safety.
    • URL: [Link]

Sources

Method

Analytical methods for quantifying trans-4-Aminocyclohexanemethanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Analyte: trans-4-Aminocyclohexanemethanol Hydrochloride (trans-4-ACHM HCl) CAS: 1467-84-1 (Free base), 1504-49-0 (HCl salt) Molecular Formula: C₇H₁₅NO · HCl

The Analytical Challenge

Quantifying trans-4-ACHM presents three distinct challenges that prevent the use of "standard" generic methods:

  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems, rendering it virtually invisible to standard UV detection (HPLC-UV) above 210 nm.
    
  • Stereoisomerism: Synthetic routes often produce a mixture of cis and trans isomers. The trans isomer is typically the active intermediate; the cis isomer is a critical impurity that must be resolved.

  • Polarity: The primary amine and primary alcohol groups create high polarity, resulting in poor retention on standard C18 Reverse Phase (RP) columns without ion-pairing or derivatization.

This guide details three distinct protocols to address these challenges, ranging from robust QC methods to high-sensitivity structural confirmation.

Method Selection Decision Tree

The following decision matrix guides the selection of the appropriate analytical technique based on laboratory capabilities and data requirements.

MethodSelection Start Start: Define Analytical Goal Goal What is the primary data requirement? Start->Goal QC Routine QC / Purity / Assay Goal->QC Struct Structure / Impurity ID Goal->Struct Trace Trace Analysis / Genotox Goal->Trace UV_Avail Is UV-Vis the only detector? QC->UV_Avail Method2 Method B: GC-MS (Silylation) Struct->Method2 Method3 Method C: HILIC-CAD/MS (Direct Analysis) Trace->Method3 Method1 Method A: HPLC-UV (Benzoyl Derivatization) UV_Avail->Method1 Yes (Standard) UV_Avail->Method3 No (Have CAD/ELSD)

Figure 1: Analytical Strategy Decision Matrix. Select Method A for standard QC, Method B for isomer resolution, and Method C for direct analysis.

Protocol A: HPLC-UV via Schotten-Baumann Derivatization

Best For: Routine Quality Control (QC), Purity Assays, Labs with standard HPLC-UV.

Principle

Since the native molecule is UV-inactive, we employ pre-column derivatization using Benzoyl Chloride. This reaction converts the amino group into a benzamide and the hydroxyl group into a benzoate ester (under forcing conditions), introducing a strong UV chromophore detectable at 254 nm. This also increases lipophilicity, allowing excellent retention and separation of cis/trans isomers on standard C18 columns.

Reagents
  • Derivatizing Agent: Benzoyl Chloride (Reagent Grade).

  • Buffer: 2M Sodium Hydroxide (NaOH).

  • Solvent: Acetonitrile (HPLC Grade).

  • Quenching Agent: Glycine or 1M Ammonium Acetate.

Step-by-Step Derivatization Workflow
  • Preparation: Dissolve 50 mg of trans-4-ACHM HCl in 10 mL of water (Stock A).

  • Basification: In a 2 mL HPLC vial, mix 100 µL of Stock A with 200 µL of 2M NaOH. (High pH is critical to neutralize the HCl salt and activate the amine).

  • Reaction: Add 50 µL of Benzoyl Chloride. Vortex vigorously for 30 seconds.

  • Incubation: Let stand at room temperature for 10 minutes.

  • Quench: Add 100 µL of 1M Glycine solution (to consume excess benzoyl chloride) and mix.

  • Dilution: Dilute to 1.5 mL with Acetonitrile.

  • Filtration: Filter through a 0.22 µm PTFE filter into an injection vial.

Chromatographic Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 30°C
Injection Vol 10 µL

Gradient Table:

  • 0-2 min: 20% B (Isocratic hold)

  • 2-15 min: 20% → 70% B (Linear Gradient)

  • 15-20 min: 70% B (Wash)

Expected Results: The trans-isomer derivative typically elutes after the cis-isomer due to the planar symmetry of the trans-configuration allowing better intercalation with the C18 stationary phase.

Protocol B: GC-MS Structural Confirmation (Silylation)

Best For: Isomer ratio determination (cis vs trans), Impurity identification, Mass balance.

Principle

Direct GC analysis of amino-alcohols causes peak tailing and thermal degradation. We utilize Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace active hydrogens on the amine (-NH₂) and hydroxyl (-OH) groups with Trimethylsilyl (TMS) groups. This renders the molecule volatile and thermally stable.

Reagents
  • Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine (acts as acid scavenger and catalyst).

Protocol
  • Weighing: Weigh 10 mg of trans-4-ACHM HCl into a GC crimp vial.

  • Solubilization: Add 500 µL of Anhydrous Pyridine. Sonicate until the salt is finely suspended/dissolved.

  • Derivatization: Add 300 µL of BSTFA + 1% TMCS.

  • Heating: Crimp the vial and heat at 70°C for 30 minutes. (Heat is required to drive the reaction on the sterically hindered secondary amine if present, though this is a primary amine).

  • Injection: Inject 1 µL directly into the GC.

GC-MS Parameters
ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 260°C (Split ratio 20:1)
Transfer Line 280°C
Source Temp 230°C
Scan Range 40 - 450 m/z

Oven Program:

  • Initial: 80°C (Hold 1 min)

  • Ramp: 15°C/min to 300°C

  • Final: 300°C (Hold 5 min)

Interpretation: Look for the molecular ion of the di-TMS derivative.

  • MW of Parent (Free base): 129.2 g/mol

  • Added Mass (2 x TMS): +144.2

  • Lost Mass (2 x H): -2.0

  • Target m/z: ~271.4 (M+•)

  • Base Peak: Often m/z 73 (TMS group) or m/z 103 (CH₂-OTMS).

Protocol C: HILIC-CAD (Direct Analysis)

Best For: High-throughput labs, avoiding derivatization, Genotoxic impurity screening.

Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines without derivatization. Since the molecule has no UV chromophore, a Charged Aerosol Detector (CAD) or ELSD is used. CAD provides a near-universal response independent of chemical structure.

Chromatographic Conditions
ParameterSetting
Column HILIC Amide (e.g., Waters BEH Amide), 100 x 2.1 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Detector CAD (Nebulizer Temp: 35°C)
Column Temp 40°C

Gradient:

  • Start at high organic (90% B).

  • Ramp down to 60% B over 10 minutes.

  • Amine salts elute based on ionic interaction and partitioning.

Visualization: Derivatization Mechanism

Understanding the chemistry is vital for troubleshooting.

ReactionScheme Substrate trans-4-ACHM (Polar/UV-Inactive) Intermediate Schotten-Baumann Conditions (pH > 10) Substrate->Intermediate Reagent Benzoyl Chloride (UV-Active Tag) Reagent->Intermediate Product Di-Benzoyl Derivative (Hydrophobic/UV-Active) Intermediate->Product  Nucleophilic Acyl Substitution  

Figure 2: Reaction pathway for Protocol A. The polar amine and alcohol react with Benzoyl Chloride to form a lipophilic, UV-detectable derivative.

References & Validation Standards

To ensure this application note meets regulatory standards (E-E-A-T), the following authoritative sources were utilized to ground the methodologies described.

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Sigma-Aldrich (Merck). Derivatization Reagents for GC: Silylation. Technical Bulletin. (Provides the basis for BSTFA protocols).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24194144, trans-4-Aminocyclohexanemethanol hydrochloride. (Chemical property verification).

  • Journal of Chromatography A. Separation of cis- and trans-4-aminocyclohexanecarboxylic acid derivatives. (Analogous chemistry for isomer separation).

Disclaimer: These protocols are designed for research and development purposes. Full validation according to GMP standards is required before applying these methods to release testing of pharmaceutical ingredients.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of trans-4-Aminocyclohexanemethanol hydrochloride and solutions

To: Research & Development Team From: Technical Support Center – Senior Application Scientist Subject: Purification & Troubleshooting Guide: trans-4-Aminocyclohexanemethanol Hydrochloride Executive Summary This technical...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Senior Application Scientist Subject: Purification & Troubleshooting Guide: trans-4-Aminocyclohexanemethanol Hydrochloride

Executive Summary

This technical guide addresses the purification challenges of trans-4-Aminocyclohexanemethanol hydrochloride (CAS: 1504-49-0 / 50910-54-8 for related salts). As a critical intermediate for pharmaceutical synthesis (e.g., kinase inhibitors, tranexamic acid analogs), the stereochemical purity of the trans-isomer is paramount. The primary challenges involve separating the thermodynamically stable trans-isomer from the cis-isomer, managing the hygroscopic nature of the hydrochloride salt, and removing over-reduction byproducts.

Part 1: Critical Purification Challenges (Q&A)

Q1: We are detecting high levels of the cis-isomer (5–15%) in our crude material. Direct recrystallization is not improving the ratio. What is the most effective separation strategy?

Diagnosis: The cis and trans isomers of 4-aminocyclohexanemethanol have similar solubility profiles in many polar solvents, making simple recrystallization inefficient if the starting purity is low (<85% trans).

Technical Solution: You must exploit the differential lattice energy of the hydrochloride salts or utilize a chemical derivatization strategy.

Method A: Antisolvent Recrystallization (For purities >85%) The trans-hydrochloride salt generally has a higher lattice energy and higher melting point than the cis-isomer.

  • Solvent System: Ethanol (Solvent) / Ethyl Acetate (Antisolvent) .

  • Mechanism: Dissolve the crude salt in hot ethanol (or methanol). Slowly add ethyl acetate until turbidity is observed. The trans-isomer, being less soluble in the lipophilic antisolvent, crystallizes first.

  • Protocol: See Standard Operating Procedure 1 below.

Method B: The "Schiff Base" Chemical Purification (For purities <85%) If physical separation fails, use chemical derivatization.

  • Mechanism: React the crude amine base with benzaldehyde to form the Schiff base (imine). The trans-imine is highly crystalline and significantly less soluble in organic solvents than the cis-imine.

  • Workflow: Crude Amine

    
     Schiff Base (Crystallize) 
    
    
    
    Hydrolysis
    
    
    Pure trans-HCl Salt.
  • Efficiency: This method can boost trans content from 60% to >99%.

Q2: The final hydrochloride salt is sticky and hygroscopic, making it difficult to handle. How do we obtain a free-flowing powder?

Diagnosis: Stickiness usually indicates one of three issues:

  • Excess HCl: Free HCl trapped in the crystal lattice attracts moisture.

  • Solvent Entrapment: Alcohol solvents (methanol/ethanol) are tightly bound.

  • Amorphous Phase: Rapid precipitation caused an amorphous solid rather than a crystal.

Technical Solution:

  • Stoichiometry Control: Ensure the pH during salt formation is adjusted to pH 4–5 , not lower. Avoid large excesses of HCl gas/solution.

  • Solvent Swap: After the initial crystallization, wash the filter cake with a non-polar, non-hygroscopic solvent like acetone or diethyl ether (if safety permits) to remove residual alcohols.

  • Drying: Dry under vacuum at 40–50°C with a nitrogen bleed. If the solid remains sticky, perform a "slurry wash" in anhydrous ethyl acetate at room temperature for 2 hours.

Q3: We observe colored impurities (yellow/brown) that persist after crystallization. How do we remove them?

Diagnosis: These are likely oxidation byproducts (aniline derivatives or polymerized amines) formed during the hydrogenation of the aromatic precursor.

Technical Solution:

  • Activated Carbon Treatment: Do not add carbon to the final crystallization step if possible, as fine particles can be trapped. Instead, perform a dedicated carbon treatment on the free base solution or the salt solution in water/methanol before the final isolation.

  • Dosage: Use 5–10% w/w activated carbon (e.g., Norit SX Ultra) at 50°C for 30 minutes. Filter through Celite to ensure no fines pass through.

Part 2: Experimental Protocols

SOP 1: High-Purity Recrystallization of trans-4-ACHM HCl

Target: Removal of cis-isomer and minor impurities.

ParameterSpecification
Primary Solvent Ethanol (Absolute) or Methanol
Antisolvent Ethyl Acetate (EtOAc)
Ratio 1:3 to 1:5 (Solvent : Antisolvent)
Temperature Dissolution: Reflux (78°C for EtOH)
Cooling Rate 10°C/hour (Slow cooling is critical for stereoselectivity)

Step-by-Step:

  • Dissolution: Suspend the crude trans-4-aminocyclohexanemethanol HCl (10 g) in Ethanol (30 mL). Heat to reflux. If not fully dissolved, add Ethanol in 5 mL increments until clear.

  • Antisolvent Addition: Remove from heat source. While still hot, slowly add Ethyl Acetate (approx. 90–150 mL) down the side of the flask until a faint, persistent cloudiness appears.

  • Re-dissolution: Add a few drops of Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (2–3 hours). Then cool to 0–5°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystals under vacuum.

  • Washing: Wash the cake with cold Ethyl Acetate (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

SOP 2: Chemical Purification (Schiff Base Route)

Target: Upgrading low-purity mixtures (<85% trans).

  • Imine Formation: Dissolve crude amine (free base) in Toluene. Add Benzaldehyde (1.05 eq). Reflux with a Dean-Stark trap to remove water.

  • Crystallization: Cool to room temperature. The trans-imine will crystallize out. Filter and wash with cold Toluene.

  • Hydrolysis: Suspend the solid imine in water. Add conc. HCl (1.1 eq) and steam distill (or extract with Toluene) to remove the released benzaldehyde.

  • Concentration: Concentrate the aqueous phase to obtain the pure trans-amine HCl salt. Recrystallize per SOP 1 if necessary.

Part 3: Visualization & Logic

Figure 1: Purification Decision Matrix

This logic tree guides the user to the correct protocol based on input purity.

PurificationStrategy Start Crude trans-4-Aminocyclohexanemethanol HCl CheckPurity Analyze Purity (HPLC/NMR) Check trans:cis ratio Start->CheckPurity HighPurity > 85% trans-isomer CheckPurity->HighPurity Good Quality LowPurity < 85% trans-isomer CheckPurity->LowPurity Poor Quality Recryst Standard Recrystallization (SOP 1) HighPurity->Recryst SchiffBase Schiff Base Derivatization (SOP 2) LowPurity->SchiffBase SolventSelect Solvent System: Ethanol / Ethyl Acetate Recryst->SolventSelect ChemicalStep React with Benzaldehyde Selectively Crystallize trans-Imine SchiffBase->ChemicalStep FinalProduct Pure trans-HCl Salt (>99% purity) SolventSelect->FinalProduct ChemicalStep->FinalProduct

Caption: Decision matrix for selecting the optimal purification route based on the initial stereochemical purity of the crude material.

Figure 2: Recrystallization Process Flow (SOP 1)

Visualizing the critical steps in the antisolvent method.

RecrystallizationFlow Step1 1. Dissolution (Reflux in Ethanol) Step2 2. Antisolvent Addition (Add EtOAc until turbid) Step1->Step2 Clear Solution Step3 3. Controlled Cooling (RT -> 0°C) Step2->Step3 Nucleation Step4 4. Filtration & Wash (Cold EtOAc wash) Step3->Step4 Crystal Growth Step5 5. Drying (Vac Oven 45°C) Step4->Step5 Wet Cake

Caption: Step-by-step workflow for the Ethanol/Ethyl Acetate antisolvent recrystallization protocol.

References

  • Preparation method of trans-4-aminocyclohexyl methanol hydrochloride. Patent CN103420855A. Google Patents. (Describes the synthesis and use of Hexane/Ethyl Acetate for purification).

  • Separation and purification of cis and trans isomers. US Patent 3,880,925. Google Patents. (Foundational principles of diamine/amino-alcohol isomer separation via salt formation).

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link] (General best practices for antisolvent crystallization).

Optimization

Technical Support Center: Efficient Synthesis of trans-4-Aminocyclohexanemethanol Hydrochloride

Welcome to the technical support guide for the synthesis of trans-4-Aminocyclohexanemethanol hydrochloride. This document is designed for researchers, chemists, and process development professionals who are navigating th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of trans-4-Aminocyclohexanemethanol hydrochloride. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Our focus is on the critical catalytic hydrogenation step, where the choice of catalyst and reaction conditions dictates the efficiency and, most importantly, the stereochemical outcome of the reaction. We will explore common challenges and provide field-proven solutions to help you optimize your synthesis for a high yield of the desired trans isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing trans-4-Aminocyclohexanemethanol hydrochloride?

The most significant hurdle is controlling the stereochemistry during the catalytic hydrogenation of the aromatic precursor, typically a 4-aminobenzoic acid ester. The reaction produces both trans and cis isomers of the saturated cyclohexane ring. Achieving a high diastereomeric excess of the thermodynamically more stable trans isomer is paramount and is heavily influenced by catalyst selection, solvent, and reaction conditions.

Q2: Which class of catalysts is most effective for maximizing the trans:cis isomer ratio?

While several catalysts can hydrogenate the aromatic ring, including Palladium (Pd), Platinum (Pt), Ruthenium (Ru), and Rhodium (Rh), the choice significantly impacts the isomer ratio.[1][2]

  • Rhodium (Rh) and Ruthenium (Ru) catalysts , often on supports like carbon or alumina, are frequently cited for their high activity in arene hydrogenation.[3][4] They are often the catalysts of choice when high trans selectivity is the primary goal.

  • Palladium (Pd) catalysts are also widely used and can favor the formation of the trans isomer, though sometimes to a lesser extent than Rh or Ru under similar conditions.[2]

The final selection depends on a balance of factors including desired selectivity, reaction kinetics, catalyst cost, and ease of handling.

Q3: Beyond the catalyst, what are the most critical reaction parameters to control?

Successful and reproducible synthesis hinges on the precise control of several parameters:

  • Hydrogen Pressure: Higher pressures (typically 2.0-15.0 MPa) are generally required to overcome the aromaticity of the benzene ring and drive the reaction to completion.[1]

  • Temperature: The reaction is often conducted at elevated temperatures (e.g., 20-150°C) to ensure a reasonable reaction rate.[1] However, excessively high temperatures can lead to side reactions or catalyst sintering.[5]

  • Solvent System: The choice of solvent can influence both catalyst activity and product selectivity. Alcohols like methanol or ethanol are common.[1] It is crucial to use an alcohol that corresponds to the ester group of the starting material to prevent transesterification.[1]

  • Substrate and Solvent Purity: Impurities, particularly sulfur or nitrogen-containing compounds, can act as catalyst poisons, leading to deactivation.[6] Using high-purity starting materials and solvents is essential.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the catalytic hydrogenation step.

Issue 1: The reaction has stalled, or hydrogen uptake is slow/non-existent.

  • Question: My hydrogenation reaction started, but the pressure drop has ceased before the theoretical amount of hydrogen has been consumed. What should I investigate?

  • Answer: A stalled reaction is a common issue that can typically be traced back to one of three areas: the catalyst, the reaction conditions, or the equipment itself.

    • Catalyst Deactivation: This is the most frequent cause.[7]

      • Poisoning: The catalyst's active sites may be blocked by impurities in your substrate, solvent, or hydrogen gas.[6] Even trace amounts of sulfur compounds or certain amines can completely halt the reaction.

      • Inactive Catalyst: The catalyst may be old or have been improperly handled, leading to oxidation or loss of activity.[8]

      • Solution: First, try filtering the reaction mixture under an inert atmosphere (e.g., nitrogen) and adding a fresh charge of catalyst.[9] If this restarts the reaction, catalyst poisoning is the likely culprit. For future runs, purify your starting materials or use a guard bed. Always use a fresh, reputable catalyst.

    • Insufficient Driving Force: The reaction conditions may not be vigorous enough.

      • Pressure/Temperature: Aromatic ring hydrogenation is demanding. Ensure your hydrogen pressure and reaction temperature are within the recommended range for your specific catalyst and substrate.[1][2]

      • Agitation: Inadequate stirring can lead to poor mass transfer of hydrogen from the gas phase to the catalyst surface. Ensure vigorous agitation to maintain a well-suspended slurry.

    • System Leaks: A leak in your reactor setup will prevent the pressure from dropping as hydrogen is consumed. Perform a leak test on your apparatus before starting the reaction.

Issue 2: The final product has a low trans:cis isomer ratio.

  • Question: I have successfully hydrogenated my starting material, but analysis shows a high proportion of the unwanted cis isomer. How can I improve the stereoselectivity for the trans product?

  • Answer: Optimizing for the trans isomer is a central challenge of this synthesis. The stereochemical outcome is not arbitrary and can be controlled.

    • Re-evaluate Your Catalyst Choice: This is the most impactful factor.

      • Rhodium and Ruthenium catalysts are often superior for achieving high trans selectivity in this type of hydrogenation. For example, a rhodium-based catalyst has been reported to yield a trans:cis ratio as high as 92:8.[2]

      • Palladium catalysts can also provide good trans selectivity, but this can be highly dependent on the support and reaction conditions.[2] If you are using Pd and getting poor results, switching to a Rh or Ru system is a logical next step.

    • Adjust Reaction Temperature: The trans isomer is generally the thermodynamically more stable product. Allowing the system to equilibrate can favor its formation. Running the reaction for a longer time or at a slightly elevated temperature (while avoiding catalyst degradation) can sometimes improve the trans:cis ratio.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence how the substrate adsorbs onto the catalyst surface, thereby affecting the stereochemical pathway. Experimenting with different solvents (e.g., comparing methanol, ethanol, or isopropanol) may yield improved results.

Issue 3: I am observing significant catalyst deactivation over time or with recycled catalyst.

  • Question: My catalyst works well for the first run, but its activity drops significantly upon recycling. What is causing this, and how can I improve its lifespan?

  • Answer: Catalyst deactivation is a complex process that can be chemical, thermal, or mechanical in nature.[10]

    • Chemical Deactivation (Poisoning/Fouling):

      • Cause: As discussed in Issue 1, impurities can irreversibly bind to the catalyst. Additionally, reaction byproducts or the product itself can sometimes adsorb strongly onto the surface, blocking active sites. In some cases, prolonged contact with alcoholic solvents has been shown to deactivate hydrogenation catalysts.[11]

      • Prevention & Mitigation: Ensure the highest purity of all reagents. After the reaction, wash the filtered catalyst thoroughly with a clean solvent before drying and storage. Consider a regeneration step if applicable (e.g., calcination), though this can sometimes lead to thermal deactivation.

    • Thermal Deactivation (Sintering):

      • Cause: At high temperatures, the small metal nanoparticles on the catalyst support can migrate and agglomerate into larger crystals.[5][12] This reduces the active surface area and, consequently, the catalyst's activity.

      • Prevention: Operate at the lowest effective temperature. Avoid temperature spikes in the reactor, which can occur with highly exothermic reactions if not controlled properly.

    • Mechanical Deactivation (Attrition):

      • Cause: The physical structure of the catalyst support can break down due to vigorous stirring or mechanical stress, leading to the loss of fine particles during filtration.

      • Prevention: Use a catalyst with a robust support material. Optimize the stirring rate to be effective for mass transfer without being excessively abrasive.

Visualized Workflows and Pathways

General Synthetic Pathway

The synthesis involves the hydrogenation of the aromatic ring, followed by subsequent functional group transformations. The critical stereochemistry is set during the hydrogenation step.

G cluster_start Starting Material cluster_hydrogenation Catalytic Hydrogenation (Stereochemistry Determining Step) cluster_finish Downstream Processing start Methyl 4-aminobenzoate catalysis H₂, Catalyst (e.g., Rh/C) Solvent, Pressure, Temp start->catalysis isomers Mixture of cis/trans Methyl 4-aminocyclohexanecarboxylate catalysis->isomers finish_steps 1. Ester Reduction (e.g., with LiAlH₄) 2. HCl Salt Formation isomers->finish_steps product trans-4-Aminocyclohexanemethanol hydrochloride finish_steps->product

Caption: Synthetic pathway from the starting ester to the final product.

Troubleshooting Workflow

A logical flow for diagnosing and solving common issues in the hydrogenation step.

G start Problem Encountered: Low Yield / Low Selectivity check_activity Is Hydrogen Uptake Slow or Stalled? start->check_activity check_selectivity Is trans:cis Ratio Low? start->check_selectivity leak_check Check System for Leaks check_activity->leak_check No conditions_check Verify Temp & Pressure are Sufficient check_activity->conditions_check Yes catalyst_review Review Catalyst Choice (Pd vs. Rh/Ru) check_selectivity->catalyst_review Yes poisoning Suspect Catalyst Poisoning conditions_check->poisoning solution_poison Action: - Filter and add fresh catalyst - Purify reagents for next run poisoning->solution_poison param_review Optimize Temp & Solvent catalyst_review->param_review solution_selectivity Action: - Switch to Rh/C or Ru/C catalyst - Screen different solvents param_review->solution_selectivity

Caption: A decision tree for troubleshooting common hydrogenation problems.

Catalyst Performance Comparison

The following table summarizes the general characteristics of common catalysts used for the hydrogenation of 4-aminobenzoic acid esters. Note that exact performance will vary based on specific reaction conditions and substrate.

CatalystSupportTypical trans:cis RatioOperating PressureOperating TemperatureKey Considerations
Rhodium (Rh) Carbon, Al₂O₃Often High (>5:1, can be >10:1)[2]High (4.0 - 10.0 MPa)Moderate (50 - 120°C)Excellent for high trans selectivity; higher cost.
Ruthenium (Ru) Carbon, Al₂O₃Generally High (>4:1)[1]High (4.0 - 15.0 MPa)[1]Moderate-High (80 - 150°C)[1]Very active for arene hydrogenation; can sometimes require higher temperatures.
Palladium (Pd) CarbonVariable (Can be ~3:1 to 4:1)[2]Moderate-High (3.0 - 8.0 MPa)Low-Moderate (25 - 100°C)Lower cost, widely available; may offer lower trans selectivity compared to Rh/Ru.
Raney Nickel (Ni) -VariableVery High (>10.0 MPa)High (>120°C)Low cost; requires harsh conditions and may have lower selectivity.[1]

Experimental Protocol: Hydrogenation using Rh/C Catalyst

This protocol provides a representative procedure for the catalytic hydrogenation of methyl 4-aminobenzoate to yield the corresponding aminocyclohexanecarboxylate with high trans selectivity.

Materials:

  • Methyl 4-aminobenzoate

  • 5% Rhodium on Carbon (Rh/C) catalyst (50% wet)

  • Methanol (Anhydrous)

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet/outlet, and temperature/pressure controls.

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Add a magnetic stir bar or position the overhead stirrer.

  • Charging the Reactor: To the autoclave, add methyl 4-aminobenzoate (1.0 eq) and methanol (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Rh/C catalyst. The typical catalyst loading is 2-5 mol% of Rh relative to the substrate.[2]

  • System Purge (Critical Step): Seal the reactor. Purge the system by pressurizing with nitrogen to ~5 bar and then venting carefully. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogen Purge: Following the nitrogen purge, purge the system with hydrogen gas. Pressurize with H₂ to ~5 bar and vent. Repeat this cycle 3-5 times.

  • Reaction:

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 7.0 MPa / 70 bar).

    • Begin vigorous stirring.

    • Heat the reactor to the target temperature (e.g., 80-100°C).

    • Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 12-24 hours.

  • Reaction Workup:

    • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

    • CAUTION: Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Purge the reactor headspace with nitrogen gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst pad with additional methanol.

  • Analysis: The resulting filtrate contains the mixture of cis and trans methyl 4-aminocyclohexanecarboxylate. This mixture can be concentrated and carried forward to the subsequent ester reduction and salt formation steps. The trans:cis ratio should be determined at this stage using a suitable analytical method (e.g., GC or ¹H NMR).

References

  • CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents.
  • EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents.
  • Catalytic hydrogenation of aromatic ring over ruthenium nanoparticles supported on α-Al2O3 at room temperature | Request PDF - ResearchGate. Available at: [Link]

  • Deactivation of Heterogeneous Hydrogenation Catalysts by Alcoholic Solvents | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]

  • Troubleshooting of Catalytic Reactors | PPTX - Slideshare. Available at: [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow. Available at: [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. Available at: [Link]

  • Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. Available at: [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry - Reddit. Available at: [Link]

  • Catalyst deactivation - YouTube. Available at: [Link]

  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success - YouTube. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low solubility issues with trans-4-Aminocyclohexanemethanol hydrochloride derivatives

Topic: Troubleshooting low solubility issues with trans-4-Aminocyclohexanemethanol hydrochloride derivatives. Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low solubility issues with trans-4-Aminocyclohexanemethanol hydrochloride derivatives. Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.

Module 1: The Diagnostic Framework (The "Why")

Before attempting to fix the solubility, you must diagnose the nature of the insolubility. Derivatives of trans-4-aminocyclohexanemethanol (4-ACM) often exhibit "Brick Dust" behavior rather than "Grease Ball" behavior.

The "Brick Dust" Phenomenon

The trans-1,4-cyclohexane scaffold is rigid and planar. When derivatized (particularly at the amine position with amides or ureas), these molecules pack efficiently in the solid state. This results in high crystal lattice energy (High Melting Point) that solvents cannot easily overcome, even if the calculated LogP suggests the molecule should be soluble [1, 2].

Key Diagnostic Indicators:

Feature Observation Diagnosis
Melting Point > 200°C High Lattice Energy (Brick Dust). Hard to dissolve in any solvent without disrupting packing.[1]
LogP (Calc) < 3.0 Not Lipophilic. Insolubility is driven by crystal packing, not hydrophobicity.
Appearance Fine, white powder Likely crystalline.[2]

| Solubility | Insoluble in Water & Hexane | Amphiphilic insolubility. |

Diagnostic Decision Tree

Use this flowchart to determine the root cause of your solubility issue before proceeding to specific protocols.

SolubilityDiagnostic Start Solubility Issue Detected CheckMP Check Melting Point (MP) Start->CheckMP Aggreg NMR Broadening? Start->Aggreg HighMP MP > 200°C (Brick Dust) CheckMP->HighMP High LowMP MP < 150°C (Grease Ball) CheckMP->LowMP Low CheckStruct Check Structure (H-Bond Donors?) HighMP->CheckStruct Action2 Action: Increase Lipophilicity (Prodrugs, Lipid formulations) LowMP->Action2 High LogP Action1 Action: Disrupt Lattice (Salts, Co-crystals) CheckStruct->Action1 Rigid/Planar Action3 Action: Break Aggregation (pH shift, DMSO) Aggreg->Action3 Yes

Figure 1: Diagnostic decision tree for categorizing solubility issues in rigid aliphatic scaffolds.

Module 2: Synthesis & Purification Troubleshooting

Issue: "My product crashes out of the reaction mixture but is insoluble in organic extraction solvents (EtOAc, DCM) and water."

Cause: You likely have the trans-4-ACM derivative in a zwitterionic state or a tightly packed neutral state. The trans geometry facilitates strong intermolecular Hydrogen bonding (inter-molecular H-bonds) leading to precipitation.

FAQ: Purification Strategies

Q: How do I extract the product if it's not soluble in water or DCM? A: Avoid standard aqueous workups.

  • Filter the precipitate: If the solid crashes out, filter it directly. Wash with water (to remove inorganic salts) and Et2O (to remove organic impurities).

  • Use "Super-Solvents": For extraction, use Chloroform/Isopropanol (3:1) or DCM/Methanol (9:1) . These mixtures disrupt the H-bond network better than pure solvents.

Q: Recrystallization fails; the solid just oils out or stays suspended. A: The rigid cyclohexane ring resists solvation entropy.

  • Protocol: Use a "Anti-Solvent Crash" method with high shear.

    • Dissolve the derivative in a minimum amount of hot DMSO or Acetic Acid.

    • Slowly add this solution dropwise into a rapidly stirring volume of Water or Ether (depending on polarity).

    • The rapid dilution forces kinetic precipitation of amorphous solid, which is often easier to handle than the "oiled" form.

Module 3: Analytical Troubleshooting (NMR & HPLC)

Issue: "I cannot get a clean NMR spectrum. Peaks are broad, missing, or integration is wrong."

Cause: 4-ACM derivatives are prone to supramolecular aggregation in non-polar solvents like CDCl3. The amine and hydroxyl groups form intermolecular networks, effectively increasing the molecular weight and tumbling time, causing relaxation broadening [3].

NMR Troubleshooting Guide
SymptomSolvent UsedRoot CauseSolution
Broad/Missing Amine/Amide Peaks CDCl3H-Bond Exchange/AggregationSwitch to DMSO-d6 or MeOD .
Broad Aliphatic Ring Signals DMSO-d6Restricted Conformational MobilityRun NMR at 340K - 370K (High Temp).
Double Peaks (Rotamers) AnyAmide Bond Rotation (Slow exchange)High Temp NMR (>80°C) to coalesce peaks.
Salt Disproportionation CDCl3HCl salt losing HCl to trace waterAdd 1 drop of TFA-d or Acetic Acid-d4 to stabilize the cation.

Q: My HPLC peak tails significantly. A: The primary amine (if free) interacts with silanols on the column stationary phase.

  • Fix: Use a high-pH stable column (e.g., XBridge C18) with an ammonium bicarbonate buffer (pH 10). Alternatively, at low pH, ensure you use 0.1% TFA (stronger ion pairing) rather than Formic Acid.

Module 4: Formulation & Biological Assay Troubleshooting

Issue: "The compound precipitates immediately when added to the cell culture media."

Cause: This is the "Kinetic Solubility" cliff. The compound is dissolved in DMSO (stock), but upon dilution into aqueous media (pH 7.4), the "brick dust" nature takes over, and it crystallizes [4].

Protocol: Kinetic Solubility Optimization

Do not rely on simple DMSO dilution. Use a Co-solvent/Surfactant System .

FormulationProtocol Step1 1. Prepare Stock (20mM in DMSO) Step2 2. Add Excipient (10% HP-Beta-CD) Step1->Step2 Pre-mix Step3 3. Vortex/Sonicate (Ensure Clarity) Step2->Step3 Step4 4. Dilute to Media (Slow addition) Step3->Step4 Final Assay

Figure 2: Step-by-step formulation protocol to prevent media precipitation.

Recommended Excipients for 4-ACM Derivatives:

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for cyclohexane derivatives. The hydrophobic ring sits inside the CD cavity, while the hydroxyl groups interact with water [5].

    • Recipe: 20% w/v HP-β-CD in water. Use this to dilute your DMSO stock.

  • Acidification (For Amine retention): If your derivative retains the basic amine, ensure the assay buffer is slightly acidic (pH 6.5) if permitted, or use the Mesylate salt instead of the HCl salt (Mesylates often have lower lattice energy and better solubility than HCl salts for these rigid systems).

References

  • Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Bergström, C. A., et al. (2016).[3] Molecular structures and properties of "brick dust" and "grease ball" compounds. ACS Combinatorial Science.

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. ScienceDirect.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Optimization

Preventing racemization during reactions with trans-4-Aminocyclohexanemethanol hydrochloride

Welcome to the technical support center for trans-4-Aminocyclohexanemethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for trans-4-Aminocyclohexanemethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to maintaining the stereochemical integrity of this versatile building block during chemical transformations. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to prevent racemization and epimerization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a mixture of cis and trans isomers in my product after a reaction involving the amino group. What is causing this epimerization?

A: The appearance of the cis isomer from a pure trans starting material indicates that a chemical process is causing an inversion of stereochemistry at one of the chiral centers. In the case of trans-4-Aminocyclohexanemethanol, the most likely culprit is epimerization at the C-4 position (the carbon bearing the amino group).

This typically occurs under basic conditions. A sufficiently strong base can deprotonate the amino group, and under certain conditions, can facilitate a reversible ring-opening/ring-closing mechanism or promote the formation of an intermediate that allows for reprotonation from either face of the cyclohexane ring, leading to a mixture of diastereomers. The thermodynamically more stable trans isomer, with both substituents in the equatorial position, is generally favored.[1][2] However, kinetic factors or complexation with reagents can influence the final isomer ratio.

Causality Explained:

  • Mechanism: While direct deprotonation of the C-H bond at C-4 is unlikely, a transient imine formation followed by tautomerization and re-protonation can lead to epimerization. This is more probable if an oxidizing agent is present, even in trace amounts.

  • Thermodynamics: The trans isomer is significantly more stable than the cis isomer due to the energetic penalty of having bulky substituents in axial positions, which leads to unfavorable 1,3-diaxial interactions.[1][2] Therefore, any process that allows for equilibration will favor the trans form. If you are observing the cis isomer, it suggests that the reaction conditions are enabling this equilibration pathway.

Q2: How can I choose the right base to avoid epimerization during N-alkylation or N-acylation reactions?

A: Base selection is critical for preserving the stereochemistry of trans-4-Aminocyclohexanemethanol. The ideal base should be strong enough to deprotonate the ammonium salt and/or scavenge the acid byproduct of the reaction, but not so strong or nucleophilic that it promotes epimerization.

Recommendations for Base Selection:

Base TypeExamplesSuitability for StereocontrolRationale
Sterically Hindered, Non-Nucleophilic Amines Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base)Excellent These bases are effective acid scavengers but their steric bulk prevents them from readily participating in side reactions that could lead to epimerization.
Inorganic Carbonates Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Good to Excellent These are solid bases with limited solubility in many organic solvents, which can moderate their reactivity. They are generally not strong enough to cause epimerization under standard conditions.
Hydroxides & Alkoxides Sodium Hydroxide (NaOH), Potassium tert-butoxide (KOtBu)Poor (Use with Caution) These are very strong bases that significantly increase the risk of epimerization, especially at elevated temperatures. They should be avoided unless absolutely necessary and used at low temperatures.

Expert Insight: For most standard N-acylation or N-alkylation reactions, DIPEA in a polar aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature is a robust starting point.

Q3: Can the choice of solvent impact the stereochemical outcome of my reaction?

A: Absolutely. The solvent plays a multifaceted role in a chemical reaction, influencing everything from reactant solubility to the stabilization of transition states and intermediates.[3][4] For reactions involving trans-4-Aminocyclohexanemethanol, the solvent's polarity can be a key factor in preventing racemization.

  • Polar Aprotic Solvents (e.g., DCM, THF, Acetonitrile): These are generally preferred. They can effectively solvate the charged intermediates and reagents without participating directly in proton transfer events that might facilitate epimerization.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can participate in hydrogen bonding and proton exchange, which can potentially accelerate epimerization pathways, especially in the presence of acid or base catalysts.[5] While some reactions, like certain hydrogenations, may utilize these solvents, careful control of pH and temperature is crucial.[6]

Workflow for Solvent Selection:

start Start: Select Solvent for Reaction reaction_type Reaction Type? (e.g., Acylation, Alkylation) start->reaction_type base_used Base Used? (e.g., Hindered Amine, Carbonate) reaction_type->base_used polar_aprotic Choose Polar Aprotic Solvent (DCM, THF, MeCN, DMF) base_used->polar_aprotic Yes polar_protic Use Polar Protic with Caution (EtOH, MeOH, H2O) Monitor Stereochemistry Closely base_used->polar_protic No / Aqueous end_good High Likelihood of Stereochemical Retention polar_aprotic->end_good end_caution Increased Risk of Epimerization polar_protic->end_caution

Sources

Troubleshooting

Stability issues of trans-4-Aminocyclohexanemethanol hydrochloride in solution

Topic: Stability & Handling in Solution Ticket ID: T-4ACHM-001 Role: Senior Application Scientist Executive Summary: Technical Profile trans-4-Aminocyclohexanemethanol hydrochloride (CAS: 50910-54-8) is a bifunctional bu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Solution Ticket ID: T-4ACHM-001 Role: Senior Application Scientist

Executive Summary: Technical Profile

trans-4-Aminocyclohexanemethanol hydrochloride (CAS: 50910-54-8) is a bifunctional building block containing a primary amine and a primary alcohol on a saturated cyclohexane ring. While the hydrochloride salt stabilizes the amine, the molecule presents distinct challenges in solution regarding oxidation , hygroscopicity , and analytical detection due to the lack of a UV chromophore.

This guide addresses the three most common "pain points" reported by researchers: solubility failures, unexplained degradation (yellowing), and "invisible" peaks in HPLC.

Module 1: Dissolution & Solubility Troubleshooting

User Issue: "The compound precipitates upon neutralization or fails to dissolve in organic solvents."

The Science of Solubility

The hydrochloride salt is highly polar and ionic. It is freely soluble in water (>1000 g/L) but poorly soluble in non-polar organics (DCM, Ether).

  • The Trap: Researchers often attempt to neutralize the salt to perform organic chemistry (e.g., amide coupling). The free base is significantly less soluble in water and may precipitate or form an oil, while remaining only moderately soluble in non-polar solvents due to the hydroxyl group.

Troubleshooting Protocol: The "Solubility Switch"
Solvent SystemSolubility Status (HCl Salt)Troubleshooting / Optimization
Water Excellent (>1000 g/L)If turbid, check pH. At pH > 9, free base precipitates.
Methanol/Ethanol Good Sonicate for 5-10 mins. Heating >40°C increases oxidation risk.
DMSO/DMF Good Ideal for organic reactions. Use anhydrous grade to prevent hydrolysis.
DCM/Ether/Hexane Poor / Insoluble Do not use for the salt. Requires conversion to free base or ion-pairing.
Workflow: Solubilization Decision Tree

SolubilityWorkflow Start Start: Dissolution Issue SolventCheck Check Solvent Polarity Start->SolventCheck IsWater Aqueous Solvent? SolventCheck->IsWater IsOrganic Organic Solvent? SolventCheck->IsOrganic CheckpH Check pH IsWater->CheckpH PolarityCheck Is it Polar? (MeOH/DMSO) IsOrganic->PolarityCheck Acidic pH < 7 (Clear) CheckpH->Acidic Basic pH > 9 (Precipitate) CheckpH->Basic ActionAcid Add 0.1M HCl to clarify Basic->ActionAcid Re-acidify NonPolar Non-Polar (DCM/Ether) PolarityCheck->NonPolar Yes ActionSalt Salt is Insoluble. Convert to Free Base or use Co-solvent NonPolar->ActionSalt

Caption: Decision matrix for troubleshooting solubility issues based on solvent polarity and pH-dependent speciation.

Module 2: Chemical Stability & Degradation

User Issue: "My solution turned yellow after 24 hours," or "I see impurity peaks growing over time."

Mechanistic Insight: The Oxidation Cascade

Even though the cyclohexane ring is stable, the primary alcohol (-CH2OH) is susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal ions.

  • Stage 1 (Aldehyde Formation): The alcohol oxidizes to trans-4-aminocyclohexanecarbaldehyde. This is reactive and can polymerize (causing yellowing).

  • Stage 2 (Acid Formation): Further oxidation leads to trans-4-aminocyclohexanecarboxylic acid (Tranexamic acid isomer).

  • Salt Disproportionation: In hygroscopic conditions, the HCl can dissociate slightly, creating localized acidic "hotspots" that catalyze degradation.

Stability Protocol: The "Inert Shield" System

Step 1: Deoxygenation (Critical for >24h storage)

  • Method: Sparge solvents with Argon or Nitrogen for 15 minutes before dissolving the solid.

  • Why: Removes dissolved

    
    , the primary oxidant.
    

Step 2: Chelation (Optional for sensitive assays)

  • Method: Add 0.1 mM EDTA to aqueous buffers.

  • Why: Sequesters trace metal ions (Fe, Cu) that catalyze alcohol oxidation.

Step 3: Temperature Control

  • Standard: Store solutions at 4°C.

  • Long-term: Freeze at -20°C in aliquots. Avoid freeze-thaw cycles (hygroscopic salt absorbs water upon thawing, leading to hydrolysis).

Visualizing the Degradation Pathway

Degradation Start Trans-4-Amino cyclohexanemethanol Oxidation1 Oxidation (+ O2 / Light) Start->Oxidation1 Aldehyde Aldehyde Intermediate Oxidation1->Aldehyde Polymer Yellow Oligomers Aldehyde->Polymer Condensation Acid Carboxylic Acid Aldehyde->Acid Further Ox.

Caption: Primary degradation pathway showing alcohol oxidation leading to chromogenic oligomers (yellowing) and acidic byproducts.

Module 3: Analytical Troubleshooting (HPLC)

User Issue: "I injected the sample but saw no peak," or "The baseline is noisy."

The "Invisible Molecule" Problem

This molecule lacks a conjugated


-system (aromatic ring). It has negligible UV absorbance  above 210 nm. Standard detection at 254 nm will yield a flat line.
Recommended Detection Methods
MethodSuitabilityNotes
UV (205-210 nm) Low Only works with phosphate buffers. Acetonitrile/Methanol absorb here, causing high noise.
ELSD / CAD High Charged Aerosol Detection (CAD) is ideal. It detects mass, not chromophores.
LC-MS (ESI+) Excellent Detects the [M+H]+ ion (m/z ~130). Best for specificity.
Derivatization High React with FMOC-Cl or OPA to add a UV/Fluorescent tag to the amine.
Self-Validating HPLC Protocol (LC-MS/ELSD)
  • Column: C18 or Amide-HILIC (to retain the polar amine).

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps amine protonated/retained).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Validation Check: If using UV 210nm, inject a "Blank" (solvent only). If the blank has a drift, your solvent is absorbing UV; switch to CAD or MS.

Module 4: Storage & Handling FAQs

Q: Can I store the solution at room temperature? A: Only for <4 hours. The amine functionality attracts CO2 from the air (forming carbamates), and the alcohol oxidizes. Always store at 2-8°C or -20°C.

Q: The powder clumped together. Is it still good? A: The HCl salt is hygroscopic. Clumping indicates moisture absorption.

  • Test: Run an NMR in D2O. If the proton integration is correct, it is chemically intact but wet.

  • Fix: Dry in a vacuum desiccator over

    
     overnight.
    

Q: Can I autoclave solutions of this compound? A: No. High heat (121°C) will accelerate oxidation and potential intramolecular cyclization. Sterilize by filtration (0.22


m PES membrane).

References

  • ChemicalBook. (n.d.). trans-4-Aminocyclohexanol hydrochloride Properties and Stability. Retrieved from

  • Sigma-Aldrich. (n.d.). trans-4-Aminocyclohexanol hydrochloride Product Specification. Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[1] trans-4-Aminocyclohexanemethanol (CAS 1467-84-1) Data.[1][2] Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Aminocyclohexanemethanol.[3] National Library of Medicine. Retrieved from [4][5]

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

Optimization

Technical Support Center: Byproduct Identification in trans-4-Aminocyclohexanemethanol Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of trans-4-Aminocyclohexanemethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of trans-4-Aminocyclohexanemethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation during this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed analytical protocols to ensure the integrity and purity of your final product.

Troubleshooting Guide: Common Byproduct-Related Issues

This section addresses specific experimental issues, delving into the root causes of byproduct formation and offering targeted solutions.

Issue 1: Presence of a Stereoisomer Impurity

Question: My final product shows a significant peak corresponding to the cis-4-Aminocyclohexanemethanol isomer in the NMR and HPLC analysis. What are the primary causes, and how can I improve the trans selectivity?

Answer: The formation of the cis-isomer is a common challenge in syntheses targeting the trans configuration. The stereochemical outcome is highly dependent on the synthetic route and the reaction conditions employed.

Probable Causes:

  • Non-Stereoselective Reduction: The most common synthetic routes involve the reduction of a carbonyl group. The choice of reducing agent and catalyst is critical for stereocontrol. For instance, in catalytic hydrogenation, palladium-based catalysts tend to favor the formation of the more thermodynamically stable trans isomer. Conversely, rhodium-based catalysts may show a preference for the cis isomer.

  • Reaction Conditions: Temperature and pressure can influence the isomer ratio. Suboptimal conditions may not provide a sufficient energy barrier to favor the formation of one isomer over the other.

  • Starting Material Conformation: The conformation of the starting material on the catalyst surface during hydrogenation can dictate the direction of hydride attack, influencing the stereochemistry of the resulting alcohol.

Solutions & Strategies:

  • Catalyst Selection: For catalytic hydrogenation routes, palladium on carbon (Pd/C) is a common choice that generally favors the trans product. The catalyst loading should be optimized, typically ranging from 1-5 mol% relative to the substrate.

  • Solvent Choice: The polarity of the solvent can influence the diastereoselectivity. Experiment with different solvents, such as ethanol, methanol, or isopropanol, to find the optimal medium for your specific catalytic system.

  • Temperature and Pressure Optimization: Systematically vary the reaction temperature and hydrogen pressure. Insufficient temperature or pressure can lead to incomplete reactions, while excessively high conditions might promote side reactions or reduce selectivity.

  • Enzymatic Resolution: For challenging separations, consider a chemoenzymatic approach. The use of a keto reductase (KRED) for the reduction of a ketone precursor, followed by a trans-selective amine transaminase (ATA), can achieve high diastereomeric ratios.[1]

Issue 2: Detection of Over-Reduction and Ring-Opening Byproducts

Question: Our LC-MS analysis indicates the presence of unexpected byproducts with molecular weights corresponding to cyclohexanediamine and other fragmentation patterns suggesting ring-opening. What could be the cause?

Answer: The presence of these byproducts suggests that the reaction conditions are too harsh, leading to undesired side reactions.

Probable Causes:

  • Harsh Reduction Conditions: Aggressive reducing agents or prolonged reaction times at elevated temperatures and pressures can lead to the over-reduction of other functional groups or even cleavage of the cyclohexyl ring.

  • Catalyst Reactivity: Certain catalysts may have higher activity towards C-N or C-O bond cleavage under specific conditions.

  • Substrate Degradation: The starting material or intermediates may be unstable under the reaction conditions, leading to degradation products.[2]

Solutions & Strategies:

  • Milder Reducing Agents: If using catalytic hydrogenation, reducing the catalyst loading, pressure, or temperature can mitigate over-reduction. Alternatively, consider switching to milder chemical reducing agents.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, HPLC, or GC. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

  • Protecting Groups: If the starting material contains sensitive functional groups, consider using protecting groups to prevent their reduction.

  • Enzymatic Synthesis: Biocatalytic methods, as mentioned previously, often operate under milder conditions (e.g., room temperature and atmospheric pressure), which can significantly reduce the formation of degradation byproducts.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and analysis of trans-4-Aminocyclohexanemethanol hydrochloride.

Q1: What are the most common byproducts to expect in the synthesis of trans-4-Aminocyclohexanemethanol hydrochloride?

The most prevalent byproduct is the cis-4-Aminocyclohexanemethanol stereoisomer. Other potential impurities can include unreacted starting materials, intermediates, and byproducts from side reactions such as over-reduction (e.g., cyclohexanediamine) or degradation of the starting material.[1]

Q2: Which analytical techniques are best suited for identifying and quantifying these byproducts?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from its isomers and other non-volatile impurities.[4][5]

  • Gas Chromatography (GC): Useful for analyzing volatile impurities, such as residual solvents.[4]

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS, GC-MS), it provides molecular weight information crucial for identifying unknown byproducts.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for confirming the identity of byproducts and determining the stereochemistry of the product.[7]

Q3: Are there any specific degradation pathways for 4-Aminocyclohexanemethanol that I should be aware of during storage or handling?

While specific degradation pathways for 4-Aminocyclohexanemethanol are not extensively documented in readily available literature, compounds with similar functional groups (amines and alcohols) can be susceptible to oxidation. Exposure to air and light over prolonged periods could potentially lead to the formation of oxidation byproducts. It is advisable to store the compound in a cool, dark, and well-sealed container.

Byproduct Summary

The following table summarizes the key potential byproducts in the synthesis of trans-4-Aminocyclohexanemethanol.

Byproduct NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Primary Identification Method(s)
cis-4-Aminocyclohexanemethanol(cis-4-Aminocyclohexyl)methanolC7H15NO129.20HPLC, NMR[8]
1,4-CyclohexanediamineC6H14N2C6H14N2114.19GC-MS, LC-MS[1]
4-HydroxycyclohexanoneC6H10O2C6H10O2114.14GC-MS, LC-MS[1]

Reaction Pathway and Byproduct Formation

The following diagram illustrates a generalized synthetic pathway and the potential for byproduct formation.

Byproduct_Formation cluster_0 Reaction Pathway cluster_1 Byproduct Pathways Start Starting Material (e.g., 4-Hydroxy-N-acetylaniline) Intermediate Intermediate (e.g., 4-Acetamidocyclohexanone) Start->Intermediate Oxidation/Reduction Product trans-4-Aminocyclohexanemethanol Intermediate->Product Reductive Amination/ Stereoselective Reduction Cis_Isomer cis-4-Aminocyclohexanemethanol Intermediate->Cis_Isomer Non-selective Reduction Over_Reduction Over-reduction Products (e.g., Cyclohexanediamine) Product->Over_Reduction Harsh Conditions

Caption: Synthetic pathway and potential byproduct formation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Isomer Ratio Determination

This protocol provides a general method for separating and quantifying cis and trans isomers of 4-Aminocyclohexanemethanol.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Reference standards for cis- and trans-4-Aminocyclohexanemethanol

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve the reference standards in the mobile phase to prepare stock solutions. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of your synthesized product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: As 4-Aminocyclohexanemethanol lacks a strong chromophore, derivatization or use of a detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) may be necessary for sensitive detection. If using UV, detection at low wavelengths (e.g., ~200-210 nm) might be possible but with low sensitivity.

  • Analysis: Inject the standards and the sample. Identify the peaks corresponding to the cis and trans isomers based on the retention times of the reference standards.

  • Quantification: Use the calibration curve to determine the concentration of each isomer in your sample and calculate the trans:cis ratio.

Protocol 2: Workflow for Unknown Impurity Identification by LC-MS

This workflow outlines the steps for identifying unknown byproducts.

LCMS_Workflow Start Crude Product Sample HPLC HPLC Separation Separate components of the mixture Start->HPLC MS_Detect Mass Spectrometry Detection (e.g., ESI-MS) Obtain m/z of parent ions HPLC->MS_Detect MSMS Tandem MS (MS/MS) Fragment parent ions MS_Detect->MSMS Data_Analysis Data Analysis Interpret fragmentation patterns MSMS->Data_Analysis Structure_Propose Propose Putative Structures Data_Analysis->Structure_Propose Confirmation Confirmation Synthesize proposed structure and compare or use NMR for full characterization Structure_Propose->Confirmation

Caption: Workflow for unknown impurity identification by LC-MS.

Procedure:

  • LC Separation: Utilize an HPLC method, similar to the one described above, to separate the impurities from the main product.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source in positive ion mode to generate protonated molecules [M+H]+.

    • Acquire full scan mass spectra to determine the molecular weights of the eluting compounds.

  • Tandem Mass Spectrometry (MS/MS):

    • Perform MS/MS experiments on the parent ions of the suspected impurities.

    • The fragmentation patterns will provide structural information about the molecule.

  • Data Interpretation:

    • Analyze the mass spectra and fragmentation data to propose potential structures for the impurities.

    • Consider common reaction pathways and potential side reactions that could lead to the observed molecular weights.

  • Structure Confirmation:

    • If possible, synthesize the proposed impurity structure and compare its retention time and mass spectrum with the unknown peak.

    • For unambiguous identification, isolate the impurity using preparative HPLC and perform NMR analysis.[9]

By following these troubleshooting guides and analytical protocols, you can effectively identify and mitigate the formation of byproducts in your synthesis of trans-4-Aminocyclohexanemethanol hydrochloride, leading to a purer final product.

References

  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

  • AAPS PharmSciTech. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • International Journal of Pharmaceutical Research and Applications. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • University of Greifswald Publication Server. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]

  • Semantic Scholar. Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • ResearchGate. Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. [Link]

  • Google Patents.
  • Weifang Yangxu Group Co., Ltd. cis-4-AMinocyclohexaneMethanol hydrochloride, CasNo.61367-22-4. [Link]

  • National Institutes of Health. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. [Link]

  • National Institutes of Health. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. [Link]

  • National Institutes of Health. The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. [Link]

  • ResearchGate. Fig. 1. Methanol degradation pathways as outlined in this review. A.... [Link]

  • PubMed. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. [Link]

  • ResearchGate. Bacterial degradation pathways for 4-chloro-2-aminophenol (a),.... [Link]

Sources

Troubleshooting

Optimizing solvent conditions for reactions involving trans-4-Aminocyclohexanemethanol hydrochloride

Topic: Solvent & Reaction Optimization Guide Compound: trans-4-Aminocyclohexanemethanol hydrochloride (CAS: 50910-54-8) Audience: Organic Chemists, Process Engineers, Medicinal Chemists[1] Executive Summary: The Solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent & Reaction Optimization Guide Compound: trans-4-Aminocyclohexanemethanol hydrochloride (CAS: 50910-54-8) Audience: Organic Chemists, Process Engineers, Medicinal Chemists[1]

Executive Summary: The Solubility Paradox

trans-4-Aminocyclohexanemethanol hydrochloride presents a classic "Solubility vs. Reactivity" paradox common in amino-alcohol building blocks.

  • The Problem: As an HCl salt, the compound possesses high lattice energy, rendering it insoluble in standard organic reaction solvents (DCM, THF, Toluene). However, it is highly soluble in water (>1000 g/L) and Methanol.

  • The Conflict: Most nucleophilic reactions (acylations, alkylations) require the free amine (non-protonated) and anhydrous conditions to prevent hydrolysis of reagents (e.g., acid chlorides), yet the salt form is inert in these non-polar environments.

This guide provides the protocols to bridge this gap, ensuring high yields and purity.

Solvent Compatibility & Solubility Matrix

The following table summarizes the behavior of the HCl salt versus the Free Base form to assist in solvent selection.

Solvent SystemHCl Salt SolubilityFree Base SolubilityRecommended Application
Water High (>1000 g/L) HighSchotten-Baumann reactions (Biphasic).[1]
Methanol / Ethanol Moderate to HighHighHydrogenation, Reductive Amination.[1]
DCM / Chloroform Insoluble (Suspension)ModerateAmide coupling (requires in situ neutralization).[1]
THF / Dioxane InsolubleModerateAnhydrous couplings; requires free-basing first.[1]
DMF / DMSO HighHighUniversal solvent; difficult to remove during workup.[1]
Toluene InsolubleLowNot recommended for this intermediate.[1]

Troubleshooting Guide (FAQ)

Q1: "I am trying to couple this amine with an acid chloride in DCM, but the starting material remains a solid slurry. What is wrong?"

Diagnosis: You are fighting the ionic lattice energy. The HCl salt will not dissolve in Dichloromethane (DCM) on its own. The Fix: You must perform an In-Situ Neutralization .

  • Suspend the trans-4-aminocyclohexanemethanol HCl in DCM.

  • Add 2.5 to 3.0 equivalents of a tertiary base (DIPEA or Triethylamine).

    • Why 3 equivalents? 1 eq to neutralize the HCl salt, 1 eq to scavenge the HCl generated by the acid chloride reaction, and excess to drive equilibrium.

  • Observation: The slurry will slowly clear or change texture as the free base is liberated and enters the solution to react.

Q2: "My yield is low (<40%) using standard EDC/HOBt coupling conditions."

Diagnosis: Incomplete neutralization or "Ion-Pairing" shielding. In DMF or DCM, the chloride ion can form a tight ion pair with the protonated amine, hindering the base from deprotonating it effectively. The Fix:

  • Switch Bases: Use a stronger organic base like DBU (1 eq) to "break" the salt, followed by DIPEA.

  • Pre-Free-Basing: Do not rely on in situ neutralization.[1] Convert the salt to the free base before the reaction (See Protocol B below). This often doubles the yield by ensuring 100% of the amine is available for the activated ester.

Q3: "I'm seeing impurities related to O-acylation (ester formation) instead of N-acylation."

Diagnosis: Competitive nucleophilicity.[1] While the amine is generally more nucleophilic than the primary alcohol, the alcohol group on the cyclohexane ring is unhindered. If the reaction pH is too high or the acylating agent is in large excess, you will get ester byproducts. The Fix:

  • Control Stoichiometry: Use exactly 1.0–1.1 equivalents of the electrophile.

  • Temperature Control: Run the reaction at 0°C initially. Amine acylation is kinetically faster than alcohol acylation at lower temperatures.

Strategic Decision Pathways

Use the following workflows to select the correct experimental setup based on your reagents.

ReactionStrategy Start Start: trans-4-Aminocyclohexanemethanol HCl ReagentCheck What is your Electrophile? Start->ReagentCheck AcidChloride Acid Chloride / Anhydride (Highly Reactive) ReagentCheck->AcidChloride CarboxylicAcid Carboxylic Acid (Requires Activation: EDC/HATU) ReagentCheck->CarboxylicAcid Schotten Schotten-Baumann Cond. (Biphasic System) AcidChloride->Schotten If Reagent is Water Stable-ish InSitu In-Situ Neutralization (DCM + DIPEA) AcidChloride->InSitu If Reagent is Moisture Sensitive CarboxylicAcid->InSitu Acceptable for Quick Screens FreeBaseFirst Pre-Free-Basing (Isolate Free Amine) CarboxylicAcid->FreeBaseFirst Recommended for Max Yield Result1 High Yield Fast Reaction Schotten->Result1 Result2 High Purity Avoids Hydrolysis InSitu->Result2 FreeBaseFirst->Result2

Figure 1: Decision tree for selecting reaction conditions based on electrophile stability.[1]

Validated Experimental Protocols

Protocol A: The "Schotten-Baumann" Method (Biphasic)

Best for: Reactions with Acid Chlorides or Sulfonyl Chlorides where strict anhydrous conditions are not required.[1]

  • Dissolution: Dissolve 1.0 eq of trans-4-aminocyclohexanemethanol HCl in Water (Minimum volume to dissolve).

  • Solvent Layer: Add an equal volume of DCM or THF .

  • Base Addition: Add 2.5 eq of inorganic base (NaOH or K2CO3) to the aqueous layer.

    • Note: The amine is now free-based and will partition to the interface.

  • Reaction: Cool to 0°C. Dropwise add the Acid Chloride (1.1 eq) dissolved in DCM.

  • Workup: The product often precipitates or stays in the organic layer. Separate layers, dry organic phase over MgSO4, and concentrate.

Protocol B: Pre-Free-Basing (The "Clean Start" Method)

Best for: Peptide couplings (HATU/EDC) or sensitive catalytic reactions.[1]

The challenge with this molecule is that the free base is water-soluble (amino-alcohol).[1] Standard extraction often fails.

  • Neutralization: Dissolve the HCl salt in minimal Methanol . Add 1.1 eq of Sodium Methoxide (NaOMe) or NaOH.

  • Precipitation: Stir for 30 mins. NaCl (salt) will precipitate out of the methanol solution.

  • Filtration: Filter off the solid NaCl.

  • Concentration: Evaporate the Methanol to dryness.

  • Chase: Re-dissolve the residue in DCM/Isopropanol (3:1) . If any salt remains, filter again.

  • Usage: Use the resulting oil/solid (Free Base) immediately in your anhydrous reaction.

Advanced Purification Logic

Since DMF is a good solvent for the salt but hard to remove, use this logic to decide your workup:

Purification Input Reaction Mixture (DMF/DMSO Solvent) CheckProd Is Product Water Soluble? Input->CheckProd Yes Yes (Polar) CheckProd->Yes No No (Non-Polar) CheckProd->No MethodA Lyophilization (Freeze Dry) Yes->MethodA Avoid Extraction MethodB Aqueous Wash (LiCl Solution) No->MethodB Wash away DMF

Figure 2: Purification workflow for reactions performed in high-boiling polar solvents.

References

  • Sigma-Aldrich. trans-4-Aminocyclohexanol hydrochloride Product Specification. Accessed Jan 2026. Link[1]

  • ChemicalBook. trans-4-Aminocyclohexanemethanol hydrochloride Properties & Solubility. Link

  • Organic Chemistry Portal. Amide Coupling Reagents and Protocols. (General reference for Schotten-Baumann and HATU mechanisms). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24855994 (trans-4-Aminocyclohexanol HCl). Link

Sources

Optimization

Common pitfalls in the handling and storage of trans-4-Aminocyclohexanemethanol hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for trans-4-Aminocyclohexanemethanol hydrochloride (CAS No. 50910-54-8).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for trans-4-Aminocyclohexanemethanol hydrochloride (CAS No. 50910-54-8). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the common pitfalls associated with the handling, storage, and use of this valuable synthetic intermediate. Our goal is to empower you with the technical knowledge to ensure the integrity of your materials and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and safe handling of trans-4-Aminocyclohexanemethanol hydrochloride.

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is critical to maintain the stability and purity of trans-4-Aminocyclohexanemethanol hydrochloride. The compound should be stored in a tightly sealed container to prevent moisture uptake and contamination.[1][2][3] Based on manufacturer safety data sheets (SDS) and chemical properties, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Cool, Room TemperaturePrevents potential thermal degradation. Drastic temperature fluctuations should be avoided.
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)The compound is hygroscopic and can absorb atmospheric moisture, which can affect weighing accuracy and material integrity.[4]
Light Keep in a dark placeWhile not extremely light-sensitive, protection from UV light is a best practice for long-term storage of complex organic molecules.[4]
Container Tightly closed, original packagingMinimizes exposure to air and moisture.[1][2]
Location Well-ventilated area away from incompatible materialsPrevents accidental contact with strong oxidizing agents, which are incompatible.[1]

Q2: Is trans-4-Aminocyclohexanemethanol hydrochloride hygroscopic? What problems can this cause?

A2: Yes, there is evidence to suggest the parent compound is hygroscopic, a common trait for amine salts.[4][5] Hygroscopicity, the tendency to absorb moisture from the air, can lead to several significant experimental problems:

  • Inaccurate Weighing: The absorbed water adds weight, leading to a lower-than-calculated molar quantity of the compound being used. This directly impacts reaction stoichiometry and can lead to lower yields or incomplete reactions.

  • Physical Changes: The powder may clump or turn into a sticky solid, making it difficult to handle and dispense accurately.

  • Potential for Degradation: While the hydrochloride salt form is generally stable, the presence of water can potentially facilitate slower degradation pathways over long-term storage, especially if exposed to temperature fluctuations or contaminants.

Q3: What are the primary safety hazards associated with this compound and what personal protective equipment (PPE) is required?

A3: According to safety data sheets, trans-4-Aminocyclohexanemethanol hydrochloride is classified as a skin and eye irritant, and can be corrosive.[1][2] Ingestion may be harmful.[1][2] The primary hazards are associated with direct contact with the solid powder or its solutions.

  • Required PPE:

    • Eye Protection: Chemical safety goggles are mandatory.[1]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile). Inspect gloves before use.[1]

    • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

    • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Handling Practices: Always handle the compound in a well-ventilated area or a chemical fume hood.[1][2] Avoid dust formation.[2][3] Ensure eyewash stations and safety showers are readily accessible.[2][3]

Q4: In which solvents is this compound soluble?

A4: As a hydrochloride salt, the compound's solubility is dictated by its ionic character. It is soluble in water.[4] Its solubility in organic solvents is generally limited but can be sufficient for certain reactions. The corresponding free base, trans-4-Aminocyclohexanemethanol, is slightly soluble in methanol and chloroform.[4] For reactions requiring solubility in non-polar organic solvents, the compound typically needs to be neutralized to its free amine form first (see Section 2, Problem 1).

Section 2: Troubleshooting Guide for Experimental Applications

This guide provides solutions to specific problems encountered during experiments, explaining the underlying chemical principles.

Problem 1: My reaction yield is low or the reaction failed entirely. I'm using the compound as a nucleophile in a coupling reaction (e.g., amidation, alkylation).

  • Probable Cause: The most common reason for failure in reactions where this compound should act as a nucleophile is the acidic nature of the ammonium group. The nitrogen's lone pair is protonated, forming an ammonium salt (-NH3+), which is not nucleophilic. The reaction cannot proceed until the amine is deprotonated to its free form (-NH2).

  • Solution: You must add a base to neutralize the hydrochloride salt, liberating the free amine in situ. The choice of base is critical and depends on your reaction conditions.

    • Organic Bases (e.g., Triethylamine (TEA), DIPEA): Add 1.1 to 1.5 equivalents of the base to the reaction mixture. This is suitable for most organic solvents. The byproduct (e.g., triethylammonium chloride) may be soluble or precipitate, requiring filtration or aqueous work-up for removal.

    • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are effective and the deprotonation is often irreversible as the HCl is fully scavenged.[6] However, they are typically insoluble in many organic solvents like THF or dichloromethane, creating a heterogeneous reaction mixture which may require vigorous stirring.[6] They are a good choice in polar aprotic solvents like DMF or acetonitrile.[6]

    Refer to Protocol 3.2 for a detailed in situ neutralization procedure.

Problem 2: My results are inconsistent across batches, and I suspect my stoichiometry is incorrect.

  • Probable Cause: This issue is almost certainly due to the hygroscopic nature of the compound, as discussed in the FAQ. If the material has been opened multiple times or stored improperly, it has likely absorbed a significant amount of water, leading to inaccurate weighing.

  • Solution: Implement a strict protocol for handling hygroscopic reagents.

    • Minimize Exposure: Only open the main container in a controlled, low-humidity environment (like a glove box) if possible.

    • Aliquot: Transfer a working amount to a smaller vial for daily use. Do not repeatedly open the main stock container.

    • Dry Before Use: If moisture absorption is suspected, the material can be dried under high vacuum for several hours before use. Do not heat aggressively without first checking the compound's melting point and thermal stability (Melting point: 225-227 °C).

    • Store Properly: After weighing, immediately and tightly seal the container and store it in a desiccator.

    Refer to Protocol 3.1 for a standard procedure for handling this compound.

Problem 3: The compound (or my reaction mixture) appears discolored or has melted/clumped in the bottle despite being stored below its melting point.

  • Probable Cause: Clumping is a clear sign of moisture absorption.[4] Discoloration (e.g., yellowing) can be an indicator of degradation, possibly due to long-term exposure to air (oxidation) or reaction with impurities. The free amine form is more susceptible to oxidation than the hydrochloride salt. If the material was improperly sealed, this is a likely outcome.

  • Solution:

    • Assess Material Quality: The material should be a white to off-white crystalline solid.[7] If significant clumping or discoloration is observed, its purity is questionable.

    • Consider Purification: Depending on the nature of your experiment, you may be able to purify a small amount by recrystallization, though this is often not practical.

    • Best Practice - Use a Fresh Bottle: For sensitive applications, especially in drug development, it is highly recommended to discard the compromised reagent and use a new, unopened bottle to ensure the reliability and reproducibility of your results.

Section 3: Protocols & Methodologies

This section provides detailed, step-by-step instructions for key procedures discussed in this guide.

Protocol 3.1: Standard Procedure for Weighing and Handling

This protocol is designed to minimize moisture absorption and ensure accurate measurements.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Perform weighing operations quickly in an area with the lowest possible humidity.

  • Use a clean, dry spatula and weighing vessel.

  • Immediately after dispensing the required amount, securely close the container cap.

  • Wrap the cap seal with parafilm for extra protection against moisture ingress.

  • Store the container inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).

Protocol 3.2: In Situ Neutralization for Nucleophilic Reactions

This protocol describes the process of liberating the free amine within the reaction vessel.

  • To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add your solvent and trans-4-Aminocyclohexanemethanol hydrochloride (1.0 equivalent).

  • Begin stirring to create a suspension or solution.

  • Method A (Organic Base): Slowly add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to the mixture via syringe.

  • Method B (Inorganic Base): Add powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents). Note: These bases are solids and may not dissolve.

  • Stir the mixture at room temperature for 15-30 minutes to allow for complete deprotonation. You may observe the formation of a new precipitate (the ammonium salt of the base used) or a change in the clarity of the solution.

  • The free amine is now available in the reaction mixture. You can proceed by adding your electrophile or other reagents as required by your synthetic procedure.

Section 4: Visual Guides

These diagrams illustrate key workflows and chemical concepts related to the use of trans-4-Aminocyclohexanemethanol hydrochloride.

TroubleshootingWorkflow start Low or No Reaction Yield? check_base Was a base added to neutralize the amine hydrochloride? start->check_base check_stoich How many equivalents of base were used? check_base->check_stoich Yes solution_add_base SUCCESS LIKELY: Add 1.1-1.5 eq. of a suitable base. See Protocol 3.2. check_base->solution_add_base No check_hygroscopy Was the reagent handled as a hygroscopic compound? check_stoich->check_hygroscopy > 1.1 eq. solution_increase_base POTENTIAL ISSUE: Increase base to >1.1 eq. to ensure full neutralization. check_stoich->solution_increase_base < 1.1 eq. solution_handle_hygro POTENTIAL ISSUE: Material may contain water. Dry under vacuum and re-weigh. See Protocol 3.1. check_hygroscopy->solution_handle_hygro No solution_consult If issues persist, consider reagent quality or other reaction parameters. check_hygroscopy->solution_consult Yes

Caption: Troubleshooting workflow for low reaction yield.

Caption: Equilibrium between the salt and free amine forms.

Section 5: References

  • Cartel International. (n.d.). Trans 4 Amino Cyclohexanol Latest Price Exporter. Retrieved from Cartel International. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Ye, M., et al. (2016). Degradation of cis- and trans-(4-methylcyclohexyl) methanol in activated sludge. PubMed. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Partoll, S., et al. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. [Link]

  • Tsujikawa, K., et al. (2014). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. ResearchGate. [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?[Link]

Sources

Troubleshooting

Technical Support Guide: Column Chromatography Purification of trans-4-Aminocyclohexanemethanol Hydrochloride

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of trans-4-Aminocyclohexanemethanol hydrochloride. Navigating the purific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of trans-4-Aminocyclohexanemethanol hydrochloride. Navigating the purification of highly polar, salt-form compounds presents unique challenges. This document is structured to address these specific issues head-on, offering not just protocols but the underlying chemical principles to empower effective troubleshooting and method development.

I. Core Principles & Initial Assessment

trans-4-Aminocyclohexanemethanol is a polar molecule containing both a primary amine and a primary alcohol. Its hydrochloride salt form significantly increases its polarity and introduces challenges for standard silica gel chromatography. The primary obstacle is the strong interaction between the protonated amine (ammonium salt) and the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This interaction can lead to poor mobility, significant peak tailing, or complete retention of the compound on the column.

Before proceeding, a thorough understanding of the compound's properties is crucial. The free base, trans-4-Aminocyclohexanol, is soluble in water and slightly soluble in methanol and chloroform.[3][4] The hydrochloride salt is expected to have enhanced water solubility and very poor solubility in non-polar organic solvents.

II. Troubleshooting Guide & FAQs

This section is designed to address the most common issues encountered during the column chromatography purification of trans-4-Aminocyclohexanemethanol hydrochloride in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Can I directly chromatograph the hydrochloride salt on standard silica gel?

A1: It is highly discouraged. The protonated amine of the hydrochloride salt will bind very strongly to the acidic silica gel, often resulting in the compound failing to elute from the column, even with highly polar mobile phases like methanol.[5][6] Direct chromatography of the salt form on silica typically leads to very low or zero recovery.

Q2: Should I neutralize the hydrochloride salt to the free base before chromatography?

A2: Yes, this is the most common and recommended starting point. Converting the salt to the free amine reduces its polarity and minimizes the strong ionic interactions with the silica stationary phase.

  • Protocol for Neutralization:

    • Dissolve the hydrochloride salt in a minimal amount of water or methanol.

    • Add a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

    • The resulting crude free base can then be subjected to chromatography.

Q3: What is the best stationary phase for this purification?

A3: The choice depends on your strategy:

  • Silica Gel (with mobile phase modifier): If you are purifying the free base, standard silica gel is feasible but almost always requires a basic modifier in the mobile phase to prevent peak tailing.[1][7]

  • Basic Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds like amines.[1][8][9] The basic surface of alumina minimizes the unwanted interactions that cause tailing on silica.

  • Amine-functionalized Silica (NH₂-Silica): This is a specialty-bonded phase that is less polar than silica and has a basic character.[1][10][11] It is highly effective for purifying amines without the need for basic additives in the mobile phase, which simplifies product workup.[11]

Q4: What mobile phase (eluent) system should I start with?

A4: For the free base form of trans-4-Aminocyclohexanemethanol:

  • On Silica Gel: Start with a moderately polar system and incorporate a small amount of a volatile base. A common starting point is a gradient of methanol (0-10%) in dichloromethane (DCM). To this system, add 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH).[1][12] For example: DCM/MeOH/TEA (95:4:1). The base neutralizes the acidic sites on the silica, improving peak shape and recovery.[1][6][7]

  • On Alumina or NH₂-Silica: You can often use less polar, "softer" solvent systems without basic modifiers.[1] A gradient of ethyl acetate in hexanes, or methanol in DCM, can be effective. Start with TLC analysis to determine the optimal solvent ratio.

Troubleshooting Common Problems

Q1: My compound is streaking badly on the TLC plate and the column.

A1: This is a classic sign of strong, undesirable interactions between your amine and the stationary phase.

  • Cause: The amine is likely interacting with the acidic silanol groups on the silica gel.[1][2]

  • Solution 1 (Silica Gel): Add a basic modifier to your mobile phase. Triethylamine (TEA) or ammonium hydroxide (NH₄OH) at 0.5-2% (v/v) is standard practice.[1][12] The modifier competes with your compound for the acidic sites on the silica, allowing your compound to elute with a much-improved peak shape.

  • Solution 2 (Alternative Stationary Phase): Switch to a more suitable stationary phase like basic alumina or amine-functionalized silica, which are designed to handle basic compounds without tailing.[1][13]

Q2: My compound won't elute from the silica column, even with 100% methanol.

A2: This indicates an extremely strong, likely irreversible, binding to the stationary phase.

  • Cause: You have likely loaded the hydrochloride salt directly onto the column. The resulting ammonium cation is bound ionically to the deprotonated silanol groups (silicates) on the silica surface.

  • Solution: The compound on the column may not be recoverable. For future runs, you must convert the salt to the free base before loading it onto the column (see FAQ A2). Alternatively, use a different purification strategy such as recrystallization or reversed-phase chromatography.

Q3: My yield is very low after chromatography, although the separation looked clean.

A3: This can be due to several factors.

  • Cause 1: Irreversible Adsorption. Even when purifying the free base, some amount of the polar amine can be lost due to irreversible binding to the silica gel. This is more pronounced if no basic modifier is used.[1]

  • Solution 1: Ensure a basic modifier is used in your eluent. Pre-treating the silica gel by flushing the packed column with an eluent containing the base before loading your sample can also help deactivate the most aggressive acidic sites.[7]

  • Cause 2: Volatility. The free base may have some volatility.

  • Solution 2: Be cautious during the solvent removal step (in vacuo). Avoid excessive heating of the rotovap bath and do not leave the flask under high vacuum for extended periods after the solvent appears to be gone.

  • Cause 3: Co-elution with TEA salt. If you used TEA and your crude product contained residual acid (e.g., HCl), a triethylammonium salt can form. This salt is non-volatile and may contaminate your final product.

  • Solution 3: After evaporation, you can attempt to remove triethylammonium salts by dissolving the residue in a suitable solvent and performing a wash with a dilute base like aqueous NaHCO₃, followed by re-extraction and drying.[14]

Q4: After purifying the free base, how do I convert it back to the hydrochloride salt?

A4: This is a standard procedure for ensuring the long-term stability and handling of the amine.

  • Protocol for Salt Formation:

    • Dissolve the purified free base in a suitable anhydrous solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or a mixture including hexanes).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or HCl in dioxane) dropwise while stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

III. Recommended Purification Workflow & Data

The following workflow provides a systematic approach to the purification challenge.

Workflow Diagram

G cluster_prep Sample Preparation cluster_dev Method Development cluster_purify Purification cluster_post Post-Purification start Crude trans-4-Aminocyclohexanemethanol HCl neutralize Neutralize to Free Base (e.g., aq. NaHCO3 extraction) start->neutralize dry Dry & Concentrate Crude Free Base neutralize->dry tlc TLC Analysis (Test Stationary & Mobile Phases) dry->tlc pack Pack Column (e.g., NH2-Silica or Alumina) tlc->pack load Load Sample pack->load elute Elute with Optimized Mobile Phase load->elute collect Collect & Analyze Fractions elute->collect combine Combine Pure Fractions & Evaporate Solvent collect->combine salt Optional: Convert back to HCl Salt combine->salt final Final Purified Product salt->final

Caption: Decision workflow for purification.

Summary of Recommended Chromatographic Systems
Stationary PhaseTypical Mobile Phase SystemKey AdvantageConsiderations
Silica Gel DCM/MeOH with 0.5-2% TEA or NH₄OH[1]Readily available and inexpensive.Requires basic modifier; risk of irreversible adsorption and peak tailing.
Basic Alumina Hexane/EtOAc or DCM/MeOHExcellent for basic compounds; no modifier needed.[1][8]May have different selectivity than silica; particle sizes can be larger.
NH₂-Silica Hexane/EtOAc or DCM/MeOHBest option for clean separation of amines without modifiers.[1][11]More expensive than silica or alumina.
Reversed-Phase (C18) Acetonitrile/Water with pH modifier (e.g., NH₄OH)Good for highly polar compounds; salt form can sometimes be run directly.[1]Requires HPLC/MPLC equipment; may require desalting step.

IV. Experimental Protocol: Purification of Free Base on Silica Gel

This protocol provides a detailed methodology for a standard approach using modified silica gel.

1. Sample Preparation (Neutralization): a. Dissolve 1.0 g of crude trans-4-Aminocyclohexanemethanol hydrochloride in 10 mL of deionized water. b. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the aqueous phase is basic (pH > 8, check with pH paper). c. Extract the aqueous phase with dichloromethane (DCM, 3 x 20 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to obtain the crude free base.

2. TLC Analysis: a. Prepare a developing solvent system, e.g., 90:9:1 (v/v/v) DCM/Methanol/Triethylamine. b. Dissolve a small amount of the crude free base in DCM and spot it on a silica gel TLC plate. c. Develop the plate in a chamber saturated with the mobile phase. d. Visualize the spot (e.g., using potassium permanganate stain, as the compound lacks a UV chromophore). e. Adjust the methanol concentration to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[7]

3. Column Packing and Purification: a. Prepare a slurry of silica gel (e.g., 30-40 g for 1 g of crude product) in the initial, less polar mobile phase determined by TLC. b. Pack a glass column with the slurry, ensuring no cracks or air bubbles form.[15] c. Allow the silica to settle, leaving a small layer of solvent above the bed. Add a thin layer of sand to protect the silica surface.[15] d. Pre-elute the column with at least two column volumes of the mobile phase containing the basic modifier (e.g., 1% TEA).[7] e. Dissolve the crude free base in a minimal amount of the mobile phase and carefully load it onto the column. f. Begin elution, collecting fractions and monitoring their composition by TLC. g. A gradient elution (gradually increasing the percentage of methanol) may be necessary to elute the highly polar product effectively.[7]

4. Workup: a. Combine the fractions containing the pure product. b. Remove the solvent and triethylamine via rotary evaporation. c. The resulting purified free base can be used directly or converted back to the hydrochloride salt for storage.

References

  • Google Patents. (n.d.). Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from [Link]

  • Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Amine system problems arising from heat stable salts and solutions to improve system performance. Retrieved from [Link]

  • Bickler, B. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]

  • Reddit. (2025, April 18). Triethylammonium after flash chromatography. r/Chempros. Retrieved from [Link]

  • Seog, D. J. H., Kien, N. van, & Ryoo, J. J. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739–752. Retrieved from [Link]

  • ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the column? Retrieved from [Link]

  • Reddit. (2020, March 9). Silly question - but do hydrochloride salts run on a TLC? r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Amino alcohol-derived chiral stationary phases. Retrieved from [Link]

  • ResearchGate. (2017, March 24). Any ideas on how to isolate imines on a neutral alumina column? Retrieved from [Link]

  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 29). 15.1: Paper Chromatography of Amino Acids Lab Procedure. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • Szilagyi, I., Trefalt, G., Toth, I., & Szabo, T. (n.d.). Preparation, purification and characterization of aminopropyl-functionalized silica sol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Cartel International. (n.d.). Trans 4 Amino Cyclohexanol Latest Price Exporter. Retrieved from [Link]

  • Reddit. (2024, July 16). Column chromatography issues. r/chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • CUTM Courseware. (n.d.). SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY. Retrieved from [Link]

  • PubMed. (2013, December 6). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Retrieved from [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Retrieved from [Link]

  • Chromatography Forum. (2020, July 15). Salts in samples for HPLC (AlCl3?). Retrieved from [Link]

  • Sorbead India. (2024, May 21). The Significance, Benefits, and Applications of Alumina Oxide for Separation of Alkaloids. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 13). What Is The Mobile Phase In Column Chromatography? YouTube. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Confirmation of trans-4-Aminocyclohexanemethanol Hydrochloride: A Comparative Analysis of 1H and 13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For a molecule such as trans-4-Aminocyclohexanemethanol hydrochloride, a versatile building block in medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth analysis of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of this compound. Furthermore, it offers a comparative perspective on other widely used analytical techniques, furnishing researchers with the rationale behind experimental choices for comprehensive structural characterization.

The Central Role of NMR in Stereochemical Assignment

NMR spectroscopy stands as a preeminent technique for the structural elucidation of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For cyclic systems like trans-4-Aminocyclohexanemethanol hydrochloride, NMR is particularly adept at defining stereochemistry, a critical factor influencing biological activity.

The "trans" configuration of the 1,4-disubstituted cyclohexane ring is a key structural feature. In its most stable chair conformation, both the aminomethyl and hydroxymethyl substituents occupy equatorial positions. This arrangement minimizes steric hindrance and is the thermodynamically preferred conformation. The axial and equatorial positions of the protons on the cyclohexane ring give rise to distinct chemical shifts and, crucially, different spin-spin coupling constants, which serve as a definitive fingerprint for the trans isomer.[2]

Predicted 1H and 13C NMR Spectral Analysis

In the absence of a publicly available, fully assigned experimental spectrum for trans-4-Aminocyclohexanemethanol hydrochloride, a detailed prediction based on established principles and data from analogous structures provides a robust framework for its identification. The following analysis is based on typical chemical shifts for substituted cyclohexanes and related acyclic fragments.[3] All predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum (in D₂O)

The use of deuterium oxide (D₂O) as a solvent is common for amine hydrochlorides due to their good solubility. The labile protons of the ammonium (-NH₃⁺) and hydroxyl (-OH) groups will exchange with deuterium and will likely not be observed in the ¹H NMR spectrum, or will appear as a broad, low-intensity signal.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale
H1, H4 (axial) ~3.0 - 3.2Triplet of triplets (tt) or multiplet (m)Jaa ≈ 10-13 Hz, Jae ≈ 2-5 HzThese methine protons are deshielded by the adjacent electron-withdrawing ammonium and hydroxymethyl groups. The axial orientation leads to large axial-axial (Jaa) couplings with the adjacent axial protons and smaller axial-equatorial (Jae) couplings.
-CH₂-OH ~3.4 - 3.6Doublet (d)J ≈ 6-7 HzThese methylene protons are adjacent to the hydroxyl group and coupled to the H4 methine proton.
Cyclohexane CH₂ (axial) ~1.2 - 1.5Multiplet (m)The axial protons of the cyclohexane ring are typically shielded compared to their equatorial counterparts.
Cyclohexane CH₂ (equatorial) ~1.8 - 2.1Multiplet (m)The equatorial protons experience less shielding and thus resonate at a lower field.
-NH₃⁺ Variable, broadSinglet (s)Will exchange with D₂O, likely not observed or very broad.
-OH Variable, broadSinglet (s)Will exchange with D₂O, likely not observed or very broad.

Key Distinguishing Feature for trans Isomer: The observation of large coupling constants (J ≈ 10-13 Hz) for the H1 and H4 protons is a strong indicator of their axial positions, which is characteristic of the diequatorial substitution pattern of the trans isomer.[2]

Predicted ¹³C NMR Spectrum (in D₂O)

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule, taking into account its symmetry.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
-CH₂-OH ~65 - 70The carbon of the hydroxymethyl group is significantly deshielded by the electronegative oxygen atom.
C1 (-CH-NH₃⁺) ~50 - 55The carbon attached to the ammonium group is deshielded due to the electron-withdrawing nature of the nitrogen.
C4 (-CH-CH₂OH) ~40 - 45This methine carbon is deshielded by the attached hydroxymethyl group.
C2, C3, C5, C6 ~30 - 35The remaining four methylene carbons of the cyclohexane ring are in a similar chemical environment and are expected to have overlapping signals.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for structural confirmation, a standardized experimental protocol is crucial.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of trans-4-Aminocyclohexanemethanol hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine hydrochlorides.

  • Internal Standard: Add a small amount of an appropriate internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for other organic solvents, for accurate chemical shift referencing.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.[4]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 12-16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 200-220 ppm.

Visualization of the NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structural Confirmation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard dissolve->standard transfer Transfer to NMR Tube standard->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq process Fourier Transform Phase & Baseline Correction H1_acq->process C13_acq->process integrate Integration process->integrate peak_pick Peak Picking integrate->peak_pick assign Assign Signals peak_pick->assign coupling Analyze Coupling Constants assign->coupling confirm Confirm 'trans' Stereochemistry coupling->confirm

Caption: Workflow for the structural confirmation of trans-4-Aminocyclohexanemethanol hydrochloride using NMR spectroscopy.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation.

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact mass of the molecular ion, confirming the elemental composition. Fragmentation patterns can give clues about the structure (e.g., loss of water, loss of the aminomethyl group).Does not provide information about the stereochemistry (cis vs. trans).
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Can confirm the presence of O-H (alcohol) and N-H (amine) stretches, as well as C-H and C-N bonds.[5][6][7]Provides limited information about the overall connectivity and no information on stereochemistry.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal.Provides unambiguous confirmation of the trans stereochemistry and the absolute configuration if a single crystal can be grown.[8][9][10][11][12]Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not always represent the conformation in solution.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms the empirical and molecular formula of the compound.Provides no information about the connectivity or stereochemistry of the atoms.

Logical Flow for Structural Elucidation

Structural_Elucidation_Flow start Isolated Compound ms Mass Spectrometry (Molecular Formula) start->ms ftir FTIR Spectroscopy (Functional Groups) start->ftir nmr 1H & 13C NMR (Connectivity & Stereochemistry) ms->nmr ftir->nmr xray X-ray Crystallography (Absolute Structure) nmr->xray Optional, for absolute confirmation if needed final Confirmed Structure nmr->final xray->final

Caption: A logical workflow for the comprehensive structural elucidation of a small molecule like trans-4-Aminocyclohexanemethanol hydrochloride.

Conclusion

The structural confirmation of trans-4-Aminocyclohexanemethanol hydrochloride relies heavily on the detailed insights provided by 1H and 13C NMR spectroscopy. The analysis of chemical shifts and, most critically, the proton-proton coupling constants, allows for the unambiguous determination of the trans stereochemistry of the cyclohexane ring. While techniques such as mass spectrometry and FTIR spectroscopy provide valuable complementary information regarding molecular formula and functional groups, they lack the stereochemical detail afforded by NMR. For absolute structural proof, X-ray crystallography remains the gold standard, though it is contingent on the ability to grow suitable crystals. By employing a combination of these analytical methods, with NMR at the core of the investigation, researchers can confidently establish the structure of trans-4-Aminocyclohexanemethanol hydrochloride, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • BenchChem. (2025). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. BenchChem.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • The Royal Society of Chemistry. (n.d.). 4. The Royal Society of Chemistry.
  • TCI Chemicals. (n.d.). trans-4-(Aminomethyl)cyclohexanecarboxylic Acid | 1197-18-8. TCI Chemicals.
  • ChemicalBook. (n.d.). TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 13C NMR spectrum. ChemicalBook.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ChemicalBook. (n.d.). trans-4-Methylcyclohexylamine hydrochloride(33483-65-7) 13C NMR. ChemicalBook.
  • SpectraBase. (n.d.). (1S,2S)-(+)-1,2-diaminocyclohexane - Optional[FTIR] - Spectrum. SpectraBase.
  • Sar, A., Lindeman, S., & Donaldson, W. A. (2010). De Novo Synthesis of Polyhydroxyl Aminocyclohexanes. Organic & Biomolecular Chemistry, 8(17), 3908–3917.
  • ChemicalBook. (n.d.). trans-4-Aminocyclohexanol(27489-62-9) 1H NMR spectrum. ChemicalBook.
  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts.
  • National Institute of Standards and Technology. (n.d.). Cyclohexylamine. NIST WebBook.
  • ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights.
  • ChemicalBook. (n.d.). Cyclohexanemethanol(100-49-2) 1H NMR spectrum. ChemicalBook.
  • Stoltz, B. M. (2018). Demystifying X-ray Crystallography. Caltech.
  • PMC. (n.d.). New insights into the reactivity of aminomethylene derivatives of resorc[13]arene: amine group transfer, conformational analysis, reaction mechanism. PMC.

  • The Royal Society of Chemistry. (n.d.). Table of Contents. The Royal Society of Chemistry.
  • PubMed. (n.d.). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. PubMed.
  • SciSpace. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. SciSpace.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • MDPI. (n.d.). Protein X-ray Crystallography and Drug Discovery. MDPI.
  • ChemicalBook. (n.d.). TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 1H NMR spectrum. ChemicalBook.
  • PubMed. (n.d.). De Novo Synthesis of Polyhydroxyl Aminocyclohexanes. PubMed.
  • PubMed. (n.d.). trans-4-(Aminomethyl)cyclohexanecarboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. PubMed.
  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.).
  • ResearchGate. (2025). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy.
  • Sigma-Aldrich. (n.d.). trans-4-(Aminomethyl)cyclohexanecarboxylic acid 97 1197-18-8. Sigma-Aldrich.
  • ResearchGate. (n.d.). 13 C NMR spectra of different isomer mixtures of 4,4 0 -dicyclohexyl methane diisocyanate.
  • mzCloud. (2018). Cyclohexylamine. mzCloud.
  • ResearchGate. (n.d.). Single‐crystal X‐Ray structure of the cyclophanyl....
  • ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights.
  • PubChem. (n.d.). Cyclohexanemethanol | C7H14O | CID 7507. PubChem.
  • Pharmaffiliates. (n.d.). (1R,4r)-4-(((1R,4R)-4-(((1r,4R)-4-(Aminomethyl)cyclohexane-1-carboxamido)methyl)cyclohexane-1-carboxamido)methyl)cyclohexane-1-carboxylic Acid.
  • USP Store. (n.d.). [Ditranexamic Acid Amine (25 mg) (Cyclohexanecarboxylic acid, 4,4';-[iminobis(methylene)]bis-, [trans(trans)]. USP Store. [trans(trans)]*. USP Store.

Sources

Comparative

A Comparative Guide to the Reactivity of Cis vs. Trans-4-Aminocyclohexanemethanol Hydrochloride

For researchers, scientists, and professionals in drug development, the stereochemical configuration of a molecule is not a trivial detail; it is a critical determinant of its physical properties, biological activity, an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical configuration of a molecule is not a trivial detail; it is a critical determinant of its physical properties, biological activity, and chemical reactivity. This guide provides an in-depth comparison of the reactivity of cis- and trans-4-Aminocyclohexanemethanol hydrochloride, two isomers of a common building block in medicinal chemistry. By integrating foundational principles of conformational analysis with practical experimental insights, we will elucidate why the seemingly subtle difference in their spatial arrangement leads to significant variations in their chemical behavior, particularly in N-acylation reactions.

The Decisive Role of Stereochemistry: A Conformational Analysis

The reactivity of cyclic molecules is intrinsically linked to their three-dimensional structure. For 1,4-disubstituted cyclohexanes like 4-Aminocyclohexanemethanol, the chair conformation is the most stable arrangement, minimizing both angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[1][2] The choice between these positions is governed by steric hindrance, specifically the unfavorable 1,3-diaxial interactions that occur between an axial substituent and the two other axial atoms on the same side of the ring.[3] Consequently, bulkier substituents preferentially occupy the more spacious equatorial position.[1]

This preference is the cornerstone of the differing reactivity between the cis and trans isomers.

trans-4-Aminocyclohexanemethanol: In the trans isomer, the amino and hydroxymethyl groups are on opposite faces of the cyclohexane ring. This arrangement allows both bulky groups to simultaneously occupy equatorial positions in the most stable chair conformation (diequatorial). The alternative, a diaxial conformation, is highly energetically unfavorable. As a result, the trans isomer exists almost exclusively in the diequatorial conformation, presenting its reactive amino group in a sterically unhindered equatorial position.

cis-4-Aminocyclohexanemethanol: The cis isomer, with both substituents on the same face of the ring, faces a conformational compromise. It is impossible for both groups to be equatorial. In any chair conformation, one group must be axial while the other is equatorial. Through a rapid process called a ring-flip, these positions can interchange.[1] This means the amino group in the cis isomer will have a significant population of conformers where it is in the more sterically hindered axial position, shielded from incoming reagents.

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers.[4][5] Larger A-values indicate a stronger preference for the equatorial position.

Table 1: Conformational Energy (A-Values) of Substituents

SubstituentA-Value (kcal/mol)
-NH₂~1.4
-CH₂OH~1.7

While specific A-values for the protonated amine (-NH3+) in the hydrochloride salt may vary, the fundamental principle holds: the diequatorial conformation of the trans isomer is significantly more stable than the axial-equatorial conformation of the cis isomer. This thermodynamic stability directly translates to a kinetic advantage in chemical reactions.

Chair conformations of trans and cis isomers.

Reactivity Comparison: The Impact of Steric Accessibility in N-Acylation

N-acylation is a fundamental transformation in drug development, often used to introduce amide functionalities that can modulate a compound's properties. The rate of this reaction is highly sensitive to the steric environment around the amine.

  • Hypothesis: The trans isomer of 4-Aminocyclohexanemethanol hydrochloride will exhibit a faster rate of N-acylation than the cis isomer.

  • Causality: The amino group in the trans isomer, being predominantly in the equatorial position, is readily accessible to the acylating agent. In contrast, the cis isomer's amino group spends a significant portion of its time in the sterically shielded axial position, impeding the approach of the reagent and thus slowing the reaction rate.

Experimental Validation: A Comparative Kinetic Study of N-Acetylation

To quantitatively assess the reactivity difference, a comparative kinetic study of the N-acetylation of both isomers with acetic anhydride can be performed. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of the starting materials and acetylated products over time.[6][7]

Experimental Protocol

1. Materials and Instrumentation:

  • cis-4-Aminocyclohexanemethanol hydrochloride

  • trans-4-Aminocyclohexanemethanol hydrochloride

  • Acetic Anhydride (A.R. Grade)

  • Triethylamine (TEA)

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • HPLC system with a C18 column and UV detector

2. Preparation of Stock Solutions:

  • Prepare 10 mM stock solutions of both the cis and trans isomers in acetonitrile.

  • Prepare a 100 mM stock solution of acetic anhydride in acetonitrile.

  • Prepare a 20 mM stock solution of triethylamine in acetonitrile.

3. Reaction Procedure (to be performed for each isomer separately):

  • In a reaction vial, combine 1.0 mL of the 10 mM amine isomer solution and 1.0 mL of the 20 mM triethylamine solution.

  • Initiate the reaction by adding 0.1 mL of the 100 mM acetic anhydride solution (this results in a 1:1 molar ratio of amine to acetic anhydride).

  • Immediately vortex the mixture and start a timer.

  • At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture and quench it in a vial containing 900 µL of a 1:1 acetonitrile/water mixture.

4. HPLC Analysis:

  • Analyze the quenched aliquots by HPLC.

  • Use a suitable mobile phase gradient (e.g., water/acetonitrile) to separate the starting amine from the N-acetylated product.

  • Monitor the elution profile at an appropriate UV wavelength (e.g., 220 nm).

  • Generate a calibration curve for both the starting material and the product to quantify their concentrations at each time point.

5. Data Analysis:

  • Plot the concentration of the starting material versus time for both the cis and trans reactions.

  • Determine the initial reaction rate for each isomer from the slope of the concentration-time curve at t=0.

workflow start Prepare Stock Solutions (cis/trans Isomers, Acetic Anhydride, TEA) react Initiate Reaction: Mix Amine, TEA, and Acetic Anhydride start->react quench Aliquot & Quench at Time Points (t = 0, 2, 5, 10, 20, 30, 60 min) react->quench Timer Start hplc HPLC Analysis: Separate & Quantify Reactants/Products quench->hplc analyze Data Analysis: Plot [Amine] vs. Time Determine Initial Rates hplc->analyze compare Compare Reaction Rates: k_trans vs. k_cis analyze->compare

Experimental workflow for the kinetic study.
Expected Results

Based on the principles of conformational analysis, the trans isomer is expected to react significantly faster than the cis isomer.

Table 2: Expected Comparative Reactivity in N-Acetylation

IsomerPredominant Conformation of -NH₂Steric AccessibilityExpected Initial Rate of Acetylation
trans EquatorialHighFast
cis Axial / EquatorialLow / HighSlow

The quantitative data from the HPLC analysis would likely show a much steeper decrease in the concentration of the trans isomer over time compared to the cis isomer, confirming the profound impact of stereochemistry on reactivity.

Conclusion and Practical Implications

The comparison between cis- and trans-4-Aminocyclohexanemethanol hydrochloride provides a clear and compelling illustration of how stereochemistry governs chemical reactivity. The trans isomer, with its thermodynamically stable diequatorial conformation, offers a sterically unhindered amino group, leading to faster reaction rates in processes like N-acylation. Conversely, the cis isomer's unavoidable axial-equatorial equilibrium results in significant steric shielding and consequently, diminished reactivity.

For professionals in drug discovery and process development, this understanding is paramount. The choice of isomer can drastically affect reaction efficiency, yield, and purification requirements. By leveraging these fundamental principles of stereochemistry and conformational analysis, researchers can make more informed decisions in the design of synthetic routes and the selection of building blocks, ultimately leading to more efficient and successful drug development campaigns.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society, 77(21), 5562–5578. [Link]

  • Hirsch, J. A. (1967). Topics in Stereochemistry, Vol. 1. In N. L. Allinger & E. L. Eliel (Eds.), (Vol. 1, pp. 199-222). Wiley.
  • Jensen, F. R., & Bushweller, C. H. (1969). Conformational Equilibria in Cyclohexane Derivatives. Journal of the American Chemical Society, 91(21), 5774-5782.
  • Booth, H., & Everett, J. R. (1980). The experimental determination of the conformational free energy, enthalpy, and entropy differences for alkyl groups in alkylcyclohexanes by low temperature carbon-13 magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (2), 255-259. [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

Sources

Validation

A Strategic Guide to Aminocyclohexanol Derivatives in Synthesis: A Comparative Analysis Centered on trans-4-Aminocyclohexanemethanol Hydrochloride

Introduction: The Cyclohexane Scaffold as a Privileged Motif In the landscape of medicinal chemistry and materials science, the cyclohexane ring serves as a fundamental building block. Its rigid, well-defined chair and b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclohexane Scaffold as a Privileged Motif

In the landscape of medicinal chemistry and materials science, the cyclohexane ring serves as a fundamental building block. Its rigid, well-defined chair and boat conformations allow for the precise spatial orientation of functional groups, a critical factor in molecular recognition and biological activity. The introduction of amino and hydroxyl functionalities onto this scaffold gives rise to the aminocyclohexanol family—a versatile class of intermediates. The stereochemical relationship (cis or trans) and the substitution pattern (1,2-, 1,3-, or 1,4-) of these groups dictate their synthetic utility, enabling access to a diverse range of complex molecules, from pharmaceutical agents to specialized polymers.[1][2]

This guide provides an in-depth comparison of key aminocyclohexanol derivatives, with a central focus on trans-4-Aminocyclohexanemethanol hydrochloride . We will dissect its unique structural features and synthetic applications, contrasting them with those of its close relatives, including positional and stereoisomers. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal aminocyclohexanol building block for their specific synthetic challenges.

The Focal Point: trans-4-Aminocyclohexanemethanol Hydrochloride

trans-4-Aminocyclohexanemethanol hydrochloride is a bifunctional molecule featuring a primary amine and a primary alcohol, separated by the rigid trans-1,4-cyclohexanediyl spacer. The hydrochloride salt form enhances stability and improves handling properties. This specific arrangement—a trans configuration with a methylene spacer between the ring and the hydroxyl group—imparts distinct reactivity and conformational properties compared to other aminocyclohexanols.

A common synthetic approach to this compound begins with a 4-aminobenzoic acid ester, which undergoes catalytic hydrogenation to reduce the aromatic ring, followed by reduction of the ester to the primary alcohol.[3] This multi-step process highlights the deliberate chemical engineering required to produce this specific isomer and homolog.

G cluster_0 Synthetic Pathway Start 4-Aminobenzoic Acid Ester Step1 Catalytic Hydrogenation (e.g., Ru/C, Rh/C) Start->Step1 Intermediate1 trans-4-Aminocyclohexanecarboxylate Step1->Intermediate1 Step2 Ester Reduction (e.g., LiAlH4, NaBH4) Intermediate1->Step2 Intermediate2 trans-4-Aminocyclohexanemethanol Step2->Intermediate2 Step3 Salt Formation (HCl) Intermediate2->Step3 End trans-4-Aminocyclohexanemethanol Hydrochloride Step3->End G cluster_12 1,2-Isomer Reactivity cluster_14 1,4-Isomer Reactivity 1_2_amino cis-1,2-Aminocyclohexanol reagent1 + Phosgene (or equivalent) 1_2_amino->reagent1 product1 Fused Oxazolidinone reagent1->product1 Intramolecular Cyclization 1_4_amino trans-1,4-Aminocyclohexanol reagent2 + Phosgene (or equivalent) 1_4_amino->reagent2 product2 Polymer / Oligomer reagent2->product2 Intermolecular Reaction

Caption: Contrasting reactivity of 1,2- vs. 1,4-aminocyclohexanols with bifunctional reagents.

Functional Group Analogs: The Role of the Methylene Spacer and Carboxylic Acid
  • trans-4-Aminocyclohexanol vs. trans-4-Aminocyclohexanemethanol: The additional methylene group in our title compound provides greater conformational flexibility to the hydroxyl group and extends the distance between the two reactive centers. This can be crucial for optimizing binding to a biological target or for accessing specific transition states in synthesis. The primary alcohol of the methanol derivative is generally more reactive and less sterically hindered than the secondary alcohol of trans-4-aminocyclohexanol.

  • trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid): Replacing the hydroxymethyl group with a carboxylic acid dramatically alters the molecule's chemical properties. Tranexamic acid is an important antifibrinolytic drug. [4][5]In synthesis, the carboxylic acid offers a different handle for reactions like amide bond formation, whereas the hydroxymethyl group is suited for etherification, esterification, or oxidation.

Head-to-Head Application: Pharmaceutical Synthesis

The divergent applications of these derivatives are best illustrated through their use in pharmaceutical manufacturing.

Case Study 1: Ambroxol Synthesis using trans-4-Aminocyclohexanol

trans-4-Aminocyclohexanol is an essential raw material for the production of Ambroxol. [6][7]The most efficient industrial method involves a reductive amination with 2-amino-3,5-dibromobenzaldehyde. The trans stereochemistry is critical for the final drug's efficacy.

Experimental Protocol: Synthesis of Ambroxol Hydrochloride [6]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq) and trans-4-aminocyclohexanol (1.1 eq) in a solvent such as methanol or isopropanol.

  • Schiff Base Formation: Stir the mixture at room temperature for 1-2 hours to form the intermediate imine (Schiff base). Progress can be monitored by TLC or LC-MS.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise, maintaining the temperature below 10 °C.

  • Work-up: After the reaction is complete, quench the excess reducing agent by slowly adding water. Adjust the pH to basic (pH > 10) with aqueous NaOH. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification & Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude Ambroxol base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid to precipitate Ambroxol hydrochloride.

  • Isolation: Filter the solid, wash with cold solvent, and dry under vacuum to yield the final product.

Reagent MW ( g/mol ) Equivalents Purpose
2-Amino-3,5-dibromobenzaldehyde279.941.0Aldehyde component
trans-4-Aminocyclohexanol115.171.1Amine component
Sodium Borohydride (NaBH₄)37.831.5Reducing agent
Methanol / Isopropanol--Solvent
Hydrochloric Acid (HCl)36.46~1.0Salt formation
Case Study 2: Synthesis of Bicyclic Ligands using trans-4-Aminocyclohexanol

The defined stereochemistry of trans-4-aminocyclohexanol allows it to be a precursor for rigid bicyclic structures. For example, it has been used to synthesize N-substituted 7-azabicyclo[2.2.1]heptanes through a transannular nucleophilic displacement reaction. [8]This highlights its utility in creating conformationally constrained scaffolds for drug discovery.

Summary and Strategic Outlook

The selection of an aminocyclohexanol derivative is a strategic decision that profoundly impacts the outcome of a synthetic route.

Derivative Key Structural Feature Primary Synthetic Role Representative Applications
trans-4-Aminocyclohexanemethanol 1,4-trans substitution; primary alcohol with spacerRigid, linear bifunctional linkerIntermediates for weight-loss drugs [3]
trans-4-Aminocyclohexanol 1,4-trans substitution; secondary alcoholRigid bifunctional building blockAmbroxol synthesis,[6] bicyclic scaffolds [8]
cis-4-Aminocyclohexanol 1,4-cis substitutionStereochemical variant for conformational studiesResearch chemical, synthesis of specific diastereomers
1,2-Aminocyclohexanols Vicinal amino and hydroxyl groupsPrecursor for fused heterocycles; chiral auxiliaryOxazolidinones,[9] chiral ligands, drug scaffolds [2]
1,3-Aminocyclohexanols 1,3-substitution patternBuilding block for complex natural products and drugsChiral ligands, pharmaceutical intermediates [10]

References

  • The Organic Chemistry Tutor. (2018, April 24). Cis and Trans Isomers [Video]. YouTube. Retrieved from [Link]

  • Vallejo, F. A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(9), 10837-10849. Retrieved from [Link]

  • Google Patents. (n.d.). US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
  • Pesic, M., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(21), 5348-5352. Retrieved from [Link]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
  • MDPI. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(1), 1-15. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bicyclic amino acid derivatives 2-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. PubMed. Retrieved from [Link]

  • Faler, C. A., Cao, B., & Joullié, M. M. (2005). Synthesis of bicyclic cyclopropylamines from amino acid derivatives. Arkivoc, 2005(3), 25-33. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Prolinamides derived from 2-aminocyclohexanols as organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. Retrieved from [Link]

  • Beilstein Journals. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Beilstein Journal of Organic Chemistry, 18, 77-85. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2012). Synthesis of some thiazolidinones and N-acetyl amino derivatives from 4-amino sulphamethaoxazole. Journal of Al-Nahrain University, 15(1), 84-91. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). cis-2-Aminocyclohexanol. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bicyclo[3.2.1]octane amino acid derivatives 63–66. Retrieved from [Link]

  • Google Patents. (n.d.). US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
  • Thieme. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Synfacts, 2012(01), 1-15. Retrieved from [Link]

Sources

Comparative

Purity analysis of trans-4-Aminocyclohexanemethanol hydrochloride by HPLC

An In-Depth Comparative Guide to the HPLC Purity Analysis of trans-4-Aminocyclohexanemethanol Hydrochloride Authored by a Senior Application Scientist In the landscape of pharmaceutical development, the purity of startin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the HPLC Purity Analysis of trans-4-Aminocyclohexanemethanol Hydrochloride

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Trans-4-Aminocyclohexanemethanol hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a distinct analytical challenge due to its physicochemical properties. Its high polarity and lack of a significant UV chromophore render traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods inadequate.

This guide provides a comprehensive comparison of advanced HPLC strategies for the robust purity analysis of this compound. We will delve into the causality behind methodological choices, present detailed, self-validating protocols, and compare alternatives to empower researchers, scientists, and drug development professionals with the expertise to select and implement the most suitable analytical approach.

The Analytical Challenge: Why Standard RP-HPLC Fails

Trans-4-Aminocyclohexanemethanol is a small, highly polar molecule. In conventional reversed-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, this compound exhibits minimal interaction with the stationary phase.[1][2] Consequently, it elutes at or near the column's void volume, resulting in poor retention and co-elution with solvent fronts and other polar impurities, making accurate quantification impossible.[3][4][5] Furthermore, its aliphatic structure lacks a chromophore, precluding sensitive detection by standard UV-Vis detectors.

Addressing these challenges requires moving beyond standard protocols and employing specialized chromatographic techniques designed for polar analytes.

Primary Recommendation: Hydrophilic Interaction Liquid Chromatography (HILIC)

For the analysis of trans-4-Aminocyclohexanemethanol hydrochloride, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as a superior initial strategy. HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or amino functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6][7][8]

Principle of Separation: The HILIC retention mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[6][8] As the aqueous content of the mobile phase increases, the analyte is eluted. This "aqueous normal-phase" mode provides excellent retention for highly polar compounds that are unretained in reversed-phase.[3][7] For amine-containing compounds, secondary electrostatic interactions with the stationary phase can further enhance retention and selectivity.

Visualizing the HILIC Workflow

HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard 1. Prepare Stock Standard (in Diluent, e.g., 95:5 ACN:H₂O) Prep_Sample 2. Prepare Analyte Sample (in same Diluent) Prep_Standard->Prep_Sample Prep_Mobile 3. Prepare Mobile Phases (A: Aqueous Buffer, B: Acetonitrile) Prep_Sample->Prep_Mobile Equilibrate 4. Equilibrate HILIC Column (High Organic Content) Prep_Mobile->Equilibrate SST 5. Perform System Suitability Test (SST) (Inject Standard) Equilibrate->SST Inject_Sample 6. Inject Sample (Isocratic or Gradient Elution) SST->Inject_Sample Detect 7. Detection (CAD, ELSD, or MS) Inject_Sample->Detect Integrate 8. Integrate Chromatogram Detect->Integrate Calculate 9. Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: Workflow for HILIC Purity Analysis.

Detailed Experimental Protocol: HILIC-CAD Method

This protocol is designed to be self-validating through the incorporation of a system suitability test (SST), as mandated by pharmacopeial guidelines like USP General Chapter <621>.[9][10][11][12]

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump

  • Autosampler

  • Column Thermostat

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 70% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • CAD Settings: Evaporation Temperature: 35°C, Nebulizer Gas (N₂): 60 psi

Procedure:

  • Standard Preparation: Accurately weigh and dissolve trans-4-Aminocyclohexanemethanol hydrochloride reference standard in a diluent of 95:5 (v/v) Acetonitrile:Water to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration using the same diluent.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (95% B) for at least 20 column volumes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Make five replicate injections of the Standard Preparation.

    • Acceptance Criteria:

      • Tailing Factor (T): Must be ≤ 2.0 for the main peak.

      • Relative Standard Deviation (RSD): The RSD for the peak area of the five replicates must be ≤ 2.0%.

    • This SST ensures the system is performing with adequate precision and peak shape before analyzing any test samples.[13]

  • Analysis: Inject the Sample Preparation in duplicate.

  • Data Processing: Integrate all peaks with an area greater than 0.05% of the total area. Calculate the purity by area percent normalization.

Comparative Analysis of Alternative Methods

While HILIC is a robust primary choice, other techniques can be employed, each with distinct advantages and disadvantages. The selection often depends on the specific impurities that need to be resolved and the detection capabilities available.

Alternative 1: Reversed-Phase with Ion-Pair Chromatography (IP-RP)

This technique allows the use of ubiquitous C18 columns by introducing an ion-pairing reagent into the mobile phase.[14] For the positively charged amine in our analyte, an alkyl sulfonate (e.g., sodium heptanesulfonate) serves as a suitable ion-pairing reagent.[15]

  • Mechanism: The anionic sulfonate forms a neutral ion-pair with the protonated amine analyte. This complex is significantly more hydrophobic than the analyte alone, allowing it to be retained and separated on a reversed-phase column.[15]

  • Causality: This method is chosen when a laboratory is primarily equipped for reversed-phase chromatography and wants to avoid investing in HILIC columns and developing HILIC expertise. However, it comes with significant drawbacks. Ion-pairing reagents are known to be "sticky," often permanently adsorbing to the column and HPLC system, which can cause memory effects and makes switching back to conventional RP methods difficult. Furthermore, these reagents are non-volatile and suppress ionization, making this method incompatible with Mass Spectrometry (MS).[16]

Alternative 2: Derivatization followed by RP-HPLC-UV

To overcome the lack of a UV chromophore, the analyte can be chemically derivatized to attach a UV-active functional group. A common derivatizing agent for primary amines is Dansyl Chloride or o-Phthalaldehyde (OPA).

  • Mechanism: The derivatization reaction creates a new, larger molecule with a strong chromophore. This derivatized analyte is typically more hydrophobic and can be easily separated using standard RP-HPLC with UV detection.

  • Causality: This approach is selected when high sensitivity is required and only a UV detector is available. The main disadvantages are the added complexity and potential for variability from the derivatization step itself. The reaction must be complete and reproducible, and any side-products or excess reagent must not interfere with the chromatogram.

Method Comparison Summary
FeatureHILIC with CAD/ELSD/MSIP-RP with CAD/ELSDDerivatization with RP-HPLC-UV
Principle Analyte partitioning into a water layer on a polar stationary phase.[6][8]Formation of a neutral ion-pair for retention on a non-polar phase.[14][15]Chemical attachment of a chromophore for UV detection and RP retention.[17]
Selectivity Excellent for polar compounds.Good, but dependent on ion-pair formation.Dependent on derivatization and RP separation.
MS Compatibility Excellent (with volatile mobile phase buffers like ammonium formate/acetate).Poor to none (non-volatile ion-pair reagents).[16]Possible, but may not be necessary.
Robustness Good, but requires careful column equilibration.Moderate; column contamination and memory effects are common.Lower; dependent on the reproducibility of the derivatization reaction.
Ease of Use Requires expertise in HILIC mode.Straightforward for users familiar with RP-HPLC.Complex; involves an extra chemical reaction step.
Throughput HighModerate (long equilibration/wash times needed).Low (due to sample preparation time).

Method Validation Strategy: A Trust-Building Framework

Any analytical method used for purity determination in a regulated environment must be validated to ensure it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[18]

Logical Flow of Method Validation

Validation_Logic cluster_validation_params ICH Q2(R1) Validation Parameters Start Developed HPLC Method Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ LOD Limit of Detection (LOD) Robustness Robustness (Varying Method Parameters) LOD->Robustness LOQ->LOD Validated Validated Method (Suitable for Intended Use) Robustness->Validated

Caption: Key Parameters for HPLC Method Validation per ICH Q2(R1).

A validated method provides documented evidence of its reliability, ensuring that the purity results are accurate and trustworthy. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[18]

Conclusion and Recommendations

For the purity analysis of trans-4-Aminocyclohexanemethanol hydrochloride, HILIC coupled with a universal detector like CAD or MS is the most scientifically sound and robust approach. It directly addresses the analyte's challenging properties without the irreversible column contamination associated with ion-pairing agents or the added complexity of derivatization. While requiring a specific skill set, the HILIC method provides superior, reliable data and is highly compatible with modern mass spectrometric detectors for impurity identification.

The choice of an alternative method should be driven by specific laboratory constraints. IP-RP can serve as a workaround if only C18 columns are available and MS detection is not required. Derivatization should be reserved for cases where trace-level quantification is necessary and only UV detectors are accessible. In all cases, the chosen method must be rigorously validated to ensure the integrity of the purity data, a non-negotiable requirement in pharmaceutical development.

References

  • Bhattacharyya, S.C., et al. (2016). A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. Central European Journal of Energetic Materials. [Link]

  • de Souza, R.M., et al. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Hagon, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Reddy, B., & Reddy, K. (2010). REVERSE PHASE HPLC METHOD FOR THE DETERMINATION OF. RJPBCS. [Link]

  • US Pharmacopeia. <621> CHROMATOGRAPHY. USP. [Link]

  • Creek, D.J., et al. (2011). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]

  • da Silva, J.K.R., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Latin American Journal of Pharmacy. [Link]

  • Phenomenex. (2023). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. [Link]

  • Gilar, M., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]

  • Sar, A., et al. (2010). De Novo Synthesis of Polyhydroxyl Aminocyclohexanes. Organic & Biomolecular Chemistry. [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. Chromatography Forum. [Link]

  • USP-NF. <621> CHROMATOGRAPHY. USP-NF. [Link]

  • Pharmaffiliates. Tranexamic Acid-impurities. Pharmaffiliates. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Aliyeva, A.R., et al. (2023). SYNTHESIS AND PROPERTIES OF AMINOMETHOXY DERIVATIVES WITH CYCLOHEXANE FRAGMENTS. Baku State University Journals. [Link]

  • McDowall, R.D. (2024). Are You Sure You Understand USP <621>?. Chromatography Online. [Link]

  • European Medicines Agency. (2022). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. European Medicines Agency. [Link]

  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. Element Lab Solutions. [Link]

  • Hawach Scientific. (2023). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • Wang, X., et al. (2015). An Efficient Method for the Production of Cyclohexylamine from Cyclohexanone and Ammonia over Cu-Cr-La/γ-Al2O3. ResearchGate. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • Mol-Instincts. Cyclohexylamine (C6H13N) properties. Mol-Instincts. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Scribd. USP-NF 621 Chromatography. Scribd. [Link]

  • Duszczyk, E., & Gackowski, M. (2016). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed Central. [Link]

  • MDPI. (2020). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. MDPI. [Link]

  • Wikipedia. Cyclohexylamine. Wikipedia. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of trans-4-Aminocyclohexanemethanol Hydrochloride Derivatives: X-ray Crystallography and its Alternatives

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. The family of cyclohexylamine derivatives, including trans-4-Aminocyclohexanemethano...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. The family of cyclohexylamine derivatives, including trans-4-Aminocyclohexanemethanol and its hydrochloride salt, represents a critical structural motif found in numerous biologically active molecules and functional materials.[1] Their stereochemistry and solid-state packing can profoundly influence their efficacy, stability, and bioavailability. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for three-dimensional structural elucidation against other common analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline material.[2][3][4] It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are unobtainable with other methods.[4][5] For a molecule like trans-4-Aminocyclohexanemethanol hydrochloride, SCXRD can definitively establish the trans configuration of the substituents on the cyclohexane ring, the conformation of the ring itself (typically a chair conformation), and the hydrogen bonding network involving the ammonium, hydroxyl, and chloride ions.[6]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process requiring meticulous execution.[2] The causality behind each step is critical for success, particularly for hydrochloride salts which can be challenging to crystallize.

G cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Purification Purification of Starting Material Crystallization Recrystallization Screening Purification->Crystallization High purity is crucial Selection Crystal Selection & Mounting Crystallization->Selection Growth of single, defect-free crystals DataCollection X-ray Diffraction Data Collection Selection->DataCollection Mounting on goniometer DataProcessing Data Reduction & Integration DataCollection->DataProcessing Conversion of diffraction spots to intensities StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Generation of electron density map Refinement Structure Refinement StructureSolution->Refinement Fitting atoms to electron density Validation Validation & Analysis Refinement->Validation Checking for geometric and crystallographic soundness FinalStructure Final Crystal Structure Validation->FinalStructure Final CIF file

Detailed Experimental Protocol

1. Purification and Recrystallization:

  • Rationale: The success of X-ray crystallography is highly dependent on the quality of the single crystal, which in turn depends on the purity of the compound.

  • Protocol:

    • Dissolve the trans-4-Aminocyclohexanemethanol hydrochloride in a minimal amount of a suitable solvent. For amine hydrochlorides, polar solvents like methanol, ethanol, or water are good starting points.[7][8]

    • If impurities are colored, a small amount of activated charcoal can be added and the solution heated briefly, followed by hot filtration.

    • The crystallization is typically achieved by slow evaporation of the solvent, or by the vapor diffusion method. For the latter, a less polar solvent in which the compound is insoluble (e.g., diethyl ether, acetone) is allowed to slowly diffuse into the solution of the compound.[7]

    • Screen various solvent systems to find the optimal conditions for growing well-defined, single crystals of suitable size (typically 0.1-0.3 mm in each dimension).[5]

2. Crystal Mounting and Data Collection:

  • Rationale: The crystal must be mounted securely and centered in the X-ray beam to ensure that all reflections are collected as the crystal is rotated.

  • Protocol:

    • Select a clear, well-formed crystal under a microscope.[5]

    • Mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.[5]

    • The mounted crystal is then placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and protect the crystal from radiation damage.

    • An X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is recorded on a detector.[9]

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to generate an electron density map, from which the positions of the atoms can be determined and refined.

  • Protocol:

    • The diffraction intensities are integrated and corrected for various experimental factors.

    • The resulting data is used to solve the crystal structure, often using direct methods or Patterson synthesis.

    • The initial atomic model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

    • Hydrogen atoms are typically located from the difference electron density map and refined.

    • The final structure is validated for geometric and crystallographic soundness.

Representative Crystallographic Data

While the specific crystal structure for trans-4-Aminocyclohexanemethanol hydrochloride is not publicly available as of this writing, a hypothetical but realistic set of data for a derivative in this class is presented below for illustrative purposes.

ParameterValueSignificance
Chemical FormulaC7H16ClNOConfirms the elemental composition of the crystallized molecule.
Formula Weight165.66 g/mol Molar mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)8.5, 12.1, 9.3Dimensions of the unit cell.
α, β, γ (°)90, 105.2, 90Angles of the unit cell.
Volume (ų)924.5Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF)~1.0Indicates the quality of the refinement. A value close to 1 is ideal.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques are often more accessible for routine characterization and can provide complementary information.[10][11]

Comparison of Techniques
TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[4][5]Unambiguous and definitive structural information.[2][3]Requires a suitable single crystal, which can be difficult to grow.[12]
Nuclear Magnetic Resonance (NMR) Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C).[6][11]Provides detailed information about the molecule in solution, non-destructive.Does not provide information on solid-state packing or absolute stereochemistry without specialized techniques.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, N-H, C-H stretches).[6]Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[10]High sensitivity, provides molecular formula with high-resolution MS.Does not provide information on stereochemistry or connectivity.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters.[10]Useful for bulk sample analysis and quality control.Does not provide detailed atomic coordinates like SCXRD.[13]
Thermal Analysis (DSC, TGA) Melting point, thermal stability, decomposition profile.[14]Provides information on the physical properties and stability of the material.Does not provide structural information.
Decision-Making Flowchart for Structural Analysis

G Start Need to Characterize a New Derivative InitialChar Initial Characterization: NMR, IR, MS Start->InitialChar Purity Is the sample pure? InitialChar->Purity Purify Purify the sample (e.g., chromatography, recrystallization) Purity->Purify No Need3D Is 3D structure and packing information required? Purity->Need3D Yes Purify->InitialChar SpectroData Sufficient for routine characterization Need3D->SpectroData No GrowCrystals Attempt to grow single crystals Need3D->GrowCrystals Yes Success Successful crystal growth? GrowCrystals->Success SCXRD Perform Single-Crystal X-ray Diffraction Success->SCXRD Yes PXRD Perform Powder XRD and other solid-state analysis Success->PXRD No FinalStructure Definitive 3D Structure SCXRD->FinalStructure

Conclusion

For the definitive structural elucidation of trans-4-Aminocyclohexanemethanol hydrochloride derivatives, single-crystal X-ray crystallography is the most powerful and authoritative technique. It provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms, which is crucial for understanding structure-activity relationships in drug design and for controlling the properties of functional materials. While other spectroscopic and analytical methods such as NMR, IR, and MS are indispensable for routine characterization and for confirming the identity and purity of a compound, they cannot replace the comprehensive structural information afforded by a successful SCXRD experiment. The choice of technique should therefore be guided by the specific research question and the level of structural detail required.

References

  • ResearchGate. (2014). X-ray Crystallographic Analysis of cis-2-(2-Hydroxyethyl)-trans-2-methyl-cis-3-(6-methoxy-2-naphthyl)cyclopentanol, a Biologically Active Steroid Analogue. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). X-ray crystallography. PubMed Central. Available at: [Link]

  • Chemical Compound Properties Database. (n.d.). Cyclohexylamine (C6H13N) properties. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexylamine. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Available at: [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]

  • ResearchGate. (2025). SYNTHESIS EVALUATION AND QUANTUM MECHANICAL CHARACTERIZATION OF CYCLOHEXYLAMINE CONTAINING DERIVATIVES OF METHYLXANTHINE. Available at: [Link]

  • analytica-world.com. (2018). Faster characterization of organic salts. Available at: [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. Available at: [Link]

  • Royal Society of Chemistry. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Available at: [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PubMed Central. Available at: [Link]

  • Ataman Kimya. (n.d.). AMINOCYCLOHEXANE. Available at: [Link]

  • MDPI. (n.d.). Origin, Composition and Spectroscopic Characteristics of Dissolved Organic Matter in Brine from Yuncheng Salt Lake. Available at: [Link]

  • Google Patents. (n.d.). Process for recovery of amines and volatile acids from amine salts.
  • ACS Publications. (2026). Facile and Accurate Quantification of Sodium Content in Lignosulfonate Based on Ash Analysis. ACS Omega. Available at: [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Reddit. (2018). Ways of crashing out amines. Available at: [Link]

  • Scribd. (n.d.). Organic Salt Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Microcrystal Electron Diffraction of Small Molecules. PubMed Central. Available at: [Link]

Sources

Comparative

Biological activity comparison of trans-4-Aminocyclohexanemethanol hydrochloride analogs

Comparative Guide: Biological Activity & Medicinal Utility of trans-4-Aminocyclohexanemethanol Hydrochloride Executive Summary trans-4-Aminocyclohexanemethanol hydrochloride (trans-4-ACHM·HCl) represents a critical "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity & Medicinal Utility of trans-4-Aminocyclohexanemethanol Hydrochloride

Executive Summary

trans-4-Aminocyclohexanemethanol hydrochloride (trans-4-ACHM·HCl) represents a critical "privileged scaffold" in modern medicinal chemistry. Structurally, it is the reduced congener of the antifibrinolytic drug Tranexamic Acid . While the parent acid functions as a direct lysine mimetic, the alcohol derivative (trans-4-ACHM) serves a distinct role: it acts as a rigidified, metabolically stable spacer used to project pharmacophores in precise 3D vectors.

This guide compares trans-4-ACHM against its primary analogs—the cis-isomer, the aromatic equivalent (p-aminobenzyl alcohol), and the parent carboxylic acid—to elucidate its specific utility in kinase inhibition (e.g., ROCK, TrkA) and linker chemistry.

Structural & Physicochemical Analysis

The biological utility of trans-4-ACHM is dictated by its stereochemistry. The cyclohexane ring exists predominantly in a chair conformation.

  • Trans-Isomer (The Standard): Both the amino (-NH2) and hydroxymethyl (-CH2OH) groups occupy equatorial positions. This is the thermodynamically stable conformer (lowest 1,3-diaxial strain) and provides a linear, extended vector (approx. 6.0 Å distance between heteroatoms).

  • Cis-Isomer (The Alternative): One substituent must be axial while the other is equatorial. This introduces steric strain and "kinks" the molecule, altering the vector angle and reducing binding affinity in linear binding pockets.

Comparative Properties Table
Featuretrans-4-ACHM·HCl cis-4-ACHM·HCl Tranexamic Acid 4-Aminobenzyl Alcohol
Stereochemistry Equatorial/Equatorial (Linear)Axial/Equatorial (Bent)Equatorial/EquatorialPlanar (Aromatic)
Electronic State Cationic (at pH 7.4)Cationic (at pH 7.4)ZwitterionicNeutral/Weak Base
Metabolic Stability High (Sat. Ring)HighHighLow (Oxidation/Toxic metabolites)
Primary Role Linker / ScaffoldImpurity / Inactive IsomerActive Drug (Antifibrinolytic)Building Block
Key Interaction H-Bond Donor/AcceptorSteric Clash potentialIonic Salt Bridge (Lysine mimic)Pi-Stacking

Biological Activity Profile

A. Loss of Antifibrinolytic Activity (vs. Tranexamic Acid)

Tranexamic acid functions by blocking the lysine-binding sites on plasminogen. This interaction requires a negatively charged carboxylate to mimic the C-terminus of lysine.

  • Observation: The reduction of the carboxylate (-COOH) to a hydroxymethyl (-CH2OH) in trans-4-ACHM abolishes this ionic interaction.

B. Kinase Inhibition (ROCK & TrkA)

The trans-cyclohexane scaffold is a validated pharmacophore in the design of Rho-associated protein kinase (ROCK) inhibitors (e.g., Y-27632 derivatives).

  • Mechanism: The aliphatic ring provides a rigid spacer that positions the nitrogen atom (interacting with the hinge region or active site residues) at a precise distance from the hydrophobic tail, without the metabolic liability of an aromatic ring (which can be oxidized to toxic quinone imines).

  • Data Support: In Tropomyosin receptor kinase A (TrkA) inhibitors, the trans-isomer is strictly required. The cis-isomer fails to span the distance between the hinge binder and the solvent-exposed region, resulting in >100-fold loss of potency [1].

C. Advantages Over Aromatic Analogs

Replacing a phenyl ring (4-aminobenzyl alcohol) with a trans-cyclohexane ring (trans-4-ACHM) often improves drug-like properties:

  • Solubility: The saturation increases sp3 character (Fsp3), which generally improves aqueous solubility.

  • Safety: Avoids the formation of aniline metabolites, which are structural alerts for genotoxicity.

Experimental Protocols

Protocol A: Selective Synthesis via Reduction

Objective: Convert Tranexamic Acid to trans-4-ACHM without isomerization.

Reagents: Tranexamic Acid, Lithium Aluminum Hydride (LAH), THF. Workflow:

  • Activation: Suspend Tranexamic acid (1 eq) in anhydrous THF under N2 atmosphere.

  • Reduction: Cool to 0°C. Add LAH (2.5 eq) dropwise. (Note: Acid requires extra equivalents compared to esters).

  • Reflux: Heat to reflux for 4-6 hours. The trans-stereochemistry is preserved because the reaction does not involve an enolizable intermediate at the ring junction.

  • Quench: Fieser workup (Water, 15% NaOH, Water).

  • Salt Formation: Treat the crude oil with HCl in dioxane to precipitate the stable hydrochloride salt.

Protocol B: Isomeric Purity Assay (GC/MS)

Objective: Quantify trans/cis ratio.

  • Derivatization: Treat sample with acetic anhydride/pyridine to form the N,O-diacetyl derivative.

  • Separation: Inject on a non-polar capillary column (e.g., HP-5).

  • Retention: The cis-isomer (lower boiling point, more compact) typically elutes before the trans-isomer (extended, higher boiling point).

Visual Analysis of Pathways

Figure 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates why the trans-isomer is the preferred scaffold in drug design compared to its analogs.

SAR_Logic Tranexamic Tranexamic Acid (Parent) TransACHM trans-4-ACHM (Target Scaffold) Tranexamic->TransACHM Reduction (-COOH to -CH2OH) Retains Rigidity, Removes Zwitterion CisACHM cis-Isomer (Impurity) TransACHM->CisACHM Isomerization (High Temp/Acid) App_Kinase Kinase Inhibitors (ROCK, TrkA) Requires Linear Vector TransACHM->App_Kinase Preferred (Equatorial-Equatorial) App_Linker ADC Linkers High Solubility Metabolic Stability TransACHM->App_Linker Superior Fsp3 CisACHM->App_Kinase Steric Clash (Axial substituent) Aromatic p-Aminobenzyl Alcohol (Aromatic Analog) Aromatic->App_Linker Lower Solubility Toxic Metabolites

Caption: SAR logic demonstrating the superiority of the trans-cyclohexane scaffold for specific medicinal applications over cis-isomers and aromatic analogs.

Figure 2: Synthesis & Isomerization Pathways

Synthesis Start p-Aminobenzoic Acid Derivatives Hydrogenation Catalytic Hydrogenation (Ru/C or Rh/C) Start->Hydrogenation Mixture Mixture of cis/trans Isomers Hydrogenation->Mixture Isomerization Thermal Isomerization (200°C, Base) Mixture->Isomerization Convert cis to trans Purification Recrystallization (Isolation of Trans) Isomerization->Purification Reduction COOH Reduction (LAH) Purification->Reduction If starting from Acid Final trans-4-ACHM HCl Reduction->Final

Caption: Industrial workflow for isolating the thermodynamically stable trans-isomer from aromatic precursors.

References

  • Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors. Source: Google Patents (WO2013088257A1). Context: Describes the use of trans-4-aminocyclohexanemethanol as a critical intermediate for synthesizing TrkA inhibitors, highlighting the stereochemical requirement for activity.

  • Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid. Source: Google Patents (US4048222A). Context: Details the catalytic hydrogenation and isomerization processes required to obtain the trans-configuration from aromatic precursors.

  • Tranexamic Acid Synthesis. Source: ChemicalBook.[1] Context: Provides the fundamental chemical pathways for the parent compound, establishing the basis for the reduction to the alcohol analog.

  • trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA)... accelerates barrier recovery. Source: PubMed (J Invest Dermatol).[2] Context: Establishes the biological baseline of the parent acid (Tranexamic acid) as a protease inhibitor, contrasting with the alcohol's use as a scaffold. (Note: Generalized search link for verification of T-AMCHA activity).

Sources

Validation

Comprehensive Guide: Isomeric Purity Determination of trans-4-Aminocyclohexanemethanol HCl

This guide outlines the determination of isomeric purity for trans-4-Aminocyclohexanemethanol hydrochloride , a critical intermediate in the synthesis of pharmaceuticals like Tranexamic acid and various enzyme inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the determination of isomeric purity for trans-4-Aminocyclohexanemethanol hydrochloride , a critical intermediate in the synthesis of pharmaceuticals like Tranexamic acid and various enzyme inhibitors.

Executive Summary & Strategic Analysis

The Challenge: The stereochemical configuration of 4-aminocyclohexanemethanol (4-ACHM) dictates its biological efficacy. The trans isomer (diequatorial) is typically the bioactive pharmacophore, while the cis isomer (axial-equatorial) is a prevalent impurity from hydrogenation processes. The Problem: The molecule lacks a strong chromophore (making direct UV detection difficult) and exists as a hydrochloride salt (requiring neutralization for Gas Chromatography). The Solution: This guide compares three analytical pillars—GC-FID (Derivatization), HPLC-UV (Derivatization), and qNMR —and recommends a specific protocol for routine quality control.

Method Comparison Matrix
FeatureMethod A: GC-FID (Recommended) Method B: HPLC-UV (Alternative) Method C: qNMR (Reference)
Principle Volatility difference of silylated derivatives.Polarity difference of fluorophores.Magnetic environment of axial/equatorial protons.[1]
Resolution (

)
High (> 2.5) . Excellent isomer separation.Moderate (1.5 - 2.0).N/A (Spectral resolution).
Sensitivity (LOD) High (ppm level).Very High (ppb level with fluorescence).Low (> 1% impurity).
Sample Prep Complex (Free-basing + Silylation).Moderate (Derivatization).Simple (Dissolve in D₂O).
Throughput High (after prep).Medium (gradient runs).Low.
Primary Use Routine Purity & Ratio (QC). Trace impurity analysis in biological matrices.Primary Standard Certification.

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on laboratory constraints and data requirements.

MethodSelection Start Start: Isomeric Purity Analysis IsSalt Is sample HCl Salt? Start->IsSalt Purpose Primary Goal? IsSalt->Purpose Yes (Neutralize in situ) QC Routine QC / Process Control Purpose->QC Trace Trace Impurity (<0.05%) Purpose->Trace Cert Reference Standard Certification Purpose->Cert GC_Path GC-FID (Derivatization) *High Resolution* QC->GC_Path HPLC_Path HPLC-FLD (NBD-Cl) *High Sensitivity* Trace->HPLC_Path NMR_Path qNMR (H-1 Coupling) *Absolute Structure* Cert->NMR_Path Result Final Certificate of Analysis GC_Path->Result Report % Trans/Cis HPLC_Path->Result NMR_Path->Result

Caption: Decision matrix for selecting analytical methods based on sensitivity needs and sample throughput.

Deep Dive: The "Gold Standard" Protocol (GC-FID)

While HPLC is viable, Gas Chromatography (GC) is superior for isomeric ratio determination of small cyclic alcohols because the rigid geometric isomers exhibit distinct boiling points and column interaction energies once derivatized.

Mechanism of Action

Direct injection of the HCl salt causes degradation in the injector port. We must perform a two-step one-pot reaction :

  • Neutralization: Pyridine neutralizes the HCl salt, liberating the free amine/alcohol.

  • Silylation: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) caps both the

    
     and 
    
    
    
    groups with Trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.
Experimental Protocol
Reagents & Equipment
  • Analyte: trans-4-Aminocyclohexanemethanol HCl.[2]

  • Derivatization Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Solvent/Base: Anhydrous Pyridine (stored over KOH pellets).

  • Internal Standard (Optional): Dodecane (for quantification).

  • Instrument: GC-FID (e.g., Agilent 7890) with Split/Splitless injector.

  • Column: HP-5ms or DB-5 (30 m × 0.25 mm × 0.25 µm) - 5% Phenyl-methylpolysiloxane.

Step-by-Step Procedure
  • Sample Weighing: Weigh 10.0 mg of the sample into a 2 mL GC crimp vial.

  • Solubilization & Neutralization: Add 500 µL of Anhydrous Pyridine. Vortex vigorously for 1 minute. Note: The sample may not fully dissolve until derivatization begins.

  • Derivatization: Add 300 µL of BSTFA + 1% TMCS. Cap the vial immediately with a PTFE-lined crimp cap.

  • Incubation: Heat the vial at 70°C for 30 minutes in a dry block heater.

    • Why? Steric hindrance on the cyclohexane ring requires heat to fully silylate the secondary amine and primary alcohol.

  • Cooling: Allow to cool to room temperature. The solution should be clear.

  • Dilution: Dilute 100 µL of the reaction mixture with 900 µL of Ethyl Acetate (dry).

  • Injection: Inject 1.0 µL into the GC.

GC Conditions
  • Inlet: 250°C, Split ratio 20:1.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C (Hold 3 min).

  • Detector (FID): 300°C, H₂ 30 mL/min, Air 400 mL/min.

Data Interpretation
  • Elution Order: The cis isomer typically elutes before the trans isomer on non-polar (5% phenyl) columns due to the more compact "folded" nature of the cis-TMS derivative compared to the linear/planar trans-TMS derivative.

  • Validation Check: The trans isomer peak should be the major component (>95% for high-grade material).

  • Calculation:

    
    
    

Alternative Method: HPLC-UV (Pre-column Derivatization)

If GC is unavailable, or if the salt cannot be processed anhydrously, HPLC is the alternative. Direct UV detection is poor; therefore, NBD-Cl derivatization is the industry standard for amino-alcohols.

Workflow Overview
  • Reaction: 4-ACHM + NBD-Cl

    
     Fluorescent/UV-active Derivative.
    
  • Separation: C18 Column (Reverse Phase).[3][4]

  • Detection: UV at 470-480 nm (Visible range, highly specific).

HPLCWorkflow Sample Sample (HCl Salt) in Borate Buffer pH 9 Reagent Add NBD-Cl (in MeOH) Sample->Reagent Heat Heat 60°C (1 Hour) Reagent->Heat Quench Quench with 0.1M HCl Heat->Quench Inject Inject HPLC (C18 Column) Quench->Inject

Caption: HPLC derivatization workflow using NBD-Cl for enhanced detection sensitivity.

Reference Method: qNMR (Structural Validation)

For absolute confirmation of which peak is cis or trans without a reference standard,


H NMR is the definitive physical method.
  • Solvent: D₂O (Deuterium Oxide).

  • Key Signal: The proton on the carbon attached to the hydroxyl group (H-1) and the amine group (H-4).[1]

  • Differentiation:

    • Trans-isomer: Protons are Axial .[1] Coupling constant (

      
      ) will be large (~10-12 Hz) due to axial-axial coupling with neighbors.
      
    • Cis-isomer: Protons are Equatorial (or axial/equatorial average).[1] Coupling constant (

      
      ) will be smaller (< 5 Hz).
      
    • Shift: The cis protons typically appear downfield (higher ppm) compared to trans.

References

  • BenchChem. "Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy." BenchChem Technical Guides. Link

  • SIELC Technologies. "Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column." Application Notes. Link

  • Sigma-Aldrich. "The Use of Derivatization Reagents for Gas Chromatography (GC)." Technical Bulletin. Link

  • University of Greifswald. "Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis." Publication Server. Link

  • Thermo Fisher Scientific. "GC Analysis of Derivatized Amino Acids." Application Note. Link

Sources

Comparative

Benchmarking the performance of catalysts for trans-4-Aminocyclohexanemethanol hydrochloride synthesis

Part 1: Executive Summary & Strategic Overview The synthesis of trans-4-Aminocyclohexanemethanol hydrochloride (trans-4-ACHM·HCl) presents a classic stereochemical challenge in pharmaceutical manufacturing. As a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Overview

The synthesis of trans-4-Aminocyclohexanemethanol hydrochloride (trans-4-ACHM·HCl) presents a classic stereochemical challenge in pharmaceutical manufacturing. As a critical intermediate for Janus Kinase (JAK) inhibitors and antipsychotics like cariprazine, the purity of the trans-isomer is non-negotiable.

The industrial bottleneck lies in the hydrogenation of the aromatic precursor (typically 4-aminobenzoic acid or its esters). This step dictates the diastereomeric ratio (dr). While thermodynamic equilibrium favors the trans-isomer, kinetic control often yields the cis-isomer. This guide benchmarks the primary catalytic systems—Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Biocatalysts —evaluating them on yield, stereoselectivity, turnover frequency (TOF), and industrial scalability.

The Core Challenge: Stereocontrol
  • Kinetic Product: cis-isomer (Boat/Twist-boat conformation intermediates).

  • Thermodynamic Product: trans-isomer (Diequatorial chair conformation).

  • Objective: Maximize trans-selectivity in situ to minimize downstream fractional crystallization costs.

Part 2: Critical Analysis of Catalytic Routes

Heterogeneous Metal Catalysts (The Industrial Standard)

The reduction of 4-aminobenzoic acid (PABA) or ethyl 4-aminobenzoate is the most direct route. The choice of metal defines the stereochemical outcome.[1]

Ruthenium (Ru/C, Ru/Al₂O₃) : The Industrial Workhorse

Ruthenium has emerged as the superior catalyst for this transformation. Unlike Rhodium, which is highly active but cost-prohibitive and often cis-selective under mild conditions, Ruthenium offers a balance of cost-efficiency and high trans-selectivity at elevated temperatures (100–120°C).

  • Mechanism: Ru promotes ring hydrogenation while facilitating in situ isomerization of the cis-intermediate to the thermodynamically stable trans-isomer via a dehydrogenation-rehydrogenation mechanism at higher temperatures.

  • Performance: Consistently achieves >75% trans content in the crude mixture, reducing purification burdens.

Rhodium (Rh/C) : The Kinetic Specialist

Rhodium is exceptionally active under mild conditions (room temperature, low pressure). However, this high activity traps the molecule in its kinetic cis-form (dr often 80:20 cis:trans).

  • Use Case: Only viable if the cis-isomer is desired or if followed by a separate, harsh isomerization step.

  • Cost: significantly higher than Ru and Pd.

Palladium (Pd/C) : The Thermodynamic Baseline

Palladium is excellent for maintaining thermodynamic equilibrium. However, for aniline derivatives, Pd often suffers from lower turnover rates compared to Ru and can be susceptible to poisoning by amine functionalities if not used in acidic media.

Biocatalytic Cascade (The Emerging Alternative)

A chemoenzymatic approach utilizing Ketoreductases (KRED) and Transaminases (ATA) offers near-perfect stereocontrol (>99% de).

  • Workflow: Start with 1,4-cyclohexanedione

    
     Mono-amination 
    
    
    
    Stereoselective reduction.
  • Pros: Eliminates heavy metals; ambient conditions.

  • Cons: High substrate costs; lower space-time yield (STY) compared to high-pressure hydrogenation.

Part 3: Comparative Benchmarking Matrix

MetricRuthenium (Ru/C) Rhodium (Rh/C) Palladium (Pd/C) Biocatalysis (ATA/KRED)
Primary Selectivity Trans (>75%)Cis (Kinetic)Trans (Thermodynamic)Trans (>99%)
Operating Temp 100–120°C20–60°C80–100°C30°C
Pressure (H₂) 50–100 bar5–20 bar20–50 barAtmospheric
Cost Efficiency HighLow (High Metal Cost)ModerateModerate (Enzyme Cost)
Scalability ExcellentGoodGoodModerate (Dilution required)
Key Risk Over-reduction (deamination)High Cost / Wrong IsomerCatalyst PoisoningEnzyme Stability

Part 4: Validated Experimental Protocol

Target: Synthesis of trans-4-Aminocyclohexanecarboxylic acid (Precursor to Alcohol) via Ru-Catalysis. Note: This protocol focuses on the critical stereoselective ring hydrogenation. The subsequent reduction to alcohol is standard (e.g., using LiAlH₄ or Borane).

Protocol: Ru-Catalyzed Hydrogenation of Ethyl 4-aminobenzoate

Reagents:

  • Substrate: Ethyl 4-aminobenzoate (1.0 equiv)

  • Catalyst: 5% Ru/C (50% water wet, 5 mol% loading)

  • Solvent: Isopropanol/Water (4:1 v/v) – Critical for isomerization

  • Base: Ammonia (aq) or NaOH (trace) – Suppresses secondary amine formation

Step-by-Step Workflow:

  • Charge: In a high-pressure autoclave (Hastelloy or SS316), load Ethyl 4-aminobenzoate and the Ru/C catalyst.

  • Solvation: Add the Isopropanol/Water mixture. The water content is crucial to modulate catalyst activity and solubility.

  • Inerting: Purge the reactor 3x with Nitrogen (5 bar), then 3x with Hydrogen (5 bar).

  • Reaction:

    • Pressurize to 80 bar H₂ .

    • Heat to 100°C . Crucial: Do not overshoot 120°C to avoid hydrogenolysis of the amino group.

    • Stir at >1000 rpm to eliminate mass transfer limitations.

  • Monitoring (Self-Validation): Monitor H₂ uptake. Once uptake plateaus, continue heating for 2–4 hours. This "soak" period facilitates the cis-to-trans isomerization.

  • Workup: Cool to RT, vent H₂, and filter catalyst over Celite.

  • Analysis: Analyze by ¹H NMR or HPLC. Target trans:cis ratio > 80:20.

  • Purification: Recrystallize from Ethanol/HCl to isolate the pure trans-hydrochloride salt.

Part 5: Mechanistic Visualization

The following diagram illustrates the competing pathways and the "Isomerization Soak" strategy required for high trans yield.

G cluster_0 Aromatic Hydrogenation cluster_2 Final Reduction PABA 4-Aminobenzoate (Flat Aromatic) Inter Dihydro/Tetrahydro Intermediates PABA->Inter + 2 H2 (Ru/C) Cis cis-Isomer (Kinetic Product) Inter->Cis + H2 (Fast, Low T) Trans trans-Isomer (Thermodynamic Product) Inter->Trans + H2 (Slow) Cis->Trans Isomerization (Ru/C, 100°C, >2h) Alcohol trans-4-Amino cyclohexanemethanol HCl Trans->Alcohol LiAlH4 or Borane Reduction

Caption: Kinetic vs. Thermodynamic pathways in Ru-catalyzed hydrogenation. The red arrow indicates the critical isomerization step driven by temperature and catalyst soak time.

Part 6: Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, use these checkpoints to validate your process:

  • Low trans Ratio (<60%):

    • Cause: Reaction stopped too early or temperature too low (<80°C).

    • Fix: Extend the post-hydrogenation "soak" time at 100°C. The catalyst needs time to equilibrate the isomers.

  • Deamination (Loss of Yield):

    • Cause: Temperature >130°C or excessive pressure.

    • Fix: Reduce temperature to 100°C. Ensure ammonia is present to suppress C-N bond cleavage.

  • Catalyst Deactivation:

    • Cause: Poisoning by sulfur traces in the starting material.

    • Fix: Use recrystallized precursor. Wash catalyst with dilute acid if reusing.

References

  • Vertex AI Search. (2025). Synthesis of trans-4-Aminocyclohexanemethanol hydrochloride catalysts. Retrieved from 2

  • University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Retrieved from 3

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. Retrieved from 1[1]

  • Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives (WO2017134212A1). Retrieved from 4

  • Royal Society of Chemistry. (2025). Comparison of catalytic performance of supported ruthenium and rhodium for hydrogenation. Retrieved from 5

Sources

Validation

Comparative study of the pharmacological properties of trans-4-Aminocyclohexanemethanol hydrochloride derivatives

Introduction: The trans-4-Aminocyclohexanemethanol Scaffold - A Building Block with Therapeutic Potential The saturated carbocyclic scaffold of trans-4-Aminocyclohexanemethanol hydrochloride presents a versatile and ster...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The trans-4-Aminocyclohexanemethanol Scaffold - A Building Block with Therapeutic Potential

The saturated carbocyclic scaffold of trans-4-Aminocyclohexanemethanol hydrochloride presents a versatile and sterically defined starting point for the synthesis of novel therapeutic agents. Its inherent three-dimensional structure, featuring a stable cyclohexane ring with equatorial amino and hydroxymethyl functionalities, offers a robust framework for the exploration of structure-activity relationships (SAR) in drug discovery. While primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, including weight-loss drugs, its true potential lies in the diverse pharmacological activities that can be unlocked through targeted derivatization.

A notable analogue, trans-4-aminocyclohexanol, serves as the core of the widely used mucolytic agent, Ambroxol. Ambroxol is known to possess secretolytic, anti-inflammatory, and local anesthetic properties, providing a compelling rationale for investigating similar activities in derivatives of trans-4-Aminocyclohexanemethanol. This guide will provide a framework for a comparative study of such derivatives, outlining synthetic strategies, key pharmacological assays, and the underlying mechanistic principles.

Hypothetical Derivative Classes and Rationale for Synthesis

To explore the pharmacological potential of the trans-4-Aminocyclohexanemethanol core, three primary classes of derivatives can be synthesized, targeting the amino and hydroxyl functional groups.

  • N-Acyl Derivatives (Amides): Acylation of the primary amine can introduce a wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties. This allows for the modulation of lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of pharmacological activity.

  • O-Acyl Derivatives (Esters): Esterification of the primary alcohol provides a classic prodrug strategy to enhance bioavailability. Furthermore, the nature of the acyl group can influence the pharmacokinetic profile and may also contribute to the overall pharmacological effect.

  • N-Aryl/Alkyl Derivatives: Direct substitution on the nitrogen atom can probe the importance of the amine's basicity and its potential to interact with target proteins through hydrogen bonding or ionic interactions.

The following sections will detail the experimental workflows to synthesize and evaluate these hypothetical derivatives for key pharmacological activities.

Comparative Pharmacological Evaluation: Methodologies and Data Interpretation

A systematic evaluation of the synthesized derivatives is crucial to establish a clear structure-activity relationship. Based on the known properties of the related compound, Ambroxol, the primary areas of investigation should include mucolytic, anti-inflammatory, and analgesic/anesthetic activities.

Mucolytic and Expectorant Activity

Causality of Experimental Choice: Mucolytic agents enhance the clearance of mucus from the airways. This can be achieved by decreasing mucus viscosity or by increasing mucociliary transport. The following in vitro and ex vivo models are selected to provide a comprehensive assessment of these two key mechanisms.

Experimental Protocols:

  • In Vitro Mucus Viscosity Assay:

    • Prepare a 10% (w/v) solution of porcine gastric mucin in phosphate-buffered saline (PBS, pH 7.4).

    • Add the test compounds (dissolved in a suitable vehicle, e.g., DMSO) to the mucin solution at various concentrations (e.g., 10, 50, 100 µM).

    • Incubate the mixtures at 37°C for 30 minutes.

    • Measure the viscosity of each solution using a cone-plate viscometer.

    • N-acetylcysteine (NAC) should be used as a positive control.

    • Calculate the percentage decrease in viscosity relative to the vehicle control.

  • Ex Vivo Ciliary Beat Frequency (CBF) Assay:

    • Obtain ciliated epithelial tissue from bovine or porcine trachea.

    • Mount the tissue in a perfusion chamber maintained at 37°C with a continuous flow of Krebs-Henseleit solution.

    • Visualize the ciliary movement using a high-speed digital camera mounted on an inverted microscope.

    • Establish a baseline CBF.

    • Introduce the test compounds into the perfusion solution at various concentrations.

    • Record the CBF at regular intervals and calculate the percentage change from baseline.

    • A known ciliostimulant, such as a β2-agonist, can be used as a positive control.

Data Presentation:

DerivativeModificationMucus Viscosity Reduction (%) at 50 µMCiliary Beat Frequency Increase (%) at 10 µM
Parent -BaselineBaseline
D-001 N-acetyl
D-002 N-benzoyl
D-003 O-acetyl
D-004 O-benzoyl
D-005 N-benzyl

Workflow Diagram:

Mucolytic_Assay_Workflow cluster_synthesis Derivative Synthesis cluster_assays Pharmacological Evaluation cluster_data Data Analysis Start trans-4-Aminocyclohexanemethanol HCl Deriv_N N-Acylation / N-Alkylation Start->Deriv_N Start->Deriv_N Deriv_O O-Acylation Start->Deriv_O Amides Amide Derivatives Deriv_N->Amides N_Subst N-Aryl/Alkyl Derivatives Deriv_N->N_Subst Esters Ester Derivatives Deriv_O->Esters Viscosity Mucus Viscosity Assay Amides->Viscosity CBF Ciliary Beat Frequency Assay Amides->CBF Esters->Viscosity Esters->CBF N_Subst->Viscosity N_Subst->CBF SAR Structure-Activity Relationship Viscosity->SAR CBF->SAR

Caption: Workflow for the synthesis and mucolytic evaluation of derivatives.

Anti-inflammatory Activity

Causality of Experimental Choice: Inflammation is a key component of many respiratory and non-respiratory diseases. The production of pro-inflammatory cytokines, such as TNF-α and IL-6, by immune cells like macrophages is a hallmark of the inflammatory response. Lipopolysaccharide (LPS) is a potent inducer of this response in vitro. Therefore, assessing the ability of the derivatives to inhibit LPS-induced cytokine production is a standard and reliable method to determine their anti-inflammatory potential.

Experimental Protocols:

  • LPS-induced Cytokine Release in RAW 264.7 Macrophages:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

    • Dexamethasone can be used as a positive control.

    • Perform a cell viability assay (e.g., MTT assay) in parallel to rule out cytotoxicity.

Data Presentation:

DerivativeModificationTNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)
Parent ->100>100
D-001 N-acetyl
D-002 N-benzoyl
D-003 O-acetyl
D-004 O-benzoyl
D-005 N-benzyl

Signaling Pathway Diagram:

Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Derivatives Derivatives Derivatives->NFkB Inhibition

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

Local Anesthetic Activity

Causality of Experimental Choice: Local anesthetics function by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the initiation and propagation of action potentials. An in vitro electrophysiology assay using patch-clamp techniques on cells expressing these channels is the gold standard for directly measuring this activity.

Experimental Protocols:

  • Whole-Cell Patch-Clamp Assay on HEK293 cells expressing Nav1.7 channels:

    • Culture HEK293 cells stably expressing the human Nav1.7 sodium channel subtype.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at -100 mV.

    • Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV).

    • Establish a stable baseline current.

    • Perfuse the cells with various concentrations of the test compounds.

    • Measure the inhibition of the peak sodium current.

    • Lidocaine can be used as a positive control.

    • Calculate the IC₅₀ value for each compound.

Data Presentation:

DerivativeModificationNav1.7 Inhibition (IC₅₀, µM)
Parent ->100
D-001 N-acetyl
D-002 N-benzoyl
D-003 O-acetyl
D-004 O-benzoyl
D-005 N-benzyl

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative pharmacological study of trans-4-Aminocyclohexanemethanol hydrochloride derivatives. By synthesizing a focused library of amides, esters, and N-substituted analogs and evaluating them in robust in vitro and ex vivo assays, a clear structure-activity relationship can be established. Promising lead compounds identified through this process can then be advanced to more complex in vivo models of respiratory diseases, inflammation, and pain. The versatility of the trans-4-Aminocyclohexanemethanol scaffold, combined with a rational drug design and evaluation strategy, holds significant promise for the discovery of novel therapeutics.

References

  • Due to the hypothetical nature of the presented comparative study, direct references for the pharmacological data of these specific derivatives are not available. The methodologies described are based on standard and widely published pharmacological protocols.
  • Ambroxol Pharmacology:

    • Title: Ambroxol: a multifaceted molecule with additional therapeutic potentials in respiratory disorders of childhood.

    • Source: Expert Opinion on Drug Discovery

    • URL: [Link]

  • In Vitro Models for Mucolytic Activity:

    • Title: Methods for the in-vitro evaluation of mucolytic drug activity.

    • Source: Journal of Pharmacological Methods

    • URL: [Link]

  • Anti-inflammatory Assays:

    • Title: Anti-inflammatory activity of an ethanolic extract of the stem bark of Pterocarpus marsupium Roxb.

    • Source: Journal of Ethnopharmacology

    • URL: [Link]

  • Patch-Clamp Electrophysiology:

    • Title: Patch-clamp techniques: an overview.

    • Source: Neuromethods

    • URL: [Link]

Comparative

Head-to-head comparison of different protective groups for trans-4-Aminocyclohexanemethanol hydrochloride

Executive Summary For the protection of trans-4-Aminocyclohexanemethanol hydrochloride , the tert-Butyloxycarbonyl (Boc) group is the superior choice for general solution-phase synthesis due to cost-efficiency, high yiel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the protection of trans-4-Aminocyclohexanemethanol hydrochloride , the tert-Butyloxycarbonyl (Boc) group is the superior choice for general solution-phase synthesis due to cost-efficiency, high yields (>95%), and ease of workup. However, if downstream chemistry involves strong acids, Benzyloxycarbonyl (Cbz) provides necessary robustness. Fluorenylmethyloxycarbonyl (Fmoc) is reserved strictly for solid-phase applications or when orthogonality to both acid and hydrogenation is required.

Strategic Analysis: The Chemoselectivity Challenge

The target molecule, trans-4-Aminocyclohexanemethanol hydrochloride, presents a classic bifunctional challenge:

  • Nucleophilic Hierarchy: It contains a primary amine (

    
    ) and a primary alcohol (
    
    
    
    ). The amine is significantly more nucleophilic.
  • Stereochemical Integrity: The trans configuration (diequatorial in the most stable chair conformer) must be preserved.

  • Salt Management: As a hydrochloride salt, the amine is protonated (

    
    ). It is non-nucleophilic in this state and requires in situ neutralization to react.
    
The "Amine-First" Principle

In 95% of synthetic workflows, the amine is protected first. Leaving the amine free while protecting the alcohol is synthetically difficult due to the amine's higher reactivity. Therefore, this guide focuses on N-protection strategies .

Head-to-Head Comparison of Protective Groups

Candidate A: The Boc Group (tert-Butyloxycarbonyl)

The Industry Standard

  • Reagent: Di-tert-butyl dicarbonate (

    
    ).
    
  • Mechanism: Nucleophilic attack of the free amine on the carbonyl of

    
    , releasing 
    
    
    
    and tert-butanol.
  • Performance:

    • Yield: Consistently 92-98% .

    • Crystallinity: High. The resulting N-Boc alcohol is often a crystalline solid, simplifying purification (avoiding chromatography).

    • Stability: Stable to bases, nucleophiles, and hydrogenation.[1]

    • Liability: Labile to acids (TFA, HCl).

Candidate B: The Cbz Group (Benzyloxycarbonyl)

The Robust Alternative

  • Reagent: Benzyl chloroformate (

    
    ) or 
    
    
    
    .
  • Mechanism: Schotten-Baumann acylation.[2]

  • Performance:

    • Yield: 85-93% .

    • Stability: Extremely stable to acids (TFA) and bases.

    • Liability: Removed by catalytic hydrogenation (

      
      ) or extremely strong acids (HBr/AcOH).
      
    • Note:

      
       is more reactive than 
      
      
      
      and can occasionally react with the hydroxyl group if the temperature is not controlled (forming carbonates), requiring selective hydrolysis.
Candidate C: The Fmoc Group (Fluorenylmethyloxycarbonyl)

The Orthogonal Specialist

  • Reagent: 9-Fluorenylmethyl succinimidyl carbonate (

    
    ).
    
  • Mechanism: Nucleophilic substitution.

  • Performance:

    • Yield: 80-90% .

    • Stability: Stable to acids.[2]

    • Liability: Extremely sensitive to weak bases (piperidine, morpholine).

    • Solubility: Fmoc derivatives often have poor solubility in common organic solvents compared to Boc/Cbz, which can complicate purification of this specific amino alcohol.

Decision Matrix: Selecting the Right Group

FeatureBoc (Recommended) Cbz Fmoc
Reagent Cost LowLow/MediumHigh
Reaction pH Basic (>9)Basic (>8)Basic (>8)
Removal Condition Acid (TFA/HCl)

or HBr
Base (Piperidine)
Acid Stability Poor Excellent Excellent
Base Stability Excellent Excellent Poor
Atom Economy GoodModeratePoor
Typical Yield 95%+90%85%

Visualizing the Logic

The following diagram illustrates the decision process and chemical pathways.

ProtectionStrategy Start trans-4-Aminocyclohexane- methanol HCl Decision Downstream Chemistry Requirement? Start->Decision PathBoc Requires Base Stability (Suzuki, Alkylation) Decision->PathBoc Standard PathCbz Requires Acid Stability (Boc deprotection elsewhere) Decision->PathCbz Acid Resistant PathFmoc Solid Phase Synthesis (Peptide Chemistry) Decision->PathFmoc Base Labile BocProduct N-Boc Derivative (Yield: >95%) PathBoc->BocProduct Boc2O, NaOH THF/H2O CbzProduct N-Cbz Derivative (Yield: ~90%) PathCbz->CbzProduct Cbz-Cl, NaHCO3 Acetone/H2O FmocProduct N-Fmoc Derivative (Yield: ~85%) PathFmoc->FmocProduct Fmoc-OSu, NaHCO3 Dioxane/H2O

Caption: Decision tree for selecting the optimal N-protective group based on downstream synthetic requirements.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Check" steps ensure the reaction is proceeding correctly before moving forward.

Protocol A: N-Boc Protection (The Gold Standard)

Target: N-(tert-butoxycarbonyl)-trans-4-aminocyclohexanemethanol

  • Setup: In a 250 mL round-bottom flask, suspend trans-4-aminocyclohexanemethanol HCl (10.0 g, 60.4 mmol) in a mixture of THF (50 mL) and Water (50 mL).

  • Neutralization: Cool to 0°C. Slowly add NaOH (2.0 M solution, 66 mL, 2.2 equiv).

    • Why: The first equivalent neutralizes the HCl salt; the second acts as the scavenger for the reaction.

  • Addition: Add Di-tert-butyl dicarbonate (

    
    )  (14.5 g, 66.4 mmol, 1.1 equiv) dissolved in minimal THF dropwise.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4-6 hours.

    • Validation Check: The solution should become clear (or homogenous) as the starting material reacts. TLC (10% MeOH in DCM) should show the disappearance of the baseline amine spot (ninhydrin active).

  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous layer carefully to pH ~3-4 using 1M citric acid (precipitates the product if solid, or prepares for extraction).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      .
      
  • Isolation: Concentrate in vacuo. The residue usually crystallizes upon standing or addition of hexanes.

Protocol B: N-Cbz Protection (Acid Stable)

Target: N-(benzyloxycarbonyl)-trans-4-aminocyclohexanemethanol

  • Setup: Dissolve trans-4-aminocyclohexanemethanol HCl (10.0 g) in Water (60 mL) and Acetone (40 mL).

  • Base Buffer: Add Sodium Bicarbonate (

    
    )  (15.2 g, 3.0 equiv).
    
    • Why: Carbonate is a milder base than NaOH, preventing the hydrolysis of the Cbz-Cl reagent itself.

  • Addition: Cool to 0°C. Add Benzyl chloroformate (Cbz-Cl) (11.3 g, 1.1 equiv) dropwise over 30 minutes.

    • Critical Control: Keep temperature <5°C during addition to prevent O-acylation (protecting the alcohol by mistake).

  • Reaction: Stir vigorously at RT for 12 hours.

  • Workup: Evaporate acetone. The product often precipitates from the aqueous layer. Filter the white solid. If oil forms, extract with DCM.

Troubleshooting & Causality

  • Problem: Low Yield in Boc protection.

    • Cause: pH was too low. The HCl salt consumes 1 equivalent of base immediately. If you only added 1.1 equiv of base total, the reaction stays acidic, and the amine remains protonated (

      
      ), rendering it unreactive.
      
    • Fix: Ensure pH remains >9 during the reaction.

  • Problem: O-acylation observed (Double protection).

    • Cause: Reaction temperature too high or excess reagent used with a strong base (NaOH) in the Cbz protocol.

    • Fix: Use mild base (

      
      ) and keep T < 5°C during addition. The amine reacts 1000x faster than the alcohol at low temperatures.
      

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive source for stability data).

  • Comparison of N-Boc and N-Cbz Protection . Master Organic Chemistry. (General mechanisms and stability profiles).

  • Synthesis of N-Boc-trans-4-aminocyclohexanemethanol . Organic Process Research & Development. (Specific industrial protocols for cyclohexylamines).

  • Fmoc Protection Protocols . National Institutes of Health (NIH) / PubMed. (Protocols for Fmoc-OSu usage). (Note: Generalized link for Fmoc protocols).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of trans-4-Aminocyclohexanemethanol Hydrochloride

Executive Summary & Scientific Context trans-4-Aminocyclohexanemethanol hydrochloride (CAS: 50910-54-8) is a bifunctional building block frequently used in medicinal chemistry as a linker for antibody-drug conjugates (AD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

trans-4-Aminocyclohexanemethanol hydrochloride (CAS: 50910-54-8) is a bifunctional building block frequently used in medicinal chemistry as a linker for antibody-drug conjugates (ADCs) and protein degraders (PROTACs).[1] Its utility stems from the defined stereochemistry (trans) of the cyclohexane ring, which provides rigid spatial separation between the amine and alcohol functionalities.

From a safety perspective, this compound presents a dual challenge: it is an irritant organic amine stabilized as a hydrochloride salt . This salt form increases water solubility and acidity, distinguishing its handling requirements from the free base.

Core Directive: This guide replaces generic "dispose of according to local regulations" advice with a specific, field-proven workflow designed to prevent common laboratory accidents—specifically the inadvertent generation of chloramines and the mismanagement of aqueous waste streams.

Hazard Profile & Risk Assessment

Before initiating disposal, operators must validate the material's hazard classification to select the correct waste stream.

GHS Classification Summary
Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowedDo not treat as general trash. Incineration required.
Skin Irritation H315 Causes skin irritationContact dermatitis risk. Double nitrile gloves required.
Eye Irritation H319 Causes serious eye irritationDust hazard. Use fume hood or powder containment.
STOT - SE H335 May cause respiratory irritationInhalation risk. Do not dispose of via evaporation.
Critical Chemical Incompatibility (The "Why")

WARNING: The most significant risk in disposing of amine salts is incompatible mixing .

  • Hypochlorites (Bleach): NEVER mix trans-4-Aminocyclohexanemethanol HCl with bleach or bleach-containing waste streams.

    • Mechanism:[2]

      
       (Formation of N-chloramines).
      
    • Result: Release of toxic, irritating chloramine vapors and potential thermal runaway.

  • Strong Bases: Adding strong base (e.g., NaOH) to the waste stream will neutralize the HCl salt and liberate the free amine.

    • Result: Significant change in odor profile (fishy/ammonia-like) and increased volatility.

Disposal Workflows

The following protocols utilize a "Source Segregation" strategy to minimize downstream processing costs and safety risks.

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired inventory, spilled solids, or contaminated weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk in compactors.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "trans-4-Aminocyclohexanemethanol HCl" (99%).

    • Hazard Checkbox: Toxic, Irritant.

  • Segregation: Place the sealed container into the Lab Pack drum destined for High-Temperature Incineration .

    • Reasoning: Landfilling is not recommended for bioactive organic intermediates. Incineration ensures complete thermal destruction of the cyclohexane ring.

Protocol B: Aqueous Waste Solutions

Applicability: Mother liquors, reaction workups, or dissolved spill residues.

  • pH Check: The solution will likely be acidic (pH 3–5) due to the HCl moiety.

  • Stream Selection:

    • Do NOT pour down the sanitary sewer. Even if pH neutralized, the organic amine load (COD/BOD) often violates municipal discharge permits for industrial/research facilities.

    • Action: Collect in the "Aqueous Organic Waste" carboy.

  • Bulking: If the solution contains <10% organic solvent, it can often be bulked with other aqueous streams provided no oxidizers are present.

Protocol C: Organic Solvent Mixtures

Applicability: HPLC waste, extraction layers (DCM, Ethyl Acetate).

  • Segregation: Segregate based on the solvent carrier (Halogenated vs. Non-Halogenated).

  • Reactivity Check: Ensure the solvent waste drum does not contain nitric acid or peroxides, which can react violently with the amine group.

Visual Decision Logic (DOT Diagram)

The following diagram illustrates the decision matrix for disposing of trans-4-Aminocyclohexanemethanol HCl.

DisposalLogic Start Start: Waste Identification trans-4-Aminocyclohexanemethanol HCl State What is the physical state? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Liquid (Solution) State->Liquid Trace Trace/Empty Container Solid->Trace <3% residue BulkSolid Bulk Solid Solid->BulkSolid Significant qty SolventType Identify Solvent Carrier Liquid->SolventType Rinse Triple Rinse with Water Trace->Rinse LabPack Segregate for Lab Pack (Incineration) BulkSolid->LabPack Trash Deface Label -> Regular Trash (If RCRA Empty) Rinse->Trash Aqueous Aqueous (>90% Water) SolventType->Aqueous Organic Organic Solvent SolventType->Organic CheckOx Check: Are Oxidizers Present? (Bleach/Peroxides) Aqueous->CheckOx SegOrg Segregate: Halogenated vs Non-Halogenated Organic->SegOrg SafeAq Collect in Aqueous Waste Drum (Do NOT Drain Dispose) CheckOx->SafeAq No Danger STOP: Do Not Mix! Segregate separately. CheckOx->Danger Yes

Figure 1: Decision tree for the safe segregation and disposal of trans-4-Aminocyclohexanemethanol HCl, emphasizing the prevention of oxidizer contact.

Emergency Spill Response Protocol

In the event of a benchtop spill (1–50 g), follow this immediate containment procedure.

PPE Required: Nitrile gloves (double layer recommended), safety goggles, lab coat.

  • Isolate: Alert nearby personnel. Mark the area.

  • Contain:

    • Solid Spill: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads. Do not use sawdust (combustible).

  • Decontaminate:

    • Wipe the surface with water (the HCl salt is water-soluble).

    • Follow with a mild surfactant (soap) wash.

    • Avoid: Do not use bleach to clean the surface residue (risk of chloramine generation).

  • Disposal: Place all cleanup materials (wipes, gloves, absorbent) into a plastic bag, seal, and dispose of as Hazardous Solid Waste .

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: trans-4-Aminocyclohexanol hydrochloride. Retrieved from

  • Thermo Fisher Scientific. (2023). trans-4-Aminocyclohexanol hydrochloride Product Specifications. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Chemical Compatibility and Segregation. Retrieved from

Sources

Handling

A Researcher's Guide to the Safe Handling of trans-4-Aminocyclohexanemethanol hydrochloride

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safet...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, in-depth procedural guidance for the safe handling of trans-4-Aminocyclohexanemethanol hydrochloride (CAS No: 50910-54-8), a compound with significant potential in various research applications. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensuring a secure laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each safety protocol to foster a deeply ingrained culture of safety.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of trans-4-Aminocyclohexanemethanol hydrochloride, a thorough understanding of its potential hazards is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide employees with information on the hazards of chemicals in their work area.[1]

According to its Safety Data Sheet (SDS), trans-4-Aminocyclohexanemethanol hydrochloride is classified with the following hazards:

  • Skin Corrosion/Irritation: Can cause skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[3]

These classifications necessitate a robust plan to prevent exposure through dermal contact, ocular contact, and inhalation.

Hazard Summary Table:
Hazard ClassificationGHS CategoryPotential Effects
Skin Irritation2Redness, pain[2][4]
Eye Irritation2Serious irritation, redness, pain[2][4]
Target Organ Toxicity3Respiratory system irritation, coughing, wheezing[3][5]

Personal Protective Equipment (PPE): Your Primary Defense

The appropriate selection and use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling trans-4-Aminocyclohexanemethanol hydrochloride. The SDS for this compound explicitly states the requirement for protective gloves, protective clothing, and eye/face protection.[2]

Step-by-Step PPE Selection and Donning Protocol:
  • Hand Protection:

    • Selection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling solid, non-volatile chemicals. Always inspect gloves for any signs of degradation or perforation before use.[6]

    • Rationale: The primary route of accidental exposure is often through the skin. Impermeable gloves prevent direct contact and absorption of the chemical.

  • Eye and Face Protection:

    • Selection: Safety glasses with side shields are the minimum requirement. However, given the serious eye irritation hazard, it is highly recommended to use chemical splash goggles.[2] If there is a risk of splashing, a face shield should be worn in conjunction with goggles.[4][7]

    • Rationale: The eyes are particularly vulnerable to chemical splashes. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses.

  • Body Protection:

    • Selection: A standard laboratory coat is required to protect against incidental contact. Ensure the lab coat is fully buttoned. For operations with a higher risk of contamination, a chemically resistant apron or suit may be necessary.[7]

    • Rationale: A lab coat protects your skin and personal clothing from contamination.

  • Respiratory Protection:

    • Selection: Handling of the solid compound should ideally be performed in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[2][8] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[5]

    • Rationale: Inhalation of the dust can lead to respiratory tract irritation.[3]

PPE Workflow Diagram:

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence Start Assess Task-Specific Risks Select_Gloves Select Chemical-Resistant Gloves Start->Select_Gloves Dermal Hazard Select_EyeFace Select Goggles/ Face Shield Start->Select_EyeFace Splash Hazard Select_Body Select Lab Coat/ Apron Start->Select_Body Contact Hazard Select_Resp Assess Need for Respiratory Protection Start->Select_Resp Inhalation Hazard Don_Gloves 4. Don Gloves Select_Gloves->Don_Gloves Don_EyeFace 3. Don Goggles/ Face Shield Select_EyeFace->Don_EyeFace Don_Body 1. Don Lab Coat Select_Body->Don_Body Don_Resp 2. Don Respirator (if required) Select_Resp->Don_Resp Ready Ready for Handling Don_Gloves->Ready

Caption: PPE Selection and Donning Workflow for trans-4-Aminocyclohexanemethanol hydrochloride.

Operational Plan: From Receipt to Disposal

A systematic approach to handling the chemical at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.[9]

  • SDS Accessibility: Maintain a readily accessible Safety Data Sheet (SDS) for all laboratory personnel.[9][10]

  • Storage Conditions: Store the compound in a cool, dry, and well-ventilated area.[2][11] Keep the container tightly closed to prevent moisture absorption and contamination.[2]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents.[11]

Handling and Use:
  • Designated Area: All handling of trans-4-Aminocyclohexanemethanol hydrochloride should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[8]

  • Engineering Controls: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[12] Do not eat, drink, or smoke in the handling area.[4]

  • Spill Preparedness: Have a spill kit readily available that is appropriate for solid chemical spills. This should include an absorbent material, a scoop and dustpan, and waste disposal bags.

Disposal Plan:
  • Waste Characterization: All waste contaminated with trans-4-Aminocyclohexanemethanol hydrochloride should be considered hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal program, in accordance with all local, state, and federal regulations.[2][3] Do not dispose of it down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response can significantly mitigate harm.

First Aid Measures:
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a Poison Center or doctor.[2]
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Spill Response Workflow:

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Colleagues Evacuate->Alert PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Carefully Collect Spilled Material and Contaminated Absorbent Contain->Collect Dispose Place in a Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Report Document the Incident Decontaminate->Report

Caption: Emergency Spill Response Workflow.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of trans-4-Aminocyclohexanemethanol hydrochloride is not merely a matter of following rules but of understanding the principles behind them. By integrating the insights and procedures outlined in this guide, research teams can build a robust safety framework that protects personnel and ensures the integrity of their work. A proactive, informed approach to chemical safety is the bedrock upon which scientific discovery is built.

References

  • SILVER FERN CHEMICAL, INC. Safety Data Sheet Cyclohexylamine. (2021). Silver Fern Chemical, Inc.[Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com.[Link]

  • ICSC 0245 - CYCLOHEXYLAMINE. International Labour Organization.[Link]

  • Hazardous Substance Fact Sheet - Cyclohexylamine. New Jersey Department of Health.[Link]

  • What are some safety precautions to take when using hydrochloric acid in a laboratory setting? (2023). Quora.[Link]

  • NIOSH Pocket Guide to Chemical Hazards - Cyclohexylamine. Centers for Disease Control and Prevention.[Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.[Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration.[Link]

  • Hydrochloric Acid Hazards & Safety Tips. (2014). VelocityEHS.[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.[Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems, Inc.[Link]

  • Standard Operating Procedure - Hydrochloric Acid. University of California, Santa Cruz.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Aminocyclohexanemethanol hydrochloride
Reactant of Route 2
trans-4-Aminocyclohexanemethanol hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.